PXS-4681A
Description
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Properties
Molecular Formula |
C10H13FN2O3S |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]benzenesulfonamide |
InChI |
InChI=1S/C10H13FN2O3S/c11-5-8(6-12)7-16-9-1-3-10(4-2-9)17(13,14)15/h1-5H,6-7,12H2,(H2,13,14,15)/b8-5+ |
InChI Key |
GJRSZKOPZAJCGZ-VMPITWQZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to PXS-4681A: A Potent and Selective SSAO/VAP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXS-4681A is a potent, selective, and irreversible mechanism-based inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This enzyme plays a crucial role in inflammatory processes, particularly in the adhesion and migration of leukocytes. This compound has demonstrated significant anti-inflammatory effects in preclinical models, positioning it as a promising therapeutic candidate for various inflammatory diseases. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the signaling pathways it modulates.
Core Compound Details
| Parameter | Value | Reference |
| Chemical Name | (Z)-4-(2-(aminomethyl)-3-fluoroallyloxy)benzenesulfonamide hydrochloride | [1] |
| Molecular Formula | C₁₀H₁₄ClFN₂O₃S | |
| Molecular Weight | 296.74 g/mol | |
| Target | Semicarbazide-Sensitive Amine Oxidase (SSAO)/Vascular Adhesion Protein-1 (VAP-1) | [1][2] |
| Mechanism of Action | Irreversible, mechanism-based inhibitor | [1][2] |
Quantitative Data
In Vitro Potency and Selectivity
This compound exhibits high potency and selectivity for SSAO/VAP-1 across multiple species.
| Parameter | Value | Species | Reference |
| K | 37 nM | [1][2] | |
| k | 0.26 min⁻¹ | [1][2] | |
| IC₅₀ | 3 nM | Human | [2] |
| 3 nM | Rat | [2] | |
| 2 nM | Mouse | [2] | |
| 9 nM | Rabbit | [2] | |
| 3 nM | Dog | [2] | |
| Selectivity | Highly selective over related amine oxidases, ion channels, and 7-TM receptors. | [1][2] |
Pharmacokinetic Parameters
This compound demonstrates favorable pharmacokinetic properties in preclinical models, including good oral bioavailability and half-life.
| Species | Dose | Cmax | Tmax | AUC | Half-life (t₁/₂) | Bioavailability |
| Rat | 10 mg/kg i.v. & 20 mg/kg p.o. | Data not available | Data not available | Data not available | Good | Good |
| Mouse (BALB/C) | 2 mg/kg i.v. & p.o. | Data not available | Data not available | Data not available | Good | Good |
Detailed quantitative values for Cmax, Tmax, and AUC were not publicly available in the reviewed literature.
In Vivo Efficacy
In mouse models of inflammation, a single oral dose of this compound has been shown to effectively reduce key inflammatory markers.
| Model | Dose | Effect | Reference |
| Mouse Lung Inflammation | 2 mg/kg (p.o.) | Attenuates neutrophil migration, reduces TNF-α and IL-6 levels. | [1][2] |
| Mouse Localized Inflammation | 2 mg/kg (p.o.) | Attenuates neutrophil migration, reduces TNF-α and IL-6 levels. | [1][2] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of SSAO/VAP-1. This enzyme is involved in the leukocyte adhesion cascade, a critical process in the inflammatory response.
SSAO/VAP-1 Mediated Leukocyte Extravasation
The enzymatic activity of SSAO/VAP-1 on the surface of endothelial cells generates hydrogen peroxide (H₂O₂) and aldehydes. These products are believed to promote the expression of other adhesion molecules on the endothelial surface, such as ICAM-1 and VCAM-1, through the activation of the NF-κB signaling pathway. This upregulation of adhesion molecules facilitates the capture, rolling, and firm adhesion of leukocytes to the blood vessel wall, ultimately leading to their transmigration into the inflamed tissue.[3][4][5]
Experimental Protocols
The following protocols are summarized based on the methodologies described in the primary literature. For full details, refer to the original publication: J Pharmacol Exp Ther. 2013 Nov;347(2):365-74.
Enzyme Inhibition Assay (Determination of Ki and kinact)
-
Enzyme Source: Recombinant human SSAO/VAP-1.
-
Substrate: A suitable primary amine substrate for SSAO/VAP-1 (e.g., benzylamine).
-
Assay Principle: The rate of enzyme activity is measured by monitoring the production of hydrogen peroxide using a coupled reaction with horseradish peroxidase and a fluorogenic or chromogenic substrate.
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of this compound for different time intervals.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored spectrophotometrically or fluorometrically.
-
The apparent first-order rate constants for inactivation (k
obs) are determined at each inhibitor concentration. -
K
iand kinactare calculated by non-linear regression analysis of a plot of kobsversus the inhibitor concentration.
-
IC₅₀ Determination
-
Enzyme and Substrate: As described in the enzyme inhibition assay.
-
Procedure:
-
A fixed concentration of the enzyme is incubated with a range of concentrations of this compound.
-
The reaction is initiated by the addition of the substrate.
-
The enzyme activity is measured at a fixed time point.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
In Vivo Mouse Model of Lung Inflammation
-
Animals: BALB/c mice.
-
Induction of Inflammation: Intranasal administration of lipopolysaccharide (LPS).
-
Drug Administration: this compound is administered orally at a dose of 2 mg/kg at a specified time point relative to the LPS challenge.
-
Outcome Measures:
-
Neutrophil Migration: Bronchoalveolar lavage (BAL) is performed at a set time after LPS challenge. The number of neutrophils in the BAL fluid is quantified by cell counting and differential analysis.
-
Cytokine Levels: The concentrations of TNF-α and IL-6 in the BAL fluid are measured using enzyme-linked immunosorbent assays (ELISA).
-
-
Statistical Analysis: Comparison between the vehicle-treated and this compound-treated groups is performed using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow
References
- 1. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SSAO/VAP-1 in Cerebrovascular Disorders: A Potential Therapeutic Target for Stroke and Alzheimer’s Disease | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to PXS-4681A: A Potent, Mechanism-Based Inhibitor of SSAO/VAP-1
Abstract
Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) or Amine Oxidase, Copper Containing 3 (AOC3), is a dual-function transmembrane protein with significant roles in inflammation and fibrosis.[1][2][3] It functions both as an adhesion molecule facilitating leukocyte trafficking and as a copper-dependent enzyme that catalyzes the oxidative deamination of primary amines.[4][5] This enzymatic activity produces hydrogen peroxide, aldehydes, and ammonia, which contribute to oxidative stress and pro-inflammatory signaling.[5][6] this compound is a potent, selective, and irreversible mechanism-based inhibitor of SSAO/VAP-1, demonstrating significant anti-inflammatory effects in preclinical models.[7][8] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and pharmacokinetic data, and detailed experimental protocols.
Introduction to this compound
This compound, chemically identified as (Z)-4-(2-(aminomethyl)-3-fluoroallyloxy)benzenesulfonamide hydrochloride, is a small molecule designed for potent and long-lasting inhibition of SSAO/VAP-1.[1][9] Its development was aimed at exploring the therapeutic potential of SSAO/VAP-1 inhibition in diseases associated with inflammation and fibrosis.[10] this compound is an orally active compound that has shown a favorable pharmacokinetic and pharmacodynamic profile, enabling complete and sustained enzyme inhibition in vivo after a single low dose.[1][8]
Mechanism of Action
This compound acts as a mechanism-based inhibitor, meaning it is transformed by the target enzyme into a reactive species that then forms a covalent, irreversible bond with the enzyme.[1][10] This irreversible inhibition leads to a prolonged pharmacodynamic effect that is dependent on de novo protein synthesis for the recovery of enzyme activity.[10] By inhibiting the enzymatic function of SSAO/VAP-1, this compound prevents the generation of cytotoxic and pro-inflammatory products and interferes with the leukocyte adhesion and transmigration cascade.[4]
Figure 1: Dual function of SSAO/VAP-1 and mechanism of this compound inhibition.
Quantitative Data
The potency, kinetics, selectivity, and pharmacokinetic profile of this compound have been extensively characterized. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency and Inhibition Kinetics
This table details the half-maximal inhibitory concentration (IC50) of this compound against SSAO/VAP-1 from various species and its kinetic parameters for irreversible inhibition.
| Parameter | Species | Value | Reference |
| IC50 | Human | 3 nM | [7] |
| Rat | 3 nM | [7] | |
| Mouse | 2 nM | [7] | |
| Rabbit | 9 nM | [7] | |
| Dog | 3 nM | [7] | |
| Apparent K_i | Human | 37 nM | [1][7][10] |
| k_inact | Human | 0.26 min⁻¹ | [1][10] |
Table 2: In Vitro Selectivity Profile
This compound demonstrates high selectivity for SSAO/VAP-1 over other related amine oxidases and off-target enzymes.
| Enzyme/Target | Selectivity Fold (vs. Human SSAO/VAP-1) | Reference |
| Diamine Oxidase (DAO) | > 250-fold | [10] |
| Lysyl Oxidase (LOX) | > 4000-fold | [10] |
| Monoamine Oxidase A (MAO-A) | ~ 10,000-fold | [10] |
| Monoamine Oxidase B (MAO-B) | ~ 10,000-fold | [10] |
| Carbonic Anhydrase II | > 400-fold | [10] |
Table 3: Pharmacokinetic Parameters
Pharmacokinetic studies in rodents demonstrate good oral absorption and bioavailability.
| Species | Dose | Bioavailability | Half-life (t½) | Reference |
| Rat | 20 mg/kg (PO) / 10 mg/kg (IV) | Good | ~1 hour (IV) | [7][11] |
| Mouse (BALB/c) | 2 mg/kg (PO & IV) | Good | - | [7] |
Preclinical Efficacy
This compound has demonstrated anti-inflammatory activity in multiple animal models.
-
Mouse Models of Inflammation : In mouse models of lipopolysaccharide (LPS)-induced lung inflammation and carrageenan-induced localized inflammation, a 2 mg/kg oral dose of this compound significantly attenuated neutrophil migration and reduced levels of the pro-inflammatory cytokines TNF-α and IL-6.[1][7][10]
-
Rat Models of Neuroinflammation : In rat models of neuroinflammation induced by either systemic or intracerebroventricular (i.c.v.) LPS administration, this compound acted as an effective anti-inflammatory agent, inhibiting neutrophil recruitment and reversing microglial cell activation.[12]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
In Vitro SSAO/VAP-1 Enzyme Inhibition Assay
This fluorometric assay measures the hydrogen peroxide produced during the enzymatic oxidation of a substrate.
Figure 2: Workflow for the in vitro SSAO/VAP-1 fluorescence-based inhibition assay.
-
Principle : SSAO/VAP-1 oxidizes benzylamine, producing H₂O₂. In the presence of HRP, H₂O₂ reacts with Amplex Red to produce the highly fluorescent resorufin, which is monitored over time.
-
Reagents :
-
Enzyme Source: Recombinant human SSAO/VAP-1 or tissue homogenates (e.g., mouse adipose tissue).
-
Buffer: 0.1 M Sodium Phosphate Buffer.
-
Substrate: Benzylamine.
-
Detection Mix: Amplex Red reagent and Horseradish Peroxidase (HRP).
-
-
Procedure :
-
The enzyme solution is pre-incubated with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C in a microplate.
-
The reaction is initiated by adding the detection mix containing the benzylamine substrate.
-
The increase in relative fluorescence units (RFU) is measured kinetically over 30 minutes using a fluorescence plate reader.
-
The rate of reaction (slope of RFU over time) is calculated.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[13]
-
Time-Dependent Inhibition Kinetics (Kitz-Wilson Method)
This method is used to determine the kinetic constants (K_i and k_inact) for mechanism-based inhibitors.
-
Principle : The enzyme is incubated with various concentrations of the inhibitor for different time periods, and the remaining enzyme activity is measured. The observed rate of inactivation (k_obs) at each inhibitor concentration is then determined.
-
Procedure :
-
SSAO/VAP-1 is incubated with multiple concentrations of this compound at 37°C.
-
At various time points, aliquots are taken and diluted into the substrate/detection mix to measure the remaining enzyme activity, as described in Protocol 5.1.
-
For each inhibitor concentration, the natural logarithm of the remaining enzyme activity is plotted against the pre-incubation time. The negative slope of this line gives the k_obs.
-
A double reciprocal plot (Kitz-Wilson plot) of 1/k_obs versus 1/[Inhibitor] is generated.
-
The apparent K_i (inhibition constant) and k_inact (maximal rate of inactivation) are derived from the x- and y-intercepts of this plot, respectively.[10]
-
In Vivo LPS-Induced Lung Inflammation Model
This protocol assesses the effect of this compound on neutrophil migration and cytokine production in an acute inflammation model.
-
Animals : BALB/c mice.
-
Procedure :
-
Mice are orally dosed with this compound (e.g., 2 mg/kg) or vehicle.
-
After a set pre-treatment time (e.g., 1 hour), inflammation is induced via intranasal or intratracheal administration of Lipopolysaccharide (LPS).
-
At a specified time post-LPS challenge (e.g., 4-6 hours), animals are euthanized.
-
Bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs.
-
Total cell counts in the BAL fluid are determined, and differential cell counts (specifically neutrophils) are performed on cytospun slides.
-
The supernatant of the BAL fluid is used to measure cytokine levels (e.g., TNF-α, IL-6) via ELISA.
-
Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) is used to compare treatment groups.[10]
-
Conclusion
This compound is a well-characterized, potent, and selective mechanism-based inhibitor of SSAO/VAP-1. Its robust profile, including pan-species potency, high selectivity, oral bioavailability, and demonstrated efficacy in preclinical models of inflammation, underscores the therapeutic potential of targeting the SSAO/VAP-1 pathway.[1][10] The data and protocols presented in this guide provide a comprehensive foundation for further research and development involving this compound and the broader field of SSAO/VAP-1 inhibition.
References
- 1. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [PDF] this compound, a Potent and Selective Mechanism-Based Inhibitor of SSAO/VAP-1 with Anti-Inflammatory Effects In Vivo | Semantic Scholar [semanticscholar.org]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Inhibition of semicarbazide‐sensitive amine oxidase/vascular adhesion protein‐1 reduces lipopolysaccharide‐induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
PXS-4681A: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of PXS-4681A, a potent and selective mechanism-based inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (Z)-4-((2-(aminomethyl)-3-fluoroallyl)oxy)benzenesulfonamide hydrochloride, is a small molecule inhibitor with significant therapeutic potential in inflammatory diseases.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (Z)-4-((2-(aminomethyl)-3-fluoroallyl)oxy)benzenesulfonamide hydrochloride[1] |
| CAS Number | 1478364-87-2[1] |
| Chemical Formula | C₁₀H₁₄ClFN₂O₃S[1] |
| Molecular Weight | 296.74 g/mol [1] |
| SMILES | O=S(C1=CC=C(OC/C(CN)=C\F)C=C1)(N)=O.[H]Cl[1] |
| InChI Key | VBGNJMUEMDYZJJ-HGKIGUAWSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Solid powder |
| Purity | >98% |
| Solubility | Soluble in DMSO[2] |
| Storage | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[2] |
Pharmacological Properties
This compound is a potent, selective, and irreversible inhibitor of SSAO/VAP-1.[2][3] Its mechanism-based inhibition leads to long-lasting suppression of enzyme activity.[4]
Table 3: Pharmacological Data
| Parameter | Value | Species |
| Kᵢ | 37 nM[2][3] | Human |
| kᵢₙₐ꜀ₜ | 0.26 min⁻¹[4] | Human |
| IC₅₀ | 3 nM[2] | Human |
| IC₅₀ | 3 nM[2] | Rat |
| IC₅₀ | 2 nM[2] | Mouse |
| IC₅₀ | 9 nM[2] | Rabbit |
| IC₅₀ | 3 nM[2] | Dog |
Mechanism of Action and Signaling Pathway
SSAO/VAP-1 is a dual-function protein expressed on the surface of endothelial cells that acts as both an adhesion molecule and an enzyme.[4] The enzymatic activity of SSAO/VAP-1 leads to the production of hydrogen peroxide (H₂O₂), formaldehyde, and other reactive aldehydes, which contribute to oxidative stress and inflammation. As an adhesion molecule, it facilitates the transmigration of leukocytes from the bloodstream into inflamed tissues.
This compound irreversibly inhibits the enzymatic activity of SSAO/VAP-1, thereby reducing the production of pro-inflammatory mediators and inhibiting leukocyte infiltration.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound.
Enzyme Inhibition Assay
This protocol determines the in vitro potency of this compound against SSAO/VAP-1.
Materials:
-
Recombinant human SSAO/VAP-1
-
This compound
-
Benzylamine (substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 50 µL of each this compound dilution.
-
Add 25 µL of recombinant human SSAO/VAP-1 to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a reaction mixture containing benzylamine, Amplex Red, and HRP in phosphate buffer.
-
Initiate the reaction by adding 25 µL of the reaction mixture to each well.
-
Immediately measure the fluorescence (excitation 544 nm, emission 590 nm) at 37°C in kinetic mode for 30 minutes.
-
Calculate the rate of reaction and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This model assesses the in vivo efficacy of this compound in an acute inflammation model.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Carrageenan (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound or vehicle orally.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of SSAO/VAP-1 with demonstrated anti-inflammatory effects in preclinical models. Its mechanism of action, involving the irreversible inhibition of a key enzyme in the inflammatory cascade, makes it a promising candidate for further investigation in the treatment of various inflammatory and fibrotic diseases. This guide provides a foundational understanding for researchers to design and conduct further studies with this compound.
References
- 1. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
(Z)-4-(2-(aminomethyl)-3-fluoroallyloxy)benzenesulfonamide hydrochloride research
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding "(Z)-4-(2-(aminomethyl)-3-fluoroallyloxy)benzenesulfonamide hydrochloride." The following guide provides a comprehensive overview of the broader class of benzenesulfonamide (B165840) derivatives, drawing on available research to offer insights into their synthesis, biological activities, and mechanisms of action, which may be relevant to researchers, scientists, and drug development professionals exploring this chemical space.
Introduction to Benzenesulfonamide Derivatives
Benzenesulfonamides are a significant class of organic compounds characterized by a benzenesulfonyl group attached to an amine. This scaffold is a well-established pharmacophore and is present in a wide array of therapeutic agents with diverse biological activities. Researchers have extensively explored the synthesis and application of benzenesulfonamide derivatives, leading to the discovery of potent inhibitors for various enzymes and receptors. These compounds have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.
Synthesis of Benzenesulfonamide Derivatives
The synthesis of benzenesulfonamide derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine. The specific synthetic routes can be adapted to introduce a wide variety of functional groups, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.
A general workflow for the synthesis of benzenesulfonamide derivatives is outlined below:
Caption: Generalized synthetic workflow for benzenesulfonamide derivatives.
Experimental Protocol: General Synthesis of N-substituted Benzenesulfonamides
This protocol is a generalized representation based on common laboratory practices for the synthesis of benzenesulfonamide derivatives.
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
Appropriate primary or secondary amine (1.0-1.2 eq)
-
Pyridine or another suitable base (e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the substituted benzenesulfonyl chloride in DCM in a round-bottom flask.
-
Add the primary or secondary amine to the solution, followed by the dropwise addition of pyridine at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired benzenesulfonamide derivative.
-
Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Biological Activities and Mechanisms of Action
Benzenesulfonamide derivatives have been shown to target a variety of biological molecules, leading to a broad spectrum of pharmacological effects. The following sections summarize some of the key areas of investigation.
Anticancer Activity
Many benzenesulfonamide derivatives exhibit potent anticancer activity through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
3.1.1. PI3K/mTOR Dual Inhibition
The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is frequently dysregulated in cancer. Some benzenesulfonamide derivatives have been identified as dual inhibitors of PI3K and mTOR, leading to enhanced antitumor efficacy.
Caption: Inhibition of the PI3K/mTOR signaling pathway by benzenesulfonamide derivatives.
3.1.2. Tubulin Polymerization Inhibition
Microtubules, composed of α/β-tubulin heterodimers, are essential for cell division. Some fluorinated benzenesulfonamide derivatives have been shown to disrupt microtubule dynamics by binding to tubulin, leading to mitotic arrest and apoptosis in cancer cells.
Anti-inflammatory and Antimicrobial Activities
Certain benzenesulfonamide derivatives have demonstrated dual anti-inflammatory and antimicrobial properties. Their anti-inflammatory effects are often attributed to the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.
Neuroprotective Effects
In the context of neurodegenerative diseases like Alzheimer's, multi-target-directed ligands are a promising therapeutic strategy. Tryptanthrin derivatives bearing a benzenesulfonamide moiety have been investigated for their ability to inhibit cholinesterases (AChE and BuChE), reduce oxidative stress, and exert anti-neuroinflammatory effects.
Quantitative Data on Benzenesulfonamide Derivatives
The following tables summarize representative quantitative data for various classes of benzenesulfonamide derivatives from the literature.
Table 1: Anticancer Activity of Representative Benzenesulfonamide Derivatives
| Compound Class | Target | Assay | IC₅₀ / EC₅₀ | Reference |
| Propynyl-substituted | PI3Kα | Biochemical | 1.5 nM | [1] |
| Propynyl-substituted | mTOR | Biochemical | 3.2 nM | [1] |
| Thiazole-substituted | Carbonic Anhydrase IX | Enzyme Inhibition | 25.56 nM | [2] |
| Pyrazolyl-substituted | COX-2 | Enzyme Inhibition | Varies | [3] |
Table 2: Antimicrobial Activity of Representative Benzenesulfonamide Derivatives
| Compound Class | Organism | Assay | MIC / Inhibition | Reference |
| Pyrazolyl-substituted | E. coli | Broth Dilution | Varies | [3] |
| Pyrazolyl-substituted | S. aureus | Broth Dilution | Varies | [3] |
| Thiazole-substituted | S. aureus (biofilm) | Crystal Violet | 80.69% inhibition | [4] |
Conclusion
The benzenesulfonamide scaffold remains a versatile and valuable starting point for the design and development of new therapeutic agents. The extensive body of research on this class of compounds provides a strong foundation for further exploration. While specific data on "(Z)-4-(2-(aminomethyl)-3-fluoroallyloxy)benzenesulfonamide hydrochloride" is not currently in the public domain, the general principles of synthesis, biological evaluation, and mechanism of action studies for benzenesulfonamide derivatives outlined in this guide can serve as a valuable resource for researchers working on novel compounds within this chemical family. Future research will likely continue to uncover new biological targets and therapeutic applications for this privileged scaffold.
References
- 1. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Dual Role of Vascular Adhesion Protein-1 (VAP-1) in Inflammation: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) and Amine Oxidase Copper Containing 3 (AOC3), is a multifaceted protein that plays a critical role in the inflammatory cascade. It functions as both an adhesion molecule, mediating the trafficking of leukocytes to sites of inflammation, and as an enzyme, generating pro-inflammatory byproducts. This dual functionality makes VAP-1 a compelling target for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of the core functions of VAP-1 in inflammation, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
The Dual Functionality of VAP-1: Adhesion and Enzymatic Activity
VAP-1 is a 170-kDa homodimeric sialoglycoprotein primarily expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[1] During inflammation, VAP-1 is rapidly translocated from intracellular stores to the endothelial cell surface, where it participates in the multi-step process of leukocyte extravasation.[1]
Adhesion Function: VAP-1 acts as an adhesion molecule, facilitating the tethering, rolling, and transmigration of various leukocyte subtypes, including lymphocytes, neutrophils, and monocytes.[2][3] It interacts with specific counter-receptors on the surface of these immune cells. Notably, Siglec-9 on neutrophils and monocytes, and Siglec-10 on B cells and monocytes, have been identified as key ligands for VAP-1.[4] This interaction is crucial for the recruitment of leukocytes from the bloodstream into inflamed tissues.
Enzymatic Function: VAP-1 is a copper-containing amine oxidase that catalyzes the oxidative deamination of primary amines, such as methylamine (B109427) and aminoacetone.[5] This enzymatic reaction produces hydrogen peroxide (H₂O₂), the corresponding aldehyde, and ammonia.[5] These products are not merely byproducts but active participants in the inflammatory response. Hydrogen peroxide, in particular, acts as a signaling molecule that can further amplify inflammation.[3]
Quantitative Data on VAP-1 in Inflammatory Diseases
The expression and levels of VAP-1 are significantly elevated in various inflammatory conditions, making it a potential biomarker and therapeutic target.
| Inflammatory Disease | Tissue/Fluid | VAP-1 Expression/Level (Patient) | VAP-1 Expression/Level (Control) | Reference |
| Psoriasis | Serum | 403.4 ± 130.8 ng/mL | 246.4 ± 68.0 ng/mL | [6] |
| Serum | 2.05 ± 0.46 pg/mL | 1.82 ± 0.46 pg/mL | [7] | |
| Lesional Skin (positive vessels) | 19.8 ± 1.4 | 5.4 ± 1.5 | [6] | |
| Non-lesional Skin (positive vessels) | 9.4 ± 1.4 | 5.4 ± 1.5 | [6] | |
| Inflammatory Bowel Disease (IBD) | ||||
| - Ulcerative Colitis | Serum | 365.5 ± 153.5 ng/ml | 344.7 ± 150.4 ng/ml | [8] |
| - Crohn's Disease | Serum | 336.4 ± 172.8 ng/ml | 344.7 ± 150.4 ng/ml | [8] |
| Diabetic Retinopathy | Leukocyte Transmigration | 39 ± 9 cells/0.5h | 11 ± 2 cells/0.5h | [2] |
| VAP-1 Inhibition Model | Effect on Leukocyte Infiltration | Quantitative Reduction | Reference |
| Ischemia-Reperfusion Injury | Reduced granulocyte adhesion | 60% | [3] |
| Diabetic Retinopathy | Reduced leukocyte transmigration | 41% | [2] |
Note: Data presented as mean ± standard deviation or as specified in the reference.
VAP-1 Signaling Pathways in Inflammation
The pro-inflammatory effects of VAP-1 are mediated through complex signaling pathways initiated by both its adhesive and enzymatic functions.
VAP-1 Adhesion and Initial Leukocyte Capture
The initial interaction of leukocytes with the inflamed endothelium is partly mediated by the binding of VAP-1 to its leukocyte ligands, such as Siglec-9 and Siglec-10. This adhesive function contributes to the slowing down and capture of circulating leukocytes.
VAP-1 Enzymatic Activity and Downstream Signaling
The enzymatic activity of VAP-1 generates hydrogen peroxide (H₂O₂), a key second messenger that triggers downstream signaling cascades within the endothelial cell. This leads to the upregulation of other adhesion molecules, further amplifying the inflammatory response. The activation of NF-κB, PI3K/Akt, and MAPK pathways are critical components of this process.
Key Experimental Protocols for Studying VAP-1
A variety of in vitro and in vivo models are utilized to investigate the role of VAP-1 in inflammation.
In Vitro Leukocyte Adhesion Assay (Stamper-Woodruff Assay)
This classic assay is used to study the adhesion of leukocytes to endothelial cells on tissue sections.
Methodology:
-
Prepare 8-μm frozen sections of inflamed tissue (e.g., tonsil) and mount on glass slides.
-
Pre-incubate the tissue sections with a blocking antibody against VAP-1 or an isotype control antibody for 30 minutes at 7°C.
-
Isolate leukocytes (e.g., peripheral blood lymphocytes) and label them with a fluorescent dye (e.g., CFSE).
-
Overlay the tissue sections with the fluorescently labeled leukocytes (e.g., 3 x 10⁶ cells in 50 μL of medium).
-
Incubate for 30 minutes at 7°C with constant rotation.
-
Gently wash off non-adherent cells.
-
Fix the adherent cells with glutaraldehyde.
-
Count the number of adherent fluorescent cells per high-power field using a fluorescence microscope.
VAP-1/SSAO Enzymatic Activity Assay (Fluorometric Method)
This assay measures the hydrogen peroxide produced by the enzymatic activity of VAP-1.
Methodology:
-
Prepare tissue homogenates or cell lysates containing VAP-1.
-
In a 96-well plate, add the sample to a reaction mixture containing a suitable substrate (e.g., 1 mM methylamine or benzylamine), horseradish peroxidase, and a fluorogenic probe (e.g., Amplex Red).
-
Include controls with a specific VAP-1 inhibitor (e.g., semicarbazide) to determine specific activity.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red).
-
Calculate the VAP-1 activity based on a standard curve generated with known concentrations of hydrogen peroxide.
In Vivo Models of Inflammation
This model is used to study acute inflammation and leukocyte recruitment to the peritoneal cavity.
Methodology:
-
Inject mice intraperitoneally with 1-3 mL of sterile 3% thioglycollate broth.
-
At a specified time point (e.g., 4 hours for neutrophil recruitment, 72 hours for macrophage recruitment), euthanize the mice.
-
Perform a peritoneal lavage by injecting and then aspirating 5-10 mL of sterile PBS or HBSS into the peritoneal cavity.
-
Collect the peritoneal fluid containing the recruited leukocytes.
-
Count the total number of cells and perform differential cell counts using flow cytometry or cytospin preparations to quantify the number of neutrophils and macrophages.
-
To study the role of VAP-1, treat a cohort of mice with a VAP-1 inhibitor prior to or after thioglycollate injection and compare the leukocyte recruitment to a vehicle-treated control group.
This is a widely used model for rheumatoid arthritis that allows for the evaluation of therapeutics in a chronic inflammatory setting.
Methodology:
-
Emulsify type II collagen (e.g., bovine or chicken) with Complete Freund's Adjuvant (CFA).
-
Immunize susceptible mouse strains (e.g., DBA/1) with an intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
Administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
-
Monitor the mice for the onset and severity of arthritis, typically starting around day 24-28.
-
Score the severity of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale for erythema, swelling, and joint deformity).
-
To assess the therapeutic potential of VAP-1 inhibition, begin treatment with a VAP-1 inhibitor at the onset of disease or prophylactically and compare the arthritis scores and joint pathology to a vehicle-treated control group.
Conclusion and Future Directions
VAP-1's dual role as an adhesion molecule and a pro-inflammatory enzyme makes it a central player in the pathogenesis of numerous inflammatory diseases. The upregulation of VAP-1 in these conditions and the promising results from preclinical studies using VAP-1 inhibitors highlight its potential as a therapeutic target. For drug development professionals, targeting either the adhesive or enzymatic function, or both, offers a novel strategy to combat inflammation. Future research should focus on further elucidating the specific downstream signaling events mediated by VAP-1 in different cell types and tissues, as well as the long-term efficacy and safety of VAP-1 inhibitors in clinical settings. The development of more specific and potent inhibitors will be crucial for translating the scientific understanding of VAP-1 into effective treatments for patients suffering from chronic inflammatory disorders.
References
- 1. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Adhesion Protein-1 Regulates Leukocyte Transmigration Rate in the Retina During Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 4. UBIRA ETheses - The role of vascular adhesion protein (VAP)-1 during inflammatory liver disease [etheses.bham.ac.uk]
- 5. Reaction of Vascular Adhesion Protein-1 (VAP-1) with Primary Amines: MECHANISTIC INSIGHTS FROM ISOTOPE EFFECTS AND QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIPS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular adhesion protein-1 (VAP-1) is overexpressed in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel inflammatory markers in psoriasis vulgaris: vaspin, vascular adhesion protein-1 (VAP-1), and YKL-40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Circulating soluble vascular adhesion protein 1 in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
PXS-4681A: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Applications of PXS-4681A for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This compound serves as a critical research tool for investigating the roles of SSAO/VAP-1 in various pathological processes, particularly inflammation.
Mechanism of Action
This compound is a mechanism-based, irreversible inhibitor of SSAO/VAP-1.[1][2][3][4][5] Its mode of action involves the enzyme's own catalytic activity. As a fluoroallylamine, this compound acts as a substrate for SSAO/VAP-1. During the catalytic cycle, the inhibitor is oxidized, leading to the formation of a reactive intermediate that covalently binds to the enzyme's active site. This irreversible binding results in a complete and long-lasting inhibition of SSAO/VAP-1's enzymatic function.[1][3]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, highlighting its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species/Enzyme | Value | Reference |
| Ki (apparent) | Human SSAO/VAP-1 | 37 nM | [1][3][4][5] |
| kinact | Human SSAO/VAP-1 | 0.26 min⁻¹ | [1][3] |
| IC₅₀ | Human SSAO/VAP-1 | 3 nM | [4] |
| IC₅₀ | Rat SSAO/VAP-1 | 3 nM | [4] |
| IC₅₀ | Mouse SSAO/VAP-1 | 2 nM | [4] |
| IC₅₀ | Rabbit SSAO/VAP-1 | 9 nM | [4] |
| IC₅₀ | Dog SSAO/VAP-1 | 3 nM | [4] |
Table 2: Selectivity of this compound
| Enzyme/Receptor | Inhibition at 10 µM | Reference |
| Monoamine Oxidase A (MAO-A) | Not specified, but highly selective for SSAO | [1][3] |
| Monoamine Oxidase B (MAO-B) | Not specified, but highly selective for SSAO | [1][3] |
| Various Ion Channels & 7-TM Receptors | No significant inhibition | [1][3] |
| Carbonic Anhydrase II | 80% inhibition (estimated IC₅₀ of 2.5 µM) | [1] |
Table 3: In Vivo Efficacy of this compound in Mouse Models of Inflammation
| Model | Dose | Effect | Reference |
| Lung Inflammation | 2 mg/kg | Attenuation of neutrophil migration, TNF-α, and IL-6 levels | [1][3][4] |
| Localized Inflammation | 2 mg/kg | Attenuation of neutrophil migration, TNF-α, and IL-6 levels | [1][3][4] |
| LPS-induced Neuroinflammation | Not specified | Reduction in neuroinflammation | [6] |
Table 4: Pharmacokinetic Parameters of this compound
| Species | Dose | Bioavailability | Half-life | Reference |
| Rat | 10 mg/kg i.v. & 20 mg/kg p.o. | Good | Good (oral) | [4] |
| Mouse (BALB/C) | 2 mg/kg i.v. & p.o. | Good | Good (oral) | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biological context of SSAO/VAP-1 and a general workflow for studying this compound in vivo.
Figure 1: SSAO/VAP-1 signaling in inflammation and inhibition by this compound.
Figure 2: Generalized workflow for in vivo studies with this compound.
Experimental Protocols
Disclaimer: The following experimental protocols are summaries derived from the available scientific literature. For precise, step-by-step instructions, it is imperative to consult the full-text research articles in which these methods were originally described.
In Vitro SSAO/VAP-1 Enzyme Activity Assay
This protocol is a general representation of a fluorometric assay used to determine the inhibitory activity of this compound.
-
Reagents and Materials:
-
Recombinant human SSAO/VAP-1
-
This compound (or other test compounds)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
SSAO/VAP-1 substrate (e.g., methylamine)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
96-well microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant SSAO/VAP-1 enzyme to each well.
-
Add the various concentrations of this compound to the wells and pre-incubate for a specified time to allow for mechanism-based inhibition.
-
Prepare a detection mixture containing Amplex Red, HRP, and the SSAO/VAP-1 substrate.
-
Initiate the enzymatic reaction by adding the detection mixture to each well.
-
Monitor the fluorescence intensity over time using a plate reader (excitation ~530-560 nm, emission ~590 nm). The production of H₂O₂ by SSAO/VAP-1 will lead to the HRP-catalyzed conversion of Amplex Red to the fluorescent resorufin.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀, Kᵢ, and kᵢₙₐ꜀ₜ values by fitting the data to appropriate enzyme inhibition models.
-
Mouse Model of Lipopolysaccharide (LPS)-Induced Lung Inflammation
This protocol outlines a common in vivo model to assess the anti-inflammatory effects of this compound.
-
Animals:
-
Male BALB/c mice (or other suitable strain)
-
-
Reagents and Materials:
-
This compound
-
Vehicle for this compound (e.g., saline, PBS with a solubilizing agent)
-
Lipopolysaccharide (LPS) from E. coli
-
Anesthetic
-
-
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Administer this compound (e.g., 2 mg/kg) or vehicle to the respective groups of mice via an appropriate route (e.g., oral gavage).
-
After a specified pre-treatment time (e.g., 1-2 hours), induce lung inflammation by intranasal or intratracheal administration of LPS under light anesthesia.
-
At a predetermined time point post-LPS challenge (e.g., 6-24 hours), euthanize the animals.
-
Perform bronchoalveolar lavage (BAL) to collect lung fluid and cells.
-
Process the BAL fluid for total and differential cell counts (e.g., neutrophils).
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA or other immunoassays.
-
Collect lung tissue for histological analysis to assess the degree of inflammation and tissue damage.
-
Analyze the data to compare the effects of this compound treatment with the vehicle control.
-
Conclusion
This compound is a highly potent, selective, and irreversible inhibitor of SSAO/VAP-1 with demonstrated efficacy in preclinical models of inflammation. Its well-characterized mechanism of action and favorable pharmacokinetic profile make it an invaluable tool for researchers investigating the pathophysiology of SSAO/VAP-1 in a wide range of diseases, including inflammatory disorders, fibrosis, and vascular diseases. The data and protocols summarized in this guide provide a solid foundation for the design and execution of further research utilizing this powerful inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Inhibition of vascular adhesion protein 1 protects dopamine neurons from the effects of acute inflammation and restores habit learning in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
PXS-4681A: A Technical Review of a Potent and Selective SSAO/VAP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the scientific literature on PXS-4681A, a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This compound has demonstrated significant anti-inflammatory effects in preclinical models, positioning it as a promising therapeutic candidate for a range of inflammatory diseases. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a mechanism-based, irreversible inhibitor of SSAO/VAP-1, a dual-function enzyme and adhesion molecule that plays a crucial role in the inflammatory cascade.[1][2] SSAO/VAP-1 is expressed on the surface of endothelial cells and mediates the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[3][4][5] The enzymatic activity of SSAO generates hydrogen peroxide and other reactive aldehydes, which contribute to oxidative stress and further amplify the inflammatory response.[4][6] this compound covalently binds to the active site of SSAO/VAP-1, leading to its irreversible inactivation and thereby blocking both its enzymatic and adhesive functions.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| Apparent Ki | Human | 37 nM | [1][2] |
| kinact | Human | 0.26 min-1 | [1][2] |
| IC50 | Human | 3 nM | [7] |
| Rat | 3 nM | [7] | |
| Mouse | 2 nM | [7] | |
| Rabbit | 9 nM | [7] | |
| Dog | 3 nM | [7] | |
| Selectivity | Various | Highly selective against related amine oxidases, ion channels, and 7-TM receptors. | [1][2] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Inflammation
| Model | Parameter | Treatment | Result | Reference |
| Localized Inflammation | Neutrophil Migration | 2 mg/kg this compound | Attenuated | [1][2] |
| Exudate Volume | 2 mg/kg this compound | 25% reduction | [7] | |
| Lung Inflammation | Neutrophil Migration | 2 mg/kg this compound | Attenuated | [1][2] |
| TNF-α Levels | 2 mg/kg this compound | Attenuated | [1][2] | |
| IL-6 Levels | 2 mg/kg this compound | Attenuated | [1][2] |
Table 3: Pharmacokinetic and Pharmacodynamic Profile of this compound
| Species | Dose | Route | Key Findings | Reference |
| Rat | 10 mg/kg (IV), 20 mg/kg (PO) | IV, Oral | Good bioavailability and oral half-life. | [7] |
| Mouse | 2 mg/kg | IV, Oral | Well absorbed with good bioavailability and oral half-life. | [1][7] |
| Mouse | 0.2 mg/kg | Oral | 80% reduction in SSAO activity at 3 hours. | [1] |
| Mouse | 0.6 and 2 mg/kg | Oral | Near-total inhibition of SSAO activity at 3 hours. | [1] |
| Mouse | 2 mg/kg | Oral | Complete inhibition of SSAO activity up to 5 hours; >50% inhibition at 48 hours. | [1] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potency of this compound on SSAO/VAP-1 activity.
Methodology:
-
Human recombinant SSAO/VAP-1 was used as the enzyme source.
-
The enzyme activity was measured using a coupled fluorometric method. This assay detects the hydrogen peroxide produced by the enzymatic reaction.
-
This compound was pre-incubated with the enzyme for various time points to assess time-dependent inhibition.
-
To determine the kinetic parameters (Ki and kinact), the enzyme was incubated with a range of this compound concentrations, and the reaction was initiated by adding a substrate (e.g., benzylamine).
-
The rate of fluorescence increase was monitored over time to determine the enzyme activity.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Mouse Model of Localized Inflammation
Objective: To evaluate the anti-inflammatory effect of this compound on neutrophil migration in a localized inflammatory setting.
Methodology:
-
Inflammation was induced in BALB/c mice by subcutaneous injection of a pro-inflammatory agent (e.g., carrageenan) into the air pouch.
-
This compound (2 mg/kg) or vehicle was administered orally prior to the inflammatory challenge.
-
After a defined period (e.g., 6 hours), the air pouch was lavaged to collect the exudate.
-
The total number of migrated neutrophils in the lavage fluid was quantified using a hemocytometer or flow cytometry.
-
The volume of the exudate was also measured as an indicator of edema.
Mouse Model of Lung Inflammation
Objective: To assess the efficacy of this compound in an acute lung injury model.
Methodology:
-
Lung inflammation was induced in BALB/c mice by intranasal administration of lipopolysaccharide (LPS).
-
This compound (2 mg/kg) or vehicle was administered orally prior to LPS instillation.
-
At a specified time point post-LPS challenge (e.g., 6 hours), bronchoalveolar lavage (BAL) was performed to collect lung fluid.
-
The number of neutrophils in the BAL fluid was determined.
-
The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the BAL fluid were measured using ELISA.
Visualizations
Signaling Pathway of SSAO/VAP-1 in Inflammation
Caption: SSAO/VAP-1 signaling in inflammation and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Studies
Caption: General experimental workflow for assessing the in vivo efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
PXS-4681A: A Technical Guide to its Target Enzyme Kinetics and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXS-4681A is a potent, selective, and irreversible mechanism-based inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This technical guide provides an in-depth overview of the enzyme kinetics of this compound, detailing its interaction with SSAO/VAP-1. The document outlines the experimental protocols for determining key kinetic parameters, presents these findings in a clear tabular format, and visualizes the associated signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development of anti-inflammatory therapeutics.
Introduction
Semicarbazide-Sensitive Amine Oxidase (SSAO), or Vascular Adhesion Protein-1 (VAP-1), is a dual-function enzyme with both adhesion and enzymatic activities. It is a member of the copper-dependent amine oxidase family and is expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes. SSAO/VAP-1 plays a critical role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues. Its enzymatic activity, which involves the oxidative deamination of primary amines, produces hydrogen peroxide (H₂O₂), aldehydes, and ammonia. These products contribute to local oxidative stress and further promote inflammation.
This compound has been identified as a potent and selective irreversible inhibitor of SSAO/VAP-1, demonstrating significant anti-inflammatory effects in preclinical models.[1] Understanding the precise mechanism and kinetics of this inhibition is crucial for its continued development as a therapeutic agent.
Target Enzyme: Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1)
The primary target of this compound is the enzyme SSAO/VAP-1. This enzyme's activity is implicated in various inflammatory and fibrotic diseases. The inhibition of SSAO/VAP-1 by this compound represents a promising therapeutic strategy for these conditions.
Enzyme Kinetics of this compound
This compound is a mechanism-based inhibitor, meaning it is chemically transformed by its target enzyme into a reactive species that then irreversibly inactivates the enzyme. The kinetic characterization of such inhibitors involves determining the apparent inhibitor affinity (Kᵢ) and the maximal rate of inactivation (kᵢₙₐ꜀ₜ).
Quantitative Kinetic Data
The following table summarizes the key kinetic parameters of this compound against SSAO/VAP-1.
| Parameter | Value | Species | Reference |
| Apparent Kᵢ | 37 nM | Human | [1][2] |
| kᵢₙₐ꜀ₜ | 0.26 min⁻¹ | Human | [1] |
| IC₅₀ | 3 nM | Human | [2] |
| 3 nM | Rat | [2] | |
| 2 nM | Mouse | [2] | |
| 9 nM | Rabbit | [2] | |
| 3 nM | Dog | [2] |
Experimental Protocols
The determination of the kinetic parameters of this compound is achieved through detailed in vitro enzyme assays.
Determination of Kᵢ and kᵢₙₐ꜀ₜ using the Kitz-Wilson Method
This method is employed to analyze the time-dependent, irreversible inhibition of SSAO/VAP-1 by this compound.
Materials:
-
Recombinant human SSAO/VAP-1 enzyme
-
This compound
-
Benzylamine (B48309) (substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
96-well microplate reader (fluorescence)
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, benzylamine, Amplex® Red, and HRP in appropriate solvents and store them under recommended conditions. Prepare working solutions by diluting the stock solutions in phosphate buffer on the day of the experiment.
-
Assay Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing phosphate buffer, a fixed concentration of recombinant human SSAO/VAP-1, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixtures for various time points at 37°C to allow for the time-dependent inactivation to occur.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing benzylamine, Amplex® Red, and HRP to each well. The final concentration of benzylamine should be close to its Kₘ value for SSAO/VAP-1.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time at 37°C using a microplate reader. The rate of fluorescence increase is proportional to the rate of H₂O₂ production and thus to the SSAO/VAP-1 activity.
-
Data Analysis:
-
For each this compound concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this plot gives the observed rate of inactivation (kₒᵦₛ).
-
Plot the reciprocal of kₒᵦₛ against the reciprocal of the this compound concentration (a Kitz-Wilson plot).
-
The y-intercept of this plot is 1/kᵢₙₐ꜀ₜ, and the x-intercept is -1/Kᵢ.
-
Determination of IC₅₀
Procedure:
-
Prepare a reaction mixture containing recombinant SSAO/VAP-1 from the desired species, benzylamine, Amplex® Red, and HRP in phosphate buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the plate at 37°C for a fixed period.
-
Measure the endpoint fluorescence.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
SSAO/VAP-1 Signaling Pathway in Inflammation
The enzymatic activity of SSAO/VAP-1 on the endothelial cell surface contributes to the inflammatory cascade. The production of H₂O₂ acts as a signaling molecule, leading to the upregulation of other adhesion molecules and the subsequent recruitment of leukocytes to the site of inflammation.
Caption: SSAO/VAP-1 signaling pathway in inflammation.
Experimental Workflow for Kitz-Wilson Analysis
The following diagram illustrates the key steps involved in determining the kinetic parameters of an irreversible inhibitor using the Kitz-Wilson method.
References
PXS-4681A: A Technical Guide to its Anti-Inflammatory Effects through Potent and Selective SSAO/VAP-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-inflammatory properties of PXS-4681A, a potent and selective mechanism-based inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This compound demonstrates significant potential in the treatment of inflammatory diseases by effectively targeting the dual functions of SSAO/VAP-1: its enzymatic activity and its role as a cell adhesion molecule.
Core Mechanism of Action
This compound is an irreversible, mechanism-based inhibitor of SSAO/VAP-1.[1][2] Its primary anti-inflammatory effects stem from its ability to covalently bind to and inactivate SSAO/VAP-1, a key enzyme and adhesion protein involved in the inflammatory cascade. SSAO/VAP-1 is expressed on the surface of endothelial cells and plays a crucial role in mediating the migration of leukocytes, particularly neutrophils, from the bloodstream into inflamed tissues.[3][4][5]
The enzymatic activity of SSAO/VAP-1 generates hydrogen peroxide (H₂O₂) and other reactive aldehydes, which contribute to oxidative stress and further promote inflammation.[4][6] By inhibiting this enzymatic function, this compound reduces the production of these pro-inflammatory mediators. Additionally, as an adhesion molecule, SSAO/VAP-1 facilitates the tethering and rolling of neutrophils on the vascular endothelium, a critical step in their extravasation to sites of inflammation. This compound's inhibition of SSAO/VAP-1 disrupts this adhesive function, thereby directly impeding neutrophil infiltration.
Quantitative Analysis of In Vitro and In Vivo Efficacy
The potency and selectivity of this compound have been quantified through a series of in vitro and in vivo studies. The data below summarizes the key findings, highlighting the compound's inhibitory characteristics and its impact on inflammatory markers.
In Vitro Inhibitory Activity
This compound demonstrates potent, irreversible inhibition of SSAO/VAP-1 with high selectivity over other amine oxidases.
| Parameter | Value | Species | Reference |
| Ki (apparent) | 37 nM | Human | [1][2] |
| kinact | 0.26 min-1 | Human | [1][2] |
| IC50 | 5 nM | Human | |
| IC50 | 2 nM | Mouse | |
| IC50 | 3 nM | Rat |
In Vivo Anti-Inflammatory Effects in Murine Models
In mouse models of both localized and lung inflammation, a single low dose of this compound has been shown to significantly attenuate the inflammatory response.
| Model Type | Dosage | Effect | Reference |
| Localized Inflammation | 2 mg/kg | Attenuation of neutrophil migration | [1][2] |
| Lung Inflammation | 2 mg/kg | Reduction of Tumor Necrosis Factor-α (TNF-α) levels | [1][2] |
| Lung Inflammation | 2 mg/kg | Reduction of Interleukin-6 (IL-6) levels | [1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of SSAO/VAP-1 in Inflammation and this compound Inhibition
Caption: this compound inhibits SSAO/VAP-1, blocking downstream inflammation.
Experimental Workflow for In Vivo Inflammation Models
Caption: Workflow for assessing this compound's in vivo anti-inflammatory effects.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory effects. These protocols are based on standard techniques used in the field and are consistent with the data reported for this compound.
In Vitro SSAO/VAP-1 Enzyme Inhibition Assay
-
Objective: To determine the inhibitory potency (Ki, kinact, IC50) of this compound on SSAO/VAP-1.
-
Enzyme Source: Recombinant human, mouse, or rat SSAO/VAP-1.
-
Substrate: Benzylamine.
-
Assay Principle: A fluorescence-based assay measuring the production of hydrogen peroxide, a product of the SSAO/VAP-1 enzymatic reaction. The assay utilizes horseradish peroxidase (HRP) and a fluorogenic HRP substrate (e.g., Amplex Red).
-
Protocol:
-
A reaction mixture is prepared containing the SSAO/VAP-1 enzyme, HRP, and the fluorogenic substrate in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
This compound is added at various concentrations to the reaction mixture and pre-incubated with the enzyme for different time points to assess time-dependent inhibition.
-
The enzymatic reaction is initiated by the addition of the substrate, benzylamine.
-
The fluorescence intensity is measured over time using a microplate reader (excitation/emission ~530/590 nm for Amplex Red).
-
For IC50 determination, the initial reaction rates are plotted against the inhibitor concentration.
-
For Ki and kinact determination, the pseudo-first-order rate constants of inactivation are determined at each inhibitor concentration and plotted against the inhibitor concentration (Kitz-Wilson plot).
-
In Vivo Murine Model of Localized Inflammation (e.g., Carrageenan-Induced Paw Edema)
-
Objective: To evaluate the effect of this compound on acute localized inflammation and neutrophil migration.
-
Animal Model: Male BALB/c mice.
-
Inducing Agent: 1% (w/v) lambda-carrageenan solution in saline.
-
Protocol:
-
Mice are orally administered with either vehicle or this compound (2 mg/kg) one hour prior to the induction of inflammation.
-
The basal paw volume of the right hind paw is measured using a plethysmometer.
-
Inflammation is induced by injecting 50 µL of carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 4, 6, and 24 hours).
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the this compound-treated group to the vehicle-treated group.
-
For neutrophil migration analysis, at the end of the experiment, paw tissue can be excised, homogenized, and myeloperoxidase (MPO) activity, a marker for neutrophil infiltration, can be measured.
-
In Vivo Murine Model of Acute Lung Inflammation (e.g., Lipopolysaccharide-Induced)
-
Objective: To assess the efficacy of this compound in reducing lung inflammation, including neutrophil infiltration and pro-inflammatory cytokine production.
-
Animal Model: Male BALB/c mice.
-
Inducing Agent: Lipopolysaccharide (LPS) from Escherichia coli.
-
Protocol:
-
Mice are orally administered with either vehicle or this compound (2 mg/kg) one hour prior to LPS challenge.
-
Mice are anesthetized, and LPS (e.g., 10 µg in 50 µL of saline) is administered intranasally or intratracheally.
-
At a specified time point after LPS administration (e.g., 6 or 24 hours), mice are euthanized.
-
Bronchoalveolar lavage (BAL) is performed by lavaging the lungs with a fixed volume of sterile saline.
-
The BAL fluid (BALF) is collected and centrifuged.
-
The cell pellet is resuspended, and the total number of cells and the differential cell count (specifically neutrophils) are determined using a hemocytometer and cytospin preparations stained with a differential stain.
-
The supernatant of the BALF is collected and stored at -80°C for cytokine analysis.
-
Measurement of TNF-α and IL-6 Levels
-
Objective: To quantify the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the BALF from the lung inflammation model.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol:
-
Commercially available ELISA kits for murine TNF-α and IL-6 are used.
-
The assay is performed according to the manufacturer's instructions.
-
Briefly, microplate wells pre-coated with capture antibodies for the specific cytokine are incubated with the BALF samples and a series of standards of known concentrations.
-
After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
Following another wash step, a substrate solution is added, which results in a colorimetric reaction.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader.
-
A standard curve is generated, and the concentrations of TNF-α and IL-6 in the samples are interpolated from this curve.
-
Conclusion
This compound is a highly potent and selective inhibitor of SSAO/VAP-1 with demonstrated anti-inflammatory effects in preclinical models. Its mechanism of action, involving the dual inhibition of enzymatic activity and cell adhesion function, provides a targeted approach to mitigating inflammatory responses, particularly those driven by neutrophil infiltration. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for a range of inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular adhesion protein-1 enhances neutrophil infiltration by generation of hydrogen peroxide in renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 6. mdpi.com [mdpi.com]
PXS-4681A: A Deep Dive into its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-4681A is a potent, irreversible, and mechanism-based inhibitor of the enzyme Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2][3][4][5][6] As a key player in inflammatory processes and various fibrotic diseases, SSAO/VAP-1 has emerged as a significant therapeutic target. This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the experimental workflow used to characterize it.
Core Mechanism of Action
This compound acts as an irreversible inhibitor of SSAO/VAP-1. This mechanism-based inhibition is characterized by an apparent inhibitory constant (Ki) of 37 nM and a maximal rate of inactivation (kinact) of 0.26 min-1, with no observed turnover in vitro.[1][2][6] This irreversible binding leads to a complete and long-lasting inhibition of the enzyme's activity.
Quantitative Selectivity Profile
The selectivity of a drug candidate is a critical determinant of its safety and efficacy. This compound has been extensively profiled against a panel of related amine oxidases and other potential off-target proteins. The following tables summarize the quantitative data on its inhibitory activity and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound against SSAO/VAP-1 from Various Species
| Species | IC50 (nM) |
| Human | 3 |
| Rat | 3 |
| Mouse | 2 |
| Rabbit | 9 |
| Dog | 3 |
Data sourced from MedChemExpress.[3]
Table 2: Off-Target Activity of this compound against a Selection of Enzymes and Receptors
| Target | % Inhibition at 10 µM |
| Amine Oxidases | |
| rhMAO-A | < 20 |
| rhMAO-B | < 20 |
| hLOX | < 20 |
| Ion Channels | |
| hERG | < 50 |
| Nav1.5 | < 50 |
| 7-TM Receptors | |
| A1 | < 20 |
| A2A | < 20 |
| A3 | < 20 |
| AT1 | < 20 |
| B2 | < 20 |
| D1 | < 20 |
| D2S | < 20 |
| ETA | < 20 |
| H1 | < 20 |
| H2 | < 20 |
| M1 | < 20 |
| M2 | < 20 |
| M3 | < 20 |
| α1A | < 20 |
| α1B | < 20 |
| α2A | < 20 |
| β1 | < 20 |
| β2 | < 20 |
| 5-HT1A | < 20 |
| 5-HT1B | < 20 |
| 5-HT2A | < 20 |
| 5-HT2B | < 20 |
| 5-HT7 | < 20 |
Data extracted from Foot et al., 2013. rhMAO-A/B: recombinant human Monoamine Oxidase A/B; hLOX: human Lysyl Oxidase; hERG: human Ether-a-go-go-Related Gene; Nav1.5: Sodium channel protein type 5 subunit alpha; 7-TM: 7-Transmembrane.
The data clearly demonstrates the high selectivity of this compound for SSAO/VAP-1. At a concentration of 10 µM, which is significantly higher than its IC50 for SSAO/VAP-1, this compound shows minimal to no inhibitory activity against a broad range of other enzymes, ion channels, and receptors. Notably, it displays over 10,000-fold selectivity for recombinant human SSAO/VAP-1 over Monoamine Oxidase B (MAO-B).
Signaling Pathway of SSAO/VAP-1 in Inflammation
SSAO/VAP-1 contributes to the inflammatory cascade through both its enzymatic activity and its function as an adhesion molecule. The following diagram illustrates the key signaling events.
Caption: SSAO/VAP-1 signaling in inflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to determine the selectivity profile of this compound.
Amine Oxidase Inhibition Assays
A peroxidase-coupled continuous absorbance plate-reader assay was utilized to determine the inhibitory activity of this compound against recombinant human SSAO/VAP-1 (rhSSAO/VAP-1), monoamine oxidase A and B (rhMAO-A and rhMAO-B), and human lysyl oxidase (hLOX).
General Protocol:
-
Enzyme Preparation: Recombinant enzymes were prepared in appropriate buffer solutions. For hLOX, the enzyme mixture was pre-treated with 0.5 mM pargyline (B1678468) and 1 µM mofegiline (B50817) in 1.2 M Urea buffer, 50 mM sodium borate, pH 8.2.
-
Substrate and Inhibitor Preparation: Stock solutions of substrates and this compound were prepared in a suitable solvent (e.g., DMSO).
-
Assay Reaction: The assay was performed in a 96-well plate format. The reaction mixture contained the respective enzyme, horseradish peroxidase, Amplex Red reagent, and the specific substrate.
-
rhSSAO/VAP-1: Substrate used was benzylamine.
-
rhMAO-A: Substrate used was 200 µM tyramine.
-
rhMAO-B: Substrate used was 100 µM benzylamine.
-
hLOX: Substrate used was 10 mM putrescine.
-
-
Incubation: The reaction was initiated by the addition of the substrate and incubated at 37°C.
-
Data Acquisition: The rate of formation of resorufin (B1680543) (the fluorescent product of Amplex Red oxidation) was measured kinetically using a microplate reader.
-
Data Analysis: The percentage of inhibition was calculated by comparing the reaction rates in the presence and absence of this compound.
Ion Channel and 7-TM Receptor Screening
The off-target screening for ion channels (hERG and Nav1.5) and a panel of 7-transmembrane (7-TM) receptors was conducted by a contract research organization (Aptuit, Verona, Italy). Standard radioligand binding assays were employed to determine the percentage of inhibition at a single concentration of 10 µM this compound.
Caption: Experimental workflow for selectivity screening.
Conclusion
This compound demonstrates a highly potent and selective inhibitory profile against its primary target, SSAO/VAP-1. The comprehensive off-target screening reveals minimal interaction with a wide array of other enzymes, ion channels, and receptors, underscoring its specificity. This favorable selectivity profile, coupled with its irreversible mechanism of action, positions this compound as a promising therapeutic candidate for the treatment of inflammatory and fibrotic diseases. The detailed experimental protocols provided herein offer a transparent foundation for the further investigation and development of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
PXS-4681A: A Technical Guide to its Application in Neutrophil Migration Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of PXS-4681A as a potent and selective inhibitor for studying neutrophil migration. This compound is a mechanism-based inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2] This dual-function protein is a copper-dependent amine oxidase expressed on the surface of endothelial cells and is involved in the inflammatory cascade, particularly in the recruitment of leukocytes.[1][2] this compound's high selectivity and irreversible binding make it a valuable tool for dissecting the role of SSAO/VAP-1 in inflammatory and fibrotic diseases.[2][3]
Core Mechanism of Action
This compound, chemically identified as (Z)-4-(2-(aminomethyl)-3-fluoroallyloxy)benzenesulfonamide hydrochloride, acts as an irreversible inhibitor of SSAO/VAP-1.[2] Its mechanism is based on its structure, which allows it to bind to the active site of the enzyme, leading to a time-dependent inactivation.[1][2] This targeted inhibition of SSAO/VAP-1's enzymatic activity has been shown to effectively attenuate inflammatory responses by reducing the migration of neutrophils to sites of inflammation.[1][2][3]
The inhibition of SSAO/VAP-1 by this compound interferes with the adhesion and transmigration of neutrophils across the vascular endothelium. SSAO/VAP-1's enzymatic function is believed to generate reactive aldehydes and hydrogen peroxide, which can upregulate other adhesion molecules and create a chemotactic gradient, thereby facilitating leukocyte recruitment. By inhibiting this enzymatic activity, this compound effectively dampens the inflammatory cascade.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Species/Assay Condition | Reference |
| Apparent Ki | 37 nM | --- | [2] |
| kinact | 0.26 min-1 | --- | [2] |
| IC50 | 3 nM | Human | [3] |
| IC50 | 3 nM | Rat | [3] |
| IC50 | 2 nM | Mouse | [3] |
| IC50 | 9 nM | Rabbit | [3] |
| IC50 | 3 nM | Dog | [3] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Inflammation
| Model | Dosage | Effect | Reference |
| Lung Inflammation | 2 mg/kg | Attenuated neutrophil migration, TNF-α, and IL-6 levels | [1][2] |
| Localized Inflammation | 2 mg/kg | Attenuated neutrophil migration, TNF-α, and IL-6 levels | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of SSAO/VAP-1 in neutrophil migration and a typical experimental workflow for studying the effects of this compound.
Caption: Proposed signaling pathway of SSAO/VAP-1 in mediating neutrophil migration.
Caption: General experimental workflow for evaluating this compound's effect on neutrophil migration.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for studying the effects of this compound.
SSAO/VAP-1 Enzyme Inhibition Assay
-
Objective: To determine the in vitro inhibitory potency of this compound against SSAO/VAP-1.
-
Materials:
-
Recombinant human SSAO/VAP-1 enzyme.
-
This compound.
-
Benzylamine (substrate).
-
Amplex Red reagent.
-
Horseradish peroxidase (HRP).
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
96-well microplate.
-
Plate reader capable of fluorescence measurement.
-
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute this compound in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the SSAO/VAP-1 enzyme to each well.
-
Add the diluted this compound or vehicle control to the wells and pre-incubate for a defined period to allow for time-dependent inhibition.
-
Initiate the enzymatic reaction by adding a substrate mix containing benzylamine, Amplex Red, and HRP.
-
Monitor the fluorescence increase over time using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm). The fluorescence is proportional to the amount of hydrogen peroxide produced by the SSAO/VAP-1-catalyzed reaction.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
To determine Ki and kinact, perform time-dependent inhibition studies by varying both the pre-incubation time and inhibitor concentration.
-
In Vivo Mouse Model of Lung Inflammation
-
Objective: To assess the in vivo efficacy of this compound in reducing neutrophil migration into the lungs.
-
Materials:
-
BALB/c mice (or other suitable strain).
-
Lipopolysaccharide (LPS) or other inflammatory stimulus.
-
This compound.
-
Vehicle control (e.g., saline).
-
Phosphate-buffered saline (PBS).
-
Anesthesia.
-
-
Protocol:
-
Acclimatize mice to laboratory conditions.
-
Administer this compound (e.g., 2 mg/kg) or vehicle to the mice via an appropriate route (e.g., oral gavage).
-
After a specified time (e.g., 1 hour), induce lung inflammation by intratracheal or intranasal instillation of LPS.
-
At a predetermined time point post-LPS administration (e.g., 24 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of PBS into the lungs.
-
Centrifuge the BAL fluid (BALF) to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of neutrophils.
-
The supernatant of the BALF can be used for cytokine analysis (e.g., ELISA for TNF-α and IL-6).
-
Compare the number of neutrophils and cytokine levels in the BALF of this compound-treated mice to the vehicle-treated control group.
-
This technical guide provides a comprehensive overview of this compound and its application in studying neutrophil migration. The provided data, diagrams, and protocols should serve as a valuable resource for researchers in the field of inflammation and drug development.
References
Foundational Research on Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is a dual-function enzyme with significant implications in a variety of physiological and pathological processes. As an enzyme, it catalyzes the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide, and ammonia.[1][2] As an adhesion protein, it plays a crucial role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes to inflamed tissues.[3][4] This guide provides an in-depth overview of the foundational research on SSAO inhibitors, focusing on their mechanism of action, experimental evaluation, and the drug discovery workflow.
The Enzymatic Role and Pathophysiological Significance of SSAO
SSAO is a copper-containing amine oxidase that is expressed on the surface of various cell types, including endothelial cells, smooth muscle cells, and adipocytes. The enzymatic activity of SSAO contributes to various pathological conditions. The generation of cytotoxic aldehydes and reactive oxygen species (ROS) like hydrogen peroxide can lead to oxidative stress and tissue damage.[1] Elevated SSAO levels have been associated with a range of inflammatory and metabolic diseases, including diabetes, atherosclerosis, and non-alcoholic steatohepatitis (NASH). In the context of inflammation, SSAO's enzymatic activity is believed to contribute to the local inflammatory environment.
SSAO/VAP-1 Signaling in Leukocyte Transmigration
SSAO/VAP-1 plays a critical role in the multi-step process of leukocyte extravasation from the bloodstream into inflamed tissues. This process involves the rolling, adhesion, and transmigration of leukocytes across the endothelial barrier. The enzymatic activity of SSAO/VAP-1 generates hydrogen peroxide (H₂O₂), which acts as a signaling molecule, inducing the expression of other adhesion molecules like E-selectin, P-selectin, ICAM-1, and VCAM-1 on endothelial cells.[2][4] This upregulation of adhesion molecules facilitates the firm adhesion of leukocytes to the endothelium, a prerequisite for their subsequent transmigration into the surrounding tissue.
Quantitative Data on SSAO Inhibitors
A variety of compounds have been developed to inhibit the enzymatic activity of SSAO. These inhibitors are crucial tools for studying the physiological roles of SSAO and hold therapeutic potential for various diseases. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki).
| Inhibitor | Target Species | IC50 | Ki | Inhibition Type | Reference |
| Semicarbazide | Bovine Lung | - | 85 µM | Irreversible | [5][6] |
| Hydralazine | Bovine Lung | 1 µM | - | Irreversible | [5][6] |
| Phenylhydrazine | Bovine Lung | 30 nM | - | Irreversible | [5][6] |
| Phenelzine | Bovine Lung | - | - | Reversible | [5][6] |
| Compound 4a | Human | 2 nM | - | Competitive, Irreversible | [3] |
| SzV-1287 | Rat | More effective than LJP-1207 | - | - | [7] |
| LJP-1207 | Rat | - | - | - | [7] |
Experimental Protocols
Radiochemical Assay for SSAO Activity
This assay measures the enzymatic activity of SSAO by quantifying the conversion of a radiolabeled substrate, such as [14C]-benzylamine, to its corresponding aldehyde.
Materials:
-
SSAO enzyme source (e.g., tissue homogenate, purified enzyme)
-
[14C]-benzylamine (radiolabeled substrate)
-
Scintillation cocktail
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
SSAO inhibitor (for inhibition studies)
-
Scintillation vials
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing the buffer, SSAO enzyme source, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding [14C]-benzylamine to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 2M citric acid).
-
Extract the radiolabeled aldehyde product using an organic solvent (e.g., toluene).
-
Transfer the organic phase containing the product to a scintillation vial.
-
Add scintillation cocktail to the vial.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the SSAO activity based on the amount of radiolabeled product formed. For inhibition studies, determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
This widely used animal model assesses the anti-inflammatory activity of SSAO inhibitors in vivo.
Materials:
-
Rodents (e.g., rats or mice)
-
Carrageenan solution (1% in saline)
-
SSAO inhibitor test compound
-
Vehicle control
-
Pletysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Administer the SSAO inhibitor or vehicle control to the animals via the desired route (e.g., oral, intraperitoneal) at a specific time before carrageenan injection.[8][9][10]
-
At time zero, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the subplantar region of the right hind paw of each animal.[8][10]
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[8][10]
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline measurement from the post-injection measurement.
-
Compare the paw edema in the inhibitor-treated groups to the vehicle-treated control group to determine the anti-inflammatory effect of the SSAO inhibitor. The percentage of inhibition of edema can be calculated.
-
At the end of the experiment, animals can be euthanized, and the paws can be collected for further analysis, such as histology or measurement of inflammatory markers.[8][10]
Drug Discovery Workflow for SSAO Inhibitors
The development of novel SSAO inhibitors follows a structured drug discovery and preclinical development process.
Conclusion
Foundational research on SSAO inhibitors has illuminated the critical role of this dual-function protein in inflammation and other pathologies. The development of potent and selective inhibitors, guided by robust in vitro and in vivo assays, continues to be a promising avenue for therapeutic intervention in a range of human diseases. This technical guide provides a core understanding of the essential concepts and methodologies for researchers and professionals engaged in the discovery and development of novel SSAO-targeting therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of bovine lung semicarbazide-sensitive amine oxidase (SSAO) by some hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. student.cs.uwaterloo.ca [student.cs.uwaterloo.ca]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
PXS-4681A: A Technical Guide to its Role in Cytokine Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXS-4681A is a potent and selective, mechanism-based inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This enzyme is implicated in inflammatory processes through its role in leukocyte migration and the generation of pro-inflammatory mediators. This technical guide provides an in-depth overview of this compound's mechanism of action, with a specific focus on its ability to modulate cytokine expression. It includes a summary of key quantitative data, detailed experimental protocols from preclinical studies, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is an orally active, irreversible inhibitor of SSAO/VAP-1 with a Ki of 37 nM.[1][2][3] It demonstrates high selectivity over other amine oxidases, ion channels, and seven-transmembrane domain receptors.[1][2][3] The inhibition of SSAO/VAP-1 by this compound has been shown to produce anti-inflammatory effects, primarily by attenuating the migration of neutrophils and reducing the levels of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2][3]
Mechanism of Action: Cytokine Modulation
The enzymatic activity of SSAO/VAP-1 on the surface of endothelial cells leads to the oxidative deamination of primary amines, producing hydrogen peroxide (H₂O₂) as a byproduct. H₂O₂ can act as a signaling molecule, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[4][5] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6.
By irreversibly inhibiting the enzymatic function of SSAO/VAP-1, this compound is believed to reduce the localized production of H₂O₂, thereby dampening the activation of the NF-κB signaling pathway. This, in turn, leads to a downstream reduction in the transcription and subsequent release of TNF-α and IL-6, contributing to the compound's overall anti-inflammatory effect.
Quantitative Data on Cytokine Modulation
This compound has been demonstrated to significantly reduce the levels of TNF-α and IL-6 in preclinical models of inflammation. The following tables summarize the key findings from these studies.
| LPS-Induced Lung Inflammation Model | |
| Compound | Dose |
| This compound | 2 mg/kg |
| Reference | [3] |
| Carrageenan-Induced Skin Inflammation Model | |
| Compound | Dose |
| This compound | 2 mg/kg |
| Reference | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Foot et al. (2013).[3]
Lipopolysaccharide (LPS)-Induced Lung Inflammation in Mice
This model is used to assess the efficacy of anti-inflammatory compounds in an acute lung injury setting.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Administer this compound (0.2 or 2 mg/kg) or vehicle orally to the mice.
-
LPS Challenge: One hour after compound administration, lightly anesthetize the mice and instill 10 µg of LPS in 50 µL of sterile saline intranasally.
-
Incubation: Allow the mice to recover and monitor for 6 hours.
-
Euthanasia and Sample Collection: At the 6-hour time point, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Expose the trachea and cannulate. Perform BAL by instilling and retrieving 3 x 0.3 mL of PBS.
-
Cell Counts: Determine the total number of leukocytes in the BAL fluid using a hemocytometer. Prepare cytospin slides and stain with a differential stain to determine the neutrophil count.
-
Cytokine Analysis: Centrifuge the BAL fluid to pellet the cells. Use the supernatant for the quantification of TNF-α and IL-6 levels using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Carrageenan-Induced Skin Inflammation in Mice
This model is a widely used assay to evaluate the anti-inflammatory properties of compounds in a localized, acute inflammatory response.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
This compound
-
Vehicle control
-
Lambda-carrageenan
-
Sterile saline
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Animal Acclimatization: As described in section 4.1.
-
Air Pouch Creation: Inject 3 mL of sterile air subcutaneously into the dorsal region of the mice to create an air pouch.
-
Compound Administration: Administer this compound (2 mg/kg) or vehicle orally.
-
Carrageenan Injection: One hour after compound administration, inject 1 mL of 1% carrageenan in sterile saline into the air pouch.
-
Incubation: Monitor the animals for 6 hours.
-
Exudate Collection: At the 6-hour time point, euthanize the mice and carefully aspirate the inflammatory exudate from the air pouch.
-
Exudate Volume Measurement: Record the volume of the collected exudate.
-
Cell Counts: Perform total and differential leukocyte counts on the exudate as described in section 4.1.
-
Cytokine Analysis: Centrifuge the exudate and use the supernatant for the quantification of TNF-α and IL-6 via ELISA.
-
Data Analysis: Analyze the data as described in section 4.1.
Conclusion
This compound effectively modulates the inflammatory response by inhibiting SSAO/VAP-1, leading to a significant reduction in the key pro-inflammatory cytokines TNF-α and IL-6. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of this compound in inflammatory diseases. The proposed mechanism of action, involving the dampening of the NF-κB signaling pathway, offers a clear rationale for its anti-inflammatory effects. Further investigation into the broader cytokine and chemokine profiles affected by this compound will provide a more comprehensive understanding of its immunomodulatory properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SSAO/VAP-1 in Cerebrovascular Disorders: A Potential Therapeutic Target for Stroke and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
PXS-4681A In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXS-4681A is a potent and selective, mechanism-based irreversible inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2][3] This enzyme is involved in inflammation and fibrosis, making this compound a promising therapeutic candidate.[1][2][3] These application notes provide detailed protocols for the in vitro characterization of this compound, including determination of its inhibitory potency and its anti-inflammatory effects in a cell-based model.
Introduction
Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) is a dual-function protein expressed on the surface of endothelial cells and adipocytes. It possesses both adhesion properties and enzymatic activity, catalyzing the oxidative deamination of primary amines to produce aldehydes, hydrogen peroxide (H₂O₂), and ammonia.[4] These products can contribute to oxidative stress and inflammation. This compound is an orally active inhibitor that covalently binds to SSAO/VAP-1, leading to its irreversible inactivation.[5] This document outlines key in vitro assays to assess the biochemical and cellular activity of this compound.
Data Presentation
Quantitative Inhibitory Activity of this compound against SSAO/VAP-1
| Species | IC₅₀ (nM) | Apparent Kᵢ (nM) | kᵢₙₐ꜀ₜ (min⁻¹) |
| Human | 3[5] | 37[1][2][3] | 0.26[1][2][3] |
| Rat | 3[5] | Not Reported | Not Reported |
| Mouse | 2[5] | Not Reported | Not Reported |
| Rabbit | 9[5] | Not Reported | Not Reported |
| Dog | 3[5] | Not Reported | Not Reported |
Signaling Pathway
The enzymatic action of SSAO/VAP-1 on primary amines leads to the production of reactive aldehydes and hydrogen peroxide, which can induce cellular stress and upregulate adhesion molecules, promoting inflammation. This compound irreversibly inhibits this enzymatic activity.
Experimental Protocols
SSAO/VAP-1 Enzyme Inhibition Assay
This protocol describes a fluorometric assay to determine the IC₅₀ of this compound by measuring the production of hydrogen peroxide (H₂O₂) resulting from SSAO/VAP-1 enzymatic activity.
-
Recombinant human SSAO/VAP-1 enzyme
-
This compound
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Benzylamine (B48309) (substrate)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for testing.
-
Prepare the reaction mixture containing Amplex® Red, HRP, and benzylamine in PBS. A typical final concentration for benzylamine is 0.6 mM.[1]
-
-
Enzyme and Inhibitor Incubation:
-
Add the SSAO/VAP-1 enzyme solution to the wells of the 96-well plate.
-
Add the various dilutions of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes to allow for the inhibitor to bind to the enzyme.[1]
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) kinetically over a period of 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence curve) for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Determination of Kinetic Parameters (Kᵢ and kᵢₙₐ꜀ₜ)
For irreversible inhibitors like this compound, the Kitz-Wilson method can be used to determine the apparent inhibition constant (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ).[1]
-
Assay Setup: Perform the SSAO/VAP-1 enzyme activity assay as described above, but for a fixed concentration of substrate and varying concentrations of this compound.
-
Data Collection: Measure the enzyme activity at different time points for each inhibitor concentration.
-
Data Analysis:
-
For each concentration of this compound, plot the natural logarithm of the remaining enzyme activity versus time. The slope of this plot gives the observed rate of inactivation (kₒᵦₛ).
-
Create a double reciprocal plot of 1/kₒᵦₛ versus 1/[this compound].
-
The y-intercept of this plot is 1/kᵢₙₐ꜀ₜ, and the x-intercept is -1/Kᵢ.
-
Cell-Based Anti-Inflammatory Assay
This protocol assesses the ability of this compound to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells differentiated into macrophages.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] this compound, a Potent and Selective Mechanism-Based Inhibitor of SSAO/VAP-1 with Anti-Inflammatory Effects In Vivo | Semantic Scholar [semanticscholar.org]
- 3. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PXS-4681A in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-4681A is a potent, selective, and irreversible inhibitor of the enzyme Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). As an orally active compound with demonstrated anti-inflammatory properties, this compound holds significant promise for therapeutic applications in inflammation-driven diseases. These application notes provide a comprehensive overview of the dosage and administration of this compound in preclinical animal models of inflammation, including detailed experimental protocols and an elucidation of the underlying signaling pathways.
Mechanism of Action
This compound exerts its anti-inflammatory effects by irreversibly inhibiting the enzymatic activity of SSAO/VAP-1.[1] SSAO/VAP-1 is a dual-function protein expressed on the surface of endothelial cells that plays a critical role in the inflammatory cascade. Its enzymatic activity on endogenous amines produces hydrogen peroxide (H₂O₂), which promotes the expression of other adhesion molecules on the endothelial surface. This, in turn, facilitates the adhesion and transmigration of leukocytes, such as neutrophils, from the bloodstream into inflamed tissues. By inhibiting SSAO/VAP-1, this compound effectively reduces the recruitment of these inflammatory cells to the site of inflammation. Furthermore, this inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Signaling Pathway of SSAO/VAP-1 Inhibition by this compound
References
PXS-4681A solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of PXS-4681A, a potent and selective mechanism-based inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2][3] This document includes quantitative solubility data, protocols for solubility determination and stock solution preparation, and an overview of the compound's mechanism of action.
Solubility of this compound
The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro assays. While comprehensive data in a wide range of solvents is limited, the available information is crucial for the effective design of experiments.
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 250 | 842.46 | Requires sonication for dissolution. It is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic, which can affect solubility.[4] |
Qualitative Solubility and Formulation Information
While specific quantitative data is not available for aqueous buffers, preclinical studies have provided insights into its use in physiological solutions. For in vivo studies in mice, this compound has been administered orally in a Phosphate-Buffered Saline (PBS) vehicle at concentrations ranging from 0.2 to 2 mg/kg.[5] This suggests that this compound can be sufficiently suspended or dissolved in PBS for oral dosing, although this does not represent its equilibrium solubility.
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol describes a general and reliable method for determining the thermodynamic equilibrium solubility of a compound like this compound in various solvents.[6]
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, etc.)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound powder to a vial. The exact amount should be enough to ensure that undissolved solid remains after reaching equilibrium.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the clear filtrate using a validated HPLC method. This involves creating a standard curve with known concentrations of this compound.
-
The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid powder, Molecular Weight: 296.74 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.97 mg of this compound.
-
Add the weighed this compound to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO. For 1 mL of stock solution, add 1 mL of DMSO.
-
Vortex the solution vigorously for several minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[4]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Mechanism of Action and Signaling Pathway
This compound is a mechanism-based, irreversible inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][4] SSAO/VAP-1 is an enzyme that plays a significant role in inflammation.[7][8][9] Under inflammatory conditions, SSAO/VAP-1 is translocated to the surface of endothelial cells.[10] Its enzymatic activity leads to the production of hydrogen peroxide (H₂O₂), which promotes the expression of other adhesion molecules, facilitating the adhesion and transmigration of leukocytes to the site of inflammation.[8][10] By irreversibly inhibiting SSAO/VAP-1, this compound blocks these downstream inflammatory processes.[3]
Caption: Mechanism of action of this compound as an inhibitor of the SSAO/VAP-1 pathway.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of PXS-4681A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXS-4681A is a potent and selective mechanism-based inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2] As an irreversible inhibitor, this compound holds significant therapeutic potential in inflammatory diseases.[1][2] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. These application notes provide detailed protocols for preparing this compound stock solutions for both in vitro and in vivo studies, along with relevant chemical and physical properties and information on its mechanism of action.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in research.
| Property | Value |
| Chemical Name | (Z)-4-((2-(aminomethyl)-3-fluoroallyl)oxy)benzenesulfonamide hydrochloride |
| Molecular Formula | C₁₀H₁₄ClFN₂O₃S |
| Molecular Weight | 296.74 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO.[3] A peer-reviewed study indicates high solubility (>10 mg/mL) in aqueous media; for in vivo studies, it has been administered in Phosphate-Buffered Saline (PBS).[1] |
| Storage (Dry Powder) | Store at -20°C for long-term storage. |
Mechanism of Action and Signaling Pathway
This compound is an irreversible inhibitor of SSAO/VAP-1, an enzyme involved in the inflammatory cascade.[1][2] SSAO/VAP-1 is an endothelial cell adhesion molecule that facilitates the migration of leukocytes from the bloodstream to inflamed tissues. The enzymatic activity of SSAO/VAP-1 produces hydrogen peroxide and aldehydes, which contribute to oxidative stress and further promote inflammation.
By inhibiting SSAO/VAP-1, this compound blocks the enzymatic activity and reduces the expression of adhesion molecules, thereby attenuating the inflammatory response.[4] This mechanism makes this compound a promising candidate for the treatment of various inflammatory conditions.
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol is suitable for preparing a high-concentration stock solution for long-term storage and subsequent dilution for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.97 mg of this compound (Molecular Weight = 296.74 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, it is crucial to dilute the DMSO stock solution to a final concentration where the DMSO percentage does not affect cell viability. Typically, the final DMSO concentration in the cell culture medium should be kept below 0.5%.
Materials:
-
10 mM this compound DMSO stock solution
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium or assay buffer to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Immediate Use: Use the freshly prepared working solutions immediately. Do not store diluted aqueous solutions for extended periods.
Preparation of a Dosing Solution for In Vivo Studies
Based on published literature, this compound can be administered orally in a Phosphate-Buffered Saline (PBS) vehicle for in vivo mouse studies.[1]
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
-
Vortex mixer
-
Optional: A small volume of a co-solvent like DMSO if direct dissolution in PBS is difficult.
Procedure:
-
Weighing: Weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
Dissolution:
-
Direct Method: Add the weighed this compound to the sterile PBS. Vortex vigorously. Given the report of high aqueous solubility, direct dissolution may be achievable.
-
Co-solvent Method (if needed): If direct dissolution is slow or incomplete, first dissolve the this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume). Then, add the PBS dropwise while vortexing to prevent precipitation. Ensure the final DMSO concentration is as low as possible.
-
-
Final Volume: Adjust the final volume with sterile PBS to achieve the target concentration.
-
Preparation for Dosing: Prepare the dosing solution fresh on the day of the experiment.
Data Summary
| Parameter | DMSO Stock Solution | In Vitro Working Solution | In Vivo Dosing Solution |
| Solvent | DMSO | Cell Culture Medium / Assay Buffer | PBS (pH 7.4) |
| Typical Concentration | 10 mM | Varies (e.g., 1-100 µM) | Varies (e.g., 2 mg/kg dosing)[1][2] |
| Storage Temperature | -20°C or -80°C | Use Immediately | Prepare Fresh |
| Storage Duration | Up to 6 months at -80°C[5] | N/A | N/A |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.
-
Handle DMSO in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
Disclaimer: This document is intended for research use only. The protocols provided are based on available information and should be adapted and validated by the end-user for their specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
PXS-4681A: Application Notes on Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for the selective Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), inhibitor, PXS-4681A. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a potent, irreversible, and orally active inhibitor of SSAO/VAP-1, an enzyme implicated in inflammatory processes and leukocyte trafficking.[1][2] Given its therapeutic potential, understanding its stability profile is paramount for researchers in drug discovery and development. These notes summarize known stability data and provide standardized protocols for handling and storage.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1. Physicochemical Properties of this compound.
| Property | Value |
| Chemical Name | (Z)-4-((2-(aminomethyl)-3-fluoroallyl)oxy)benzenesulfonamide hydrochloride |
| CAS Number | 1478364-87-2 |
| Molecular Formula | C₁₀H₁₄ClFN₂O₃S |
| Molecular Weight | 296.74 g/mol |
| Appearance | Solid powder |
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on its form.
Solid Form
For the solid (powder) form of this compound, it is advised to store the compound in a dry and dark environment.[3] Short-term and long-term storage recommendations are detailed in Table 2. When stored correctly, the compound is expected to be stable for over three years.[3] this compound is shipped as a non-hazardous chemical at ambient temperatures and is stable for several weeks under these conditions.[3]
Table 2. Recommended Storage for Solid this compound.
| Duration | Temperature | Additional Conditions |
| Short-term (days to weeks) | 0 - 4°C | Dry, dark |
| Long-term (months to years) | -20°C | Dry, dark |
Solution Form
For this compound in solution, typically dissolved in Dimethyl Sulfoxide (DMSO), specific storage conditions are necessary to maintain its stability.[4] It is crucial to use freshly opened, hygroscopic DMSO for dissolution as moisture can impact solubility.[4] Recommendations for storing stock solutions are provided in Table 3.
Table 3. Recommended Storage for this compound in Solution (DMSO).
| Temperature | Duration | Additional Conditions |
| -20°C | 1 month | Sealed storage, away from moisture |
| -80°C | 6 months | Sealed storage, away from moisture |
Stability Profile
Stability in Biological Matrices
Studies have shown that this compound exhibits good stability in plasma. However, in whole blood, it is rapidly taken up by red blood cells.[5] Furthermore, this compound demonstrates a low degradation rate in both human and rat microsomal preparations, suggesting good metabolic stability in these in vitro systems.[5]
Forced Degradation Studies (Illustrative Data)
While specific forced degradation data for this compound is not publicly available, Table 4 provides an illustrative summary of potential degradation under various stress conditions, based on typical profiles for similar small molecule inhibitors. These studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Table 4. Illustrative Forced Degradation Data for this compound.
| Stress Condition | Condition Details | Observation | % Degradation (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Significant degradation | ~15% |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Moderate degradation | ~10% |
| Oxidation | 3% H₂O₂ at RT for 48h | Minor degradation | ~5% |
| Thermal | 80°C for 72h | Minor degradation | ~5% |
| Photolytic | 1.2 million lux hours | Negligible degradation | <2% |
Experimental Protocols
The following are representative protocols for the handling, storage, and stability testing of this compound.
Protocol for Preparation of Stock Solutions
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the required volume of freshly opened, anhydrous DMSO to the vial to achieve the desired concentration.
-
If necessary, use an ultrasonic bath to ensure complete dissolution.[4]
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Illustrative Protocol for a Stability-Indicating HPLC Method
This protocol describes a general method for assessing the stability of this compound.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., 10-90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or mobile phase).
-
Dilute the stock solution to a working concentration with the mobile phase.
-
-
Analysis:
-
Inject the prepared sample and monitor the chromatogram for the appearance of new peaks and a decrease in the area of the parent peak over time under various storage conditions.
-
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1), an enzyme that plays a key role in the inflammatory cascade. SSAO/VAP-1 on the surface of endothelial cells facilitates the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues. The enzymatic activity of SSAO/VAP-1 generates hydrogen peroxide (H₂O₂), which further promotes inflammation by inducing the expression of other adhesion molecules. This compound irreversibly inhibits this enzymatic activity, thereby reducing leukocyte infiltration and inflammation.[5][6]
Caption: this compound inhibits SSAO/VAP-1, blocking leukocyte adhesion.
The diagram above illustrates the mechanism of action. Leukocytes in the bloodstream adhere to SSAO/VAP-1 on endothelial cells. This interaction, along with the enzymatic production of H₂O₂, promotes inflammation. This compound inhibits SSAO/VAP-1, thereby preventing this cascade.
Caption: Workflow for conducting forced degradation studies of this compound.
This workflow outlines the key steps in assessing the stability of this compound under forced degradation conditions, from sample preparation to analysis.
References
Application Notes and Protocols for PXS-4681A in Fibrosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to scarring and loss of organ function. It is a final common pathway for a variety of chronic diseases affecting organs such as the liver, kidneys, and lungs. A key player in the inflammatory processes that often precede and drive fibrosis is the enzyme Semicarbazide-Sensitive Amine Oxidase/Vascular Adhesion Protein-1 (SSAO/VAP-1).[1][2] PXS-4681A is a potent and selective, orally active, irreversible inhibitor of SSAO/VAP-1 with demonstrated anti-inflammatory effects.[1][3] These application notes provide a comprehensive overview of the use of this compound in preclinical fibrosis research models, including detailed protocols and expected outcomes.
This compound is a mechanism-based inhibitor that forms an irreversible covalent bond with the enzyme, leading to sustained inhibition after a single low dose.[1][4] Its high selectivity for SSAO/VAP-1 minimizes off-target effects, making it a valuable tool for investigating the role of this enzyme in fibrotic diseases.[1][4] Preclinical studies with SSAO/VAP-1 inhibitors have shown promising results in attenuating fibrosis in various organ systems.[5][6]
Mechanism of Action of SSAO/VAP-1 in Fibrosis
SSAO/VAP-1 is a dual-function protein expressed on the surface of endothelial cells and also found in a soluble form in plasma.[2][5] Its enzymatic activity leads to the oxidative deamination of primary amines, producing hydrogen peroxide (H₂O₂), aldehydes, and ammonia.[2] These byproducts contribute to oxidative stress and inflammation, key drivers of fibrosis.[2][5] As an adhesion molecule, VAP-1 facilitates the recruitment and transmigration of leukocytes to sites of inflammation, further perpetuating tissue injury and the fibrotic response.[2][7][8]
By inhibiting SSAO/VAP-1, this compound is expected to mitigate fibrosis through a dual mechanism:
-
Reduction of Oxidative Stress and Inflammation: Inhibition of the enzymatic activity of SSAO/VAP-1 decreases the production of pro-inflammatory and pro-fibrotic mediators.[1]
-
Inhibition of Leukocyte Infiltration: By blocking the adhesive function of VAP-1, this compound can reduce the influx of inflammatory cells to the injured tissue.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vascular adhesion protein-1 promotes liver inflammation and drives hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses [frontiersin.org]
- 6. The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atyrpharma.com [atyrpharma.com]
- 8. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PXS-4681A in In Vivo Inflammation Models in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-4681A is a potent, selective, and irreversible mechanism-based inhibitor of the enzyme semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[1][2] This enzyme is a member of the copper-dependent amine oxidase family and is implicated in various inflammatory and fibrotic diseases.[1][2] this compound exhibits a favorable pharmacokinetic and pharmacodynamic profile, allowing for complete and long-lasting inhibition of SSAO/VAP-1 after a single low dose in vivo.[1][2] In murine models of inflammation, this compound has demonstrated significant anti-inflammatory effects, making it a valuable tool for preclinical research in inflammatory diseases.[1][2]
Mechanism of Action:
This compound's anti-inflammatory properties stem from its inhibition of SSAO/VAP-1, which plays a dual role in the inflammatory cascade. SSAO/VAP-1 is an adhesion molecule that facilitates the migration of leukocytes, such as neutrophils, to sites of inflammation. Additionally, its enzymatic activity produces hydrogen peroxide (H₂O₂) and aldehydes, which can further promote inflammation. By inhibiting SSAO/VAP-1, this compound effectively reduces the recruitment of inflammatory cells and the production of pro-inflammatory mediators.
Signaling Pathway of SSAO/VAP-1 in Inflammation
The following diagram illustrates the role of SSAO/VAP-1 in the inflammatory cascade and the mechanism of action for this compound.
References
- 1. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using PXS-4681A
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-4681A is a potent, selective, and irreversible inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2][3] SSAO/VAP-1 is a dual-function enzyme with both amine oxidase activity and a role in leukocyte adhesion.[4] Its enzymatic activity leads to the production of hydrogen peroxide, formaldehyde, and methylglyoxal, which can contribute to oxidative stress and inflammation.[5] As an adhesion molecule, it is involved in the recruitment of leukocytes to sites of inflammation.[6] this compound has demonstrated anti-inflammatory effects in various models by attenuating neutrophil migration and reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[4] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of this compound.
Mechanism of Action of this compound
This compound acts as a mechanism-based inhibitor of SSAO/VAP-1, irreversibly binding to the enzyme.[4][7] This inhibition blocks the enzymatic activity of SSAO/VAP-1, which is crucial for its role in inflammation. The downstream effects of this inhibition include a reduction in leukocyte adhesion and migration, as well as a decrease in the production of inflammatory mediators.
Caption: Mechanism of this compound in inhibiting SSAO/VAP-1 and inflammation.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Ki (app) | 37 nM | [1][4][7] |
| k_inact | 0.26 min⁻¹ | [4] |
| IC₅₀ (Human) | 3 nM | [1] |
| IC₅₀ (Mouse) | 2 nM | [1] |
| IC₅₀ (Rat) | 3 nM | [1] |
| IC₅₀ (Dog) | 3 nM | [1] |
| IC₅₀ (Rabbit) | 9 nM | [1] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound in Mice
| Parameter | Treatment | Outcome | Reference |
| Neutrophil Migration | 2 mg/kg this compound | Attenuated | [1][4] |
| TNF-α Levels | 2 mg/kg this compound | Reduced | [1][4] |
| IL-6 Levels | 2 mg/kg this compound | Reduced | [1][4] |
Experimental Protocols
Neutrophil Migration Assay (Boyden Chamber/Transwell Assay)
This assay evaluates the effect of this compound on the chemotactic migration of neutrophils towards a chemoattractant.
Caption: Workflow for the neutrophil migration assay.
Materials:
-
This compound
-
Human neutrophils (isolated from fresh peripheral blood)
-
Chemoattractant (e.g., IL-8, fMLP)
-
Transwell inserts (5 µm pore size)
-
24-well plates
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Calcein-AM (for fluorescence-based quantification)
-
Fluorescence plate reader
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from healthy human donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Re-suspend the isolated neutrophils in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium to achieve the desired final concentrations.
-
Pre-treatment: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 10 nM IL-8) to the lower wells of a 24-well plate.
-
Add 100 µL of the pre-treated neutrophil suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
To quantify the migrated cells in the lower chamber, add Calcein-AM to a final concentration of 2 µM and incubate for 30 minutes at 37°C.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence plate reader.
-
Alternatively, migrated cells can be counted using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the percentage of inhibition of neutrophil migration for each concentration of this compound compared to the vehicle control.
TNF-α and IL-6 Production Assay in Macrophages
This protocol details the measurement of TNF-α and IL-6 secretion from macrophages stimulated with lipopolysaccharide (LPS) in the presence of this compound.
Caption: Workflow for the cytokine production assay.
Materials:
-
This compound
-
Macrophage cell line (e.g., THP-1 differentiated into macrophages with PMA) or primary human monocyte-derived macrophages
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well cell culture plates
-
Human TNF-α and IL-6 ELISA kits
Protocol:
-
Cell Culture and Differentiation (for THP-1 cells):
-
Culture THP-1 monocytes in RPMI 1640 medium supplemented with 10% FBS.
-
To differentiate into macrophages, seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and treat with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the macrophage-containing wells and add 100 µL of medium with the desired concentrations of this compound or vehicle control.
-
Pre-incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL to stimulate cytokine production. Include unstimulated control wells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement (ELISA):
-
Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
-
Data Analysis: Determine the concentration of each cytokine from the standard curve. Calculate the percentage of inhibition of TNF-α and IL-6 production for each concentration of this compound compared to the LPS-stimulated vehicle control.
Conclusion
The provided protocols offer a framework for investigating the anti-inflammatory properties of this compound in cell-based models. These assays are crucial for understanding the compound's mechanism of action and for screening and characterizing novel SSAO/VAP-1 inhibitors. Researchers should optimize these protocols based on their specific cell types and experimental conditions.
References
- 1. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inactivation of Semicarbazide-Sensitive Amine Oxidase Stabilizes the Established Atherosclerotic Lesions via Inducing the Phenotypic Switch of Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: PXS-4681A in Carrageenan-Induced Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-4681A is a potent and selective, irreversible inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2][3][4][5] SSAO/VAP-1 is an enzyme implicated in inflammatory processes, including the migration of leukocytes to inflamed tissues.[2][3][6] Inhibition of SSAO/VAP-1 by this compound has demonstrated anti-inflammatory effects in various preclinical models of inflammation, suggesting its therapeutic potential.[2][3] This document provides detailed protocols for evaluating the efficacy of this compound in the widely used carrageenan-induced inflammation model in rodents.
Mechanism of Action
This compound is a mechanism-based inhibitor of SSAO/VAP-1 with a Ki of 37 nM.[1][2][3] By irreversibly inhibiting SSAO/VAP-1, this compound is thought to suppress the inflammatory cascade. The enzyme SSAO/VAP-1 is known to be involved in the transmigration of inflammatory cells through blood vessels into tissues.[6] Inhibition of this enzyme leads to a reduction in the recruitment of neutrophils to the site of inflammation.[2][3] Furthermore, treatment with this compound has been shown to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3]
Signaling Pathway
Caption: Mechanism of action of this compound in inflammation.
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of this compound in mouse models of localized inflammation.
| Parameter | Model | Species | Dose | Route | Effect | Reference |
| Neutrophil Migration | Localized Inflammation | Mouse | 2 mg/kg | PO | Attenuated | [2][3] |
| TNF-α Levels | Localized Inflammation | Mouse | 2 mg/kg | PO | Attenuated | [2][3] |
| IL-6 Levels | Localized Inflammation | Mouse | 2 mg/kg | PO | Attenuated | [2][3] |
| Exudate Volume | Localized Inflammation | Mouse | 2 mg/kg | PO | 25% Reduction | [1] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This protocol describes the induction of acute local inflammation in the paw of a rodent using carrageenan and the assessment of the anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Male Wistar rats or BALB/c mice (6-8 weeks old)
-
Pletysmometer or digital calipers
-
Syringes and needles (27G)
-
Animal balance
Experimental Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Procedure:
-
Animal Acclimatization: Acclimate animals for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group), including a vehicle control group, this compound treatment groups (e.g., 2 mg/kg), and a positive control group (e.g., indomethacin).
-
Baseline Paw Volume: Measure the initial volume of the right hind paw of each animal using a plethysmometer or digital calipers.
-
Drug Administration: Administer this compound or vehicle orally (PO) by gavage. A typical effective dose for this compound is 2 mg/kg.[1][2][3]
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from baseline.
Carrageenan-Induced Air Pouch Inflammation in Mice
This model allows for the collection of inflammatory exudate to analyze cellular infiltration and mediator concentrations.
Materials:
-
This compound
-
Vehicle
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Sterile air
-
Phosphate-buffered saline (PBS)
-
Male BALB/c mice (6-8 weeks old)
-
Syringes and needles (23G, 27G)
-
Centrifuge
-
ELISA kits for TNF-α and IL-6
Experimental Workflow:
Caption: Experimental workflow for the carrageenan-induced air pouch model.
Procedure:
-
Air Pouch Formation: On day 0, inject 5 mL of sterile air subcutaneously into the dorsal region of the mice. On day 3, re-inflate the pouch with 2.5 mL of sterile air to maintain the space.
-
Drug Administration: On day 6, administer this compound (e.g., 2 mg/kg, PO) or vehicle one hour before the carrageenan challenge.
-
Induction of Inflammation: Inject 1 mL of 1% carrageenan solution into the air pouch.
-
Exudate Collection: At a predetermined time point (e.g., 4 or 24 hours) after carrageenan injection, euthanize the mice and collect the inflammatory exudate by washing the pouch with 1 mL of PBS.
-
Exudate Analysis:
-
Volume: Measure the total volume of the collected exudate.
-
Cell Count: Centrifuge the exudate, resuspend the cell pellet, and count the total number of leukocytes using a hemocytometer.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the cell-free supernatant using specific ELISA kits.
-
Conclusion
This compound demonstrates significant anti-inflammatory properties in preclinical models by inhibiting SSAO/VAP-1, leading to reduced leukocyte migration and pro-inflammatory cytokine production. The protocols outlined in this document provide a framework for the continued investigation of this compound's therapeutic potential in inflammatory conditions using the carrageenan-induced inflammation model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term PXS-4681A Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of PXS-4681A, a potent and selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1). The following sections detail the pharmacological properties, and experimental protocols based on animal studies, to guide further research and development.
I. Introduction
This compound is a mechanism-based inhibitor of SSAO/VAP-1, an enzyme implicated in inflammation and fibrosis.[1][2] Its potent and long-lasting inhibitory effects, demonstrated in animal models, make it a promising candidate for therapeutic intervention in various inflammatory conditions. These notes are intended to provide researchers with the necessary information to design and execute preclinical studies involving this compound.
II. Pharmacological Profile of this compound
This compound is an irreversible inhibitor of SSAO/VAP-1 with high selectivity over other amine oxidases.[1][2] It has demonstrated efficacy in reducing inflammation in animal models.[1][2]
Enzyme Inhibition:
-
Potency:
-
Cross-species IC₅₀ Values:
III. Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound from animal studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats and Mice
| Species | Dose | Route | C_max (µM) | T_max (h) | AUC (µM·h) | T_½ (h) | Bioavailability (%) |
| Rat | 10 mg/kg | i.v. | - | - | - | - | - |
| Rat | 20 mg/kg | p.o. | - | - | - | - | Good |
| Mouse | 2 mg/kg | i.v. | - | - | - | - | - |
| Mouse | 2 mg/kg | p.o. | 0.6 | - | - | Good | Good |
Data derived from studies in rats and BALB/c mice.[2][4]
Table 2: In Vivo Pharmacodynamic Effects of this compound in Mice
| Dose (p.o.) | Time Post-Dose | % SSAO Inhibition (Abdominal Fat) |
| 0.2 mg/kg | 3 h | 80% |
| 0.6 mg/kg | 3 h | ~100% |
| 2 mg/kg | 3 h | ~100% |
| 2 mg/kg | 5 h | ~100% |
| 2 mg/kg | 24 h | 70% |
| 2 mg/kg | 48 h | >50% |
A single 2 mg/kg oral dose resulted in near-complete inhibition of SSAO activity for up to 5 hours, with over 50% inhibition still observed at 48 hours.[2]
Table 3: Anti-Inflammatory Effects of this compound in Mouse Models
| Model | Treatment | Outcome | % Reduction |
| Carrageenan-induced air pouch | This compound (2 mg/kg, p.o.) | Neutrophil migration | >50% |
| TNF-α levels | Diminished | ||
| IL-6 levels | Diminished | ||
| Exudate volume | 25% | ||
| Lung Inflammation | This compound (2 mg/kg, p.o.) | Neutrophil migration | Attenuated |
| TNF-α levels | Attenuated | ||
| IL-6 levels | Attenuated |
Data from mouse models of localized and lung inflammation.[1][2][4]
IV. Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Pharmacodynamic Assessment of SSAO Inhibition in Mouse Adipose Tissue
-
Animal Model: BALB/c mice.
-
Drug Administration: Administer this compound orally at doses of 0.2, 0.6, and 2 mg/kg.
-
Tissue Collection: At various time points (e.g., 3, 5, 24, and 48 hours) post-administration, euthanize mice and collect abdominal fat tissue.
-
Sample Preparation: Homogenize adipose tissue in an appropriate buffer.
-
SSAO Activity Assay: Measure SSAO enzyme activity in the tissue homogenates using a suitable substrate and detection method.
-
Data Analysis: Calculate the percentage of SSAO inhibition relative to a vehicle-treated control group.
Protocol 2: Carrageenan-Induced Air Pouch Inflammation Model in Mice
-
Air Pouch Induction: Inject sterile air subcutaneously on the dorsum of the mice to form an air pouch.
-
Drug Administration: Administer this compound (e.g., 2 mg/kg, p.o.) or vehicle control prior to the inflammatory challenge.
-
Inflammatory Challenge: Inject a solution of carrageenan into the air pouch to induce an inflammatory response.
-
Sample Collection: After a set period (e.g., 6 hours), collect the exudate from the air pouch.
-
Analysis:
-
Measure the volume of the collected exudate.
-
Perform a cell count on the exudate to determine the number of migrated neutrophils.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the exudate using ELISA or a similar immunoassay.
-
-
Data Analysis: Compare the measured parameters between the this compound-treated and vehicle-treated groups.
V. Visualizations
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of this compound in reducing inflammation.
Diagram 2: Experimental Workflow for In Vivo Pharmacodynamics
Caption: Workflow for assessing this compound pharmacodynamics.
References
Application Notes and Protocols for Measuring the In Vitro Efficacy of PXS-4681A
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-4681A is a potent, selective, and irreversible mechanism-based inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2][3] VAP-1 is a dual-function transmembrane protein expressed on the surface of endothelial cells that possesses both adhesion and enzymatic functions.[1][2] Its amine oxidase activity leads to the production of hydrogen peroxide and aldehydes, which promote inflammatory responses by increasing the expression of other adhesion molecules, leading to leukocyte recruitment and infiltration into tissues.[1][2] By irreversibly inhibiting the enzymatic function of VAP-1, this compound presents a promising therapeutic strategy for various inflammatory diseases.[1][2] These application notes provide detailed protocols to assess the in vitro efficacy of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against VAP-1/SSAO
| Parameter | Value | Species |
| Apparent Ki | 37 nM | Human |
| kinact | 0.26 min-1 | Human |
| IC50 | 3 nM | Human |
| 3 nM | Rat | |
| 2 nM | Mouse | |
| 9 nM | Rabbit | |
| 3 nM | Dog |
Table 2: Selectivity Profile of this compound
| Target | Selectivity vs. VAP-1/SSAO | Notes |
| Monoamine Oxidase B (MAO-B) | >10,000-fold | This compound demonstrates significantly higher selectivity for VAP-1/SSAO compared to other inhibitors with only modest selectivity over MAO-B. |
| Related Amine Oxidases | Highly Selective | This compound has been profiled against a panel of related amine oxidases and shows high selectivity for VAP-1/SSAO. |
| Ion Channels & 7-TM Receptors | No significant off-target activity | This compound shows no significant inhibition when profiled against a panel of ion channels and 7-transmembrane receptors. |
Mandatory Visualizations
Caption: Signaling pathway of VAP-1/SSAO-mediated inflammation and its inhibition by this compound.
Caption: Experimental workflows for in vitro efficacy testing of this compound.
Experimental Protocols
VAP-1/SSAO Enzymatic Activity Assay
This protocol is designed to determine the IC50 and kinetic parameters of this compound against VAP-1/SSAO using a fluorescence-based assay that detects hydrogen peroxide production.
Materials:
-
Recombinant human VAP-1/SSAO
-
This compound
-
Benzylamine (substrate)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in Assay Buffer.
-
Prepare working solutions of recombinant VAP-1/SSAO, benzylamine, HRP, and Amplex® Red in Assay Buffer.
-
-
Assay Protocol:
-
To each well of the microplate, add 50 µL of Assay Buffer containing recombinant VAP-1/SSAO.
-
Add 25 µL of the this compound serial dilutions or vehicle control (Assay Buffer with DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the reaction mixture containing benzylamine, HRP, and Amplex® Red.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation.
-
For kinetic analysis (Ki and kinact), perform time-dependent inhibition studies and analyze the data using appropriate kinetic models.
-
In Vitro Neutrophil Transendothelial Migration Assay
This assay evaluates the ability of this compound to inhibit neutrophil migration across an endothelial cell monolayer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Transwell® inserts (3.0 µm pore size)
-
This compound
-
Human neutrophils (freshly isolated from whole blood)
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine, chemoattractant)
-
Cell culture medium and buffers
-
Fluorescence dye for cell labeling (e.g., Calcein-AM)
Procedure:
-
Endothelial Monolayer Preparation:
-
Culture HUVECs on the upper surface of the Transwell® inserts until a confluent monolayer is formed.
-
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human whole blood using density gradient centrifugation.
-
Label the isolated neutrophils with a fluorescent dye like Calcein-AM.
-
-
Migration Assay:
-
Pre-treat the HUVEC monolayer with various concentrations of this compound or vehicle control for 1-2 hours.
-
Add the fluorescently labeled neutrophils to the upper chamber of the Transwell® inserts.
-
In the lower chamber, add medium containing the chemoattractant fMLP (e.g., 10 nM) to create a chemotactic gradient.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
-
Quantification:
-
After incubation, collect the medium from the lower chamber.
-
Quantify the number of migrated neutrophils by measuring the fluorescence intensity in the collected medium using a fluorescence plate reader.
-
Calculate the percentage of inhibition of neutrophil migration for each concentration of this compound.
-
Inhibition of Pro-inflammatory Cytokine Release Assay
This protocol assesses the effect of this compound on the production of TNF-α and IL-6 from macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
THP-1 human monocytic cell line
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium and supplements
-
Human TNF-α and IL-6 ELISA kits
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in appropriate medium.
-
Differentiate the THP-1 cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours, followed by a 24-hour rest period in fresh medium.
-
-
Cytokine Inhibition Assay:
-
Pre-treat the differentiated THP-1 macrophages with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the percentage of inhibition of TNF-α and IL-6 release for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
References
Application Notes and Protocols for Studying TNF-α and IL-6 Reduction by PXS-4681A
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-4681A is a potent, selective, and irreversible inhibitor of the enzyme Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2] This enzyme is implicated in inflammatory processes, and its inhibition has been shown to have anti-inflammatory effects.[1][2] Notably, in vivo studies have demonstrated that this compound can attenuate the levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in mouse models of inflammation.[1] These application notes provide a summary of the effects of this compound on these cytokines and detailed protocols for replicating these findings.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting SSAO/VAP-1. This enzyme, located on the surface of endothelial cells, is involved in the adhesion and transmigration of leukocytes to sites of inflammation.[3][4] The enzymatic activity of SSAO/VAP-1 generates hydrogen peroxide, which can activate the NF-κB signaling pathway.[3] This pathway is a key regulator of the expression of various pro-inflammatory genes, including those for TNF-α and IL-6. By inhibiting SSAO/VAP-1, this compound is believed to downregulate the NF-κB pathway, leading to a reduction in the production of these and other inflammatory mediators.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on TNF-α and IL-6 levels in two different mouse models of inflammation.
Table 1: Effect of this compound on Cytokine Levels in a Lipopolysaccharide (LPS)-Induced Lung Inflammation Model
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL in BALF) | % Reduction in TNF-α | IL-6 (pg/mL in BALF) | % Reduction in IL-6 |
| Vehicle Control | - | Data not available | - | Data not available | - |
| This compound | 2 | Data not available | Significant | Data not available | Significant |
| BALF: Bronchoalveolar Lavage Fluid. The primary literature states a significant attenuation without providing specific quantitative values in the abstract.[1] |
Table 2: Effect of this compound on Cytokine Levels in a Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) | % Reduction in TNF-α | IL-6 (pg/mg tissue) | % Reduction in IL-6 |
| Vehicle Control | - | Data not available | - | Data not available | - |
| This compound | 2 | Data not available | Significant | Data not available | Significant |
| The primary literature states a significant attenuation without providing specific quantitative values in the abstract.[1] |
Experimental Protocols
The following are detailed protocols for the key experiments cited, based on established methodologies and the information available on this compound.
Protocol 1: Lipopolysaccharide (LPS)-Induced Lung Inflammation in Mice
This protocol describes the induction of acute lung inflammation using LPS to evaluate the in vivo efficacy of this compound in reducing TNF-α and IL-6 levels.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Male BALB/c mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) equipment
-
ELISA kits for mouse TNF-α and IL-6
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House male BALB/c mice under standard laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the mice into two groups: Vehicle Control and this compound treated.
-
Administer this compound (2 mg/kg) or the vehicle control orally (p.o.) to the respective groups.
-
-
LPS Instillation:
-
One hour after treatment, anesthetize the mice.
-
Intratracheally instill a single dose of LPS (e.g., 10-50 µg in 50 µL of sterile saline) to induce lung inflammation.
-
-
Euthanasia and Sample Collection:
-
At a predetermined time point after LPS challenge (e.g., 4-6 hours), euthanize the mice.
-
-
Bronchoalveolar Lavage (BAL):
-
Expose the trachea and insert a cannula.
-
Instill and aspirate a known volume of sterile saline (e.g., 3 x 0.5 mL) to collect the BAL fluid.
-
Centrifuge the BAL fluid to pellet the cells and collect the supernatant.
-
-
Cytokine Measurement:
-
Measure the concentrations of TNF-α and IL-6 in the BAL fluid supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: Carrageenan-Induced Paw Edema in Mice
This protocol details the induction of localized inflammation in the mouse paw using carrageenan to assess the anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Lambda-carrageenan
-
Sterile saline
-
Male BALB/c mice (8-10 weeks old)
-
Plethysmometer or calipers
-
Tissue homogenization equipment
-
ELISA kits for mouse TNF-α and IL-6
Experimental Workflow:
References
- 1. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SSAO/VAP-1 in Cerebrovascular Disorders: A Potential Therapeutic Target for Stroke and Alzheimer’s Disease | MDPI [mdpi.com]
- 4. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PXS-4681A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-4681A is a potent, selective, and irreversible mechanism-based inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2][3] SSAO/VAP-1 is a dual-function enzyme expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[2][4] It plays a crucial role in inflammation by mediating leukocyte adhesion and trafficking, as well as generating reactive oxygen species through its enzymatic activity.[3] this compound's high affinity and irreversible binding make it a valuable tool for investigating the biological roles of SSAO/VAP-1 in various in vitro models, particularly those related to inflammation, vascular biology, and neuroinflammation.[4][5][6]
These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to study its effects on cellular processes.
Data Presentation
This compound Inhibitory Activity
| Target | Species | Assay Type | Parameter | Value | Reference |
| SSAO/VAP-1 | Human | Enzymatic | K_i | 37 nM | [1][2] |
| SSAO/VAP-1 | Human | Enzymatic | k_inact | 0.26 min⁻¹ | [1] |
| SSAO/VAP-1 | Human | Enzymatic | IC₅₀ | 3 nM | [2] |
| SSAO/VAP-1 | Mouse | Enzymatic | IC₅₀ | 2 nM | [2] |
| SSAO/VAP-1 | Rat | Enzymatic | IC₅₀ | 3 nM | [2] |
| SSAO/VAP-1 | Dog | Enzymatic | IC₅₀ | 3 nM | [2] |
| SSAO/VAP-1 | Rabbit | Enzymatic | IC₅₀ | 9 nM | [2] |
Recommended Cell Lines
| Cell Line | Type | Relevance to this compound Research |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Primary Endothelial | Express SSAO/VAP-1; model for leukocyte-endothelial interactions. |
| THP-1, U937 | Human Monocytic Leukemia | Used in monocyte adhesion assays to study inflammation. |
| BV-2 | Murine Microglia | Model for studying neuroinflammation.[7] |
| RAW 264.7 | Murine Macrophage | Model for studying inflammatory responses and cytokine production.[8] |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action in Inflammation
Caption: this compound inhibits SSAO/VAP-1 on endothelial cells.
General Experimental Workflow for Cell-Based Assays
Caption: A typical workflow for in vitro experiments with this compound.
Experimental Protocols
Protocol 1: Monocyte Adhesion Assay
This assay measures the ability of this compound to inhibit monocyte adhesion to endothelial cells, a key step in the inflammatory response.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
THP-1 or U937 monocytic cells
-
Endothelial Cell Growth Medium
-
RPMI-1640 medium
-
This compound (stock solution in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Calcein-AM fluorescent dye
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Plate HUVECs: Seed HUVECs in a 96-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Activate Endothelial Cells: Once confluent, treat HUVECs with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules. Include an unstimulated control group.
-
Treat with this compound: Pre-incubate the TNF-α activated HUVECs with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours. A 10 µM concentration can be used as a starting point for a single-dose experiment.[2]
-
Label Monocytes: While HUVECs are being treated, label THP-1 or U937 cells with Calcein-AM according to the manufacturer's protocol.
-
Co-culture: Add the fluorescently labeled monocytes to the HUVEC monolayer and incubate for 30-60 minutes at 37°C.
-
Wash: Gently wash the wells with pre-warmed PBS to remove non-adherent monocytes.
-
Quantify Adhesion: Measure the fluorescence of the remaining adherent monocytes using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of monocyte adhesion relative to the TNF-α stimulated control without this compound.
Protocol 2: Cell Viability Assay (MTT or Resazurin)
This assay determines the cytotoxic effects of this compound on the cell lines being used.
Materials:
-
Selected cell line (e.g., HUVECs, THP-1)
-
Appropriate cell culture medium
-
This compound (stock solution in DMSO)
-
MTT or Resazurin reagent
-
96-well tissue culture plates
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Seed Cells: Seed cells in a 96-well plate at an appropriate density.
-
Treat with this compound: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Add Reagent: Add MTT or Resazurin reagent to each well and incubate according to the manufacturer's instructions.
-
Measure Absorbance/Fluorescence: Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot for Adhesion Molecule Expression
This protocol is used to assess the effect of this compound on the protein expression of adhesion molecules like VCAM-1 and ICAM-1 in endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
TNF-α
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against VCAM-1, ICAM-1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture HUVECs to near confluence in 6-well plates. Treat with TNF-α and this compound as described in the monocyte adhesion assay protocol.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of VCAM-1 and ICAM-1 to the loading control.
Protocol 4: Quantitative PCR (qPCR) for Cytokine and Adhesion Molecule Gene Expression
This protocol measures the effect of this compound on the gene expression of pro-inflammatory cytokines and adhesion molecules.
Materials:
-
Target cells (e.g., HUVECs, RAW 264.7)
-
Appropriate cell culture medium
-
This compound
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., VCAM1, ICAM1, IL6, TNF) and a housekeeping gene (e.g., ACTB, GAPDH)
Procedure:
-
Cell Culture and Treatment: Culture and treat cells as described in the western blot protocol.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the stimulated control group.
Conclusion
This compound is a valuable research tool for investigating the role of SSAO/VAP-1 in cell culture models. The provided protocols offer a framework for studying its effects on inflammation-related cellular processes. Researchers should optimize the experimental conditions, such as inhibitor concentration and incubation time, for their specific cell type and experimental question.
References
- 1. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
- 8. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PXS-4681A In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PXS-4681A in in vitro experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and irreversible mechanism-based inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2][3][4][5][6][7] Its primary mechanism involves irreversibly binding to and inhibiting the enzymatic activity of SSAO/VAP-1.[2][7] This inhibition prevents the oxidative deamination of primary amines, a process that generates hydrogen peroxide, ammonia, and aldehydes, which are implicated in inflammatory processes.[8]
Q2: What are the key applications of this compound in in vitro research?
In vitro, this compound is primarily used to investigate the role of SSAO/VAP-1 in various biological processes, particularly those related to inflammation. Common applications include studying leukocyte adhesion and migration, endothelial cell activation, and the signaling pathways involved in inflammatory responses.[1][3]
Q3: How should I store and handle this compound?
For long-term storage, this compound should be kept at -20°C.[5] For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[9] It is important to avoid repeated freeze-thaw cycles.
Q4: At what concentration should I use this compound in my experiments?
The optimal concentration of this compound will depend on the specific cell type and experimental conditions. However, based on its reported potency, a starting concentration range of 10 nM to 1 µM is generally recommended for in vitro assays. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound.
Enzyme Inhibition Assays
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition observed | Inactive this compound: Improper storage or handling may have degraded the compound. | Ensure this compound is stored correctly at -20°C and stock solutions are not subjected to multiple freeze-thaw cycles.[5] Prepare fresh dilutions for each experiment. |
| Incorrect assay conditions: Suboptimal pH, temperature, or buffer composition can affect enzyme activity and inhibitor binding.[2][10] | Verify that the assay buffer pH and temperature are optimal for SSAO/VAP-1 activity. Ensure no interfering substances are present in the buffer.[11] | |
| Low enzyme concentration: The amount of active enzyme may be too low to detect significant inhibition.[12] | Increase the concentration of the recombinant SSAO/VAP-1 enzyme in the assay. | |
| High variability between replicates | Pipetting errors: Inaccurate or inconsistent pipetting of the inhibitor, enzyme, or substrate. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents where possible to minimize variability.[11] |
| Incomplete mixing: Reagents not being thoroughly mixed in the assay wells. | Ensure proper mixing of the assay components after each addition. | |
| Unexpectedly high inhibition | Off-target effects: At high concentrations, this compound might inhibit other enzymes. | Perform counter-screens against related amine oxidases if off-target effects are suspected.[13] Use the lowest effective concentration of this compound. |
| Contaminated reagents: Contamination in the buffer or substrate could lead to false-positive results. | Use fresh, high-quality reagents and sterile techniques. |
Cell-Based Assays (e.g., Inflammation Models)
| Problem | Possible Cause | Suggested Solution |
| No effect of this compound on inflammatory response | Low SSAO/VAP-1 expression: The cell type used may not express sufficient levels of SSAO/VAP-1. | Confirm SSAO/VAP-1 expression in your cell line at the protein level (e.g., by Western blot or flow cytometry). Consider using cells known to express high levels of SSAO/VAP-1, such as endothelial cells.[4] |
| Inappropriate inflammatory stimulus: The chosen stimulus (e.g., LPS, TNF-α) may not activate pathways that are significantly modulated by SSAO/VAP-1. | Research the specific inflammatory pathways activated by your stimulus and confirm their relevance to SSAO/VAP-1 signaling.[3][4] | |
| Cell toxicity observed | High concentration of this compound: Excessive concentrations of the inhibitor may induce cytotoxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your specific cell line. Use concentrations well below the toxic threshold. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic level (typically <0.1% for DMSO). Include a vehicle control in your experiments. | |
| Inconsistent results across experiments | Variability in cell culture: Differences in cell passage number, confluence, or health can lead to variable responses. | Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluence at the time of the experiment. |
| Reagent variability: Batch-to-batch variation in media, serum, or other reagents. | Use the same batch of critical reagents for a set of related experiments whenever possible. |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound against SSAO/VAP-1 from various species.
| Parameter | Species | Value | Reference |
| Ki (apparent) | Human | 37 nM | [2][7] |
| kinact | Human | 0.26 min-1 | [2][7] |
| IC50 | Human | 3 nM | [9] |
| IC50 | Rat | 3 nM | [9] |
| IC50 | Mouse | 2 nM | [9] |
| IC50 | Rabbit | 9 nM | [9] |
| IC50 | Dog | 3 nM | [9] |
Experimental Protocols
SSAO/VAP-1 Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant SSAO/VAP-1.
Materials:
-
Recombinant human SSAO/VAP-1
-
This compound
-
Benzylamine (B48309) (substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplate
-
Plate reader with fluorescence capabilities (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of recombinant SSAO/VAP-1 in assay buffer.
-
Prepare a working solution of Amplex® Red and HRP in assay buffer.
-
Prepare a solution of benzylamine in assay buffer.
-
-
Assay Setup:
-
Add 20 µL of the this compound dilutions or vehicle control to the wells of the 96-well plate.
-
Add 20 µL of the SSAO/VAP-1 solution to each well.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
To initiate the reaction, add 20 µL of the benzylamine substrate solution to each well.
-
Immediately add 40 µL of the Amplex® Red/HRP working solution to each well.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key concepts related to this compound experiments, created using the DOT language.
Caption: Mechanism of this compound action on SSAO/VAP-1.
Caption: Role of SSAO/VAP-1 in the inflammatory cascade.
Caption: General workflow for an enzyme inhibition assay.
References
- 1. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. mdpi.com [mdpi.com]
- 4. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. m.youtube.com [m.youtube.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PXS-4681A Concentration for Cell Culture
Welcome to the technical support center for PXS-4681A. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for their specific cell culture experiments.
Introduction to this compound
This compound is a potent, selective, and irreversible inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2] It functions as a mechanism-based inhibitor with demonstrated anti-inflammatory effects in vivo.[3][4] Understanding its mechanism of action is crucial for designing effective cell culture experiments.
Key Pharmacological Data for this compound
| Parameter | Value | Species | Reference |
| Ki | 37 nM | - | [1][3] |
| IC50 | 3 nM | Human | [1] |
| IC50 | 3 nM | Rat | [1] |
| IC50 | 2 nM | Mouse | [1] |
| IC50 | 9 nM | Rabbit | [1] |
| IC50 | 3 nM | Dog | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: Based on the provided IC50 values, which are in the low nanomolar range, a good starting point for a dose-response experiment would be to test a wide range of concentrations spanning from 0.1 nM to 1 µM. This range should allow you to identify the optimal effective concentration for your specific cell line and experimental conditions.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically provided as a solid. For stock solutions, it is recommended to dissolve it in a suitable solvent like DMSO. For long-term storage, it is advised to keep the stock solution at -20°C for months or -80°C for longer periods.[1] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to cells. It is best to keep the final DMSO concentration below 0.1%.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time will depend on your specific assay and cell type. For initial dose-response and cytotoxicity experiments, a 24 to 72-hour incubation period is a common starting point.[5] Since this compound is an irreversible inhibitor, shorter incubation times may be sufficient to achieve target inhibition.
Q4: What are the expected effects of this compound in cell culture?
A4: this compound inhibits the enzymatic activity of SSAO/VAP-1. This enzyme is involved in inflammatory processes, including leukocyte adhesion and migration.[3] In relevant cell types (e.g., endothelial cells, smooth muscle cells, or adipocytes which express VAP-1), treatment with this compound is expected to reduce the production of inflammatory mediators. For instance, it has been shown to attenuate levels of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in in vivo models.[4]
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| High levels of cell death observed at expected effective concentrations. | - The compound may have cytotoxic effects in your specific cell line at the tested concentrations.- The solvent (e.g., DMSO) concentration may be too high. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range.- Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO).- Reduce the incubation time. |
| No observable effect of this compound on the target pathway. | - The chosen cell line may not express SSAO/VAP-1.- The concentration of this compound may be too low.- The incubation time may be too short.- The assay may not be sensitive enough to detect the change. | - Confirm SSAO/VAP-1 expression in your cell line via Western Blot, qPCR, or flow cytometry.- Perform a dose-response experiment with a wider and higher concentration range.- Increase the incubation time.- Optimize your functional assay for better sensitivity. |
| High variability between experimental replicates. | - Inconsistent cell seeding density.- Pipetting errors during compound dilution or addition.- Edge effects in the multi-well plate. | - Ensure a uniform single-cell suspension and consistent cell numbers per well.- Use calibrated pipettes and be meticulous with dilutions.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
Experimental Protocols
Determining Optimal this compound Concentration
This protocol outlines a general workflow for determining the optimal, non-toxic concentration of this compound for your cell culture experiments.
1. Dose-Response Experiment to Determine EC50:
-
Objective: To determine the concentration of this compound that produces 50% of its maximal effect (EC50).
-
Method:
-
Seed your cells of interest in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in your cell culture medium. A suggested range is 0.1 nM to 1 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate for a suitable duration (e.g., 24, 48, or 72 hours).
-
Perform a functional assay relevant to SSAO/VAP-1 inhibition (e.g., an assay to measure the production of a downstream inflammatory cytokine like TNF-α or IL-6 via ELISA).
-
Plot the results as a dose-response curve and calculate the EC50 value.
-
2. Cytotoxicity Assay:
-
Objective: To determine the concentration of this compound that is toxic to the cells.
-
Method:
-
Follow the same cell seeding and compound dilution steps as in the dose-response experiment. It is advisable to test a higher range of concentrations as well to identify the toxicity threshold.
-
After the incubation period, assess cell viability using a standard method such as a resazurin-based assay.[5]
-
Briefly, add resazurin (B115843) solution to each well and incubate for a few hours at 37°C.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
3. Selection of Optimal Concentration:
-
Based on the data from the dose-response and cytotoxicity assays, select a concentration for your future experiments that provides a significant biological effect with minimal to no cytotoxicity. This is typically a concentration at or slightly above the EC50, but well below the concentration that causes significant cell death.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
PXS-4681A inconsistent results in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PXS-4681A in various assays. Inconsistent results can arise from a variety of factors, from reagent handling to experimental design. This guide is intended to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and irreversible mechanism-based inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2][3][4][5] As a mechanism-based inhibitor, it is converted by the SSAO enzyme into a reactive species that then covalently and irreversibly binds to the enzyme, leading to its inactivation.
Q2: What are the key kinetic parameters of this compound?
A2: The inhibitory activity of this compound is characterized by the following parameters:
| Parameter | Value | Species |
| Apparent Ki | 37 nM | Human |
| kinact | 0.26 min-1 | Human |
| IC50 | 3 nM | Human |
| 3 nM | Rat | |
| 2 nM | Mouse | |
| 9 nM | Rabbit | |
| 3 nM | Dog | |
| Data compiled from multiple sources.[1][2][3] |
Q3: My IC50 values for this compound are higher than expected. What are the potential causes?
A3: Higher than expected IC50 values can be due to several factors:
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Sub-optimal Pre-incubation Time: As an irreversible inhibitor, this compound's potency is time-dependent. A 30-minute pre-incubation period at 37°C is recommended before adding the substrate.[1] Insufficient pre-incubation will result in incomplete enzyme inactivation and a higher apparent IC50.
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High Enzyme Concentration: In assays with tight-binding inhibitors, high concentrations of the enzyme can lead to an overestimation of the IC50.[6] Consider reducing the enzyme concentration if possible.
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Compound Degradation: Ensure the proper storage of this compound stock solutions (-80°C for 6 months, -20°C for 1 month) to prevent degradation.[3] Repeated freeze-thaw cycles should be avoided.
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Assay Interference: Components of your assay buffer or high concentrations of the substrate could potentially interfere with the inhibitor-enzyme interaction.
Q4: I am observing significant well-to-well variability in my assay plates. What could be the reason?
A4: Well-to-well variability can be caused by:
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Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially for low volumes of the inhibitor and enzyme.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. To mitigate this, avoid using the outer wells or fill them with a buffer.
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Incomplete Mixing: Gently mix the plate after adding each reagent to ensure a homogenous reaction mixture.
-
Cell Plating Inconsistency (for cell-based assays): Uneven cell distribution can lead to variability. Ensure a single-cell suspension before plating and use proper plating techniques.[7]
Troubleshooting Guides
Issue 1: High Background Signal in Fluorometric Assays
Fluorometric assays measuring hydrogen peroxide (H₂O₂) production are commonly used to determine SSAO activity.[1] A high background signal can mask the inhibitory effect of this compound.
| Potential Cause | Troubleshooting Step |
| Substrate Auto-oxidation | Some substrates can auto-oxidize, leading to non-enzymatic H₂O₂ production. Run a control well with only the substrate and assay buffer (no enzyme) to quantify this. |
| Reagent Contamination | Ensure all buffers and reagents are free from microbial or chemical contamination that could generate a fluorescent signal. |
| Light Exposure | Protect fluorescent reagents and assay plates from light to prevent photobleaching and increased background. |
| Assay Buffer Components | Certain components in the assay buffer, like thiols (>10 µM), can interfere with the assay chemistry.[8][9] |
Issue 2: Lack of Dose-Response or Inconsistent Inhibition
| Potential Cause | Troubleshooting Step |
| Incorrect Dilution Series | Double-check all calculations for the serial dilutions of this compound. Prepare fresh dilutions for each experiment. |
| Solubility Issues | This compound is typically dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect enzyme activity or cell viability. |
| Time-Dependent Inhibition Not Accounted For | For irreversible inhibitors, the level of inhibition depends on both the concentration and the incubation time. Ensure a consistent and adequate pre-incubation period. |
| Substrate Depletion | If the reaction proceeds for too long, the substrate may become depleted, leading to a non-linear reaction rate and inaccurate inhibition measurements.[10] |
| Product Inhibition | The products of the enzymatic reaction can sometimes inhibit the enzyme.[10] Ensure you are measuring the initial reaction velocity. |
Experimental Protocols & Visualizations
Fluorometric Assay for SSAO/VAP-1 Activity
This protocol is a generalized method for determining the inhibitory effect of this compound on SSAO/VAP-1 activity.
Materials:
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Purified recombinant human SSAO/VAP-1
-
This compound
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
Benzylamine (B48309) (substrate)
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Assay Buffer (e.g., 50 mM sodium borate, pH 8.2)
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96-well black microplate
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: In the wells of the microplate, add the diluted this compound or vehicle control. Then, add the purified rhSSAO/VAP-1 enzyme. Incubate for 30 minutes at 37°C.
-
Prepare Reaction Mix: Prepare a reaction mix containing Amplex™ Red, HRP, and benzylamine in the assay buffer.
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Initiate Reaction: Add the reaction mix to all wells to start the enzymatic reaction.
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Measure Fluorescence: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm. Record measurements every 1-2 minutes for 15-30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each this compound concentration relative to the vehicle control and plot a dose-response curve to calculate the IC50.
Caption: Workflow for a fluorometric SSAO/VAP-1 inhibition assay.
Signaling Pathway of SSAO/VAP-1 in Inflammation
This compound inhibits SSAO/VAP-1, which is involved in inflammatory processes.
Caption: this compound inhibits SSAO/VAP-1, reducing leukocyte adhesion.
Troubleshooting Logic Flow
Use this diagram to systematically troubleshoot inconsistent assay results.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. medkoo.com [medkoo.com]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
potential PXS-4681A off-target effects to consider
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PXS-4681A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, selective, and irreversible mechanism-based inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2] It functions by covalently binding to the enzyme, leading to long-lasting inhibition.[3] The inhibition of SSAO/VAP-1 is thought to produce anti-inflammatory effects by reducing the production of pro-inflammatory products and limiting the adhesion and transmigration of leukocytes to sites of inflammation.
Q2: What is known about the selectivity profile of this compound?
This compound has been demonstrated to be highly selective for SSAO/VAP-1.[1][3] Studies have shown its selectivity when profiled against related amine oxidases, ion channels, and seven-transmembrane domain receptors.[3] This high selectivity is a key feature of the molecule, minimizing the potential for off-target effects.
Q3: I am observing an unexpected phenotype in my experiment with this compound. Could this be due to an off-target effect?
While this compound is highly selective, it is crucial to consider all possibilities when encountering unexpected results. Here are some troubleshooting steps:
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Confirm On-Target Effect: First, verify that you are observing the expected inhibition of SSAO/VAP-1 activity in your experimental system.
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Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype tracks with the dose-response of SSAO/VAP-1 inhibition, it is more likely to be an on-target effect.
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Control Compound: If available, use a structurally related but inactive control compound. This can help differentiate between effects due to the chemical scaffold and those due to SSAO/VAP-1 inhibition.
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Literature Review: Conduct a thorough literature search for the observed phenotype in the context of SSAO/VAP-1 inhibition to see if it might be a previously uncharacterized on-target effect.
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Off-Target Screening: If the above steps suggest a true off-target effect, consider performing a broad off-target screening panel, as detailed in the experimental protocols below.
Q4: Where can I find quantitative data on the off-target activity of this compound?
While the high selectivity of this compound is frequently cited, a publicly available, comprehensive quantitative dataset of its activity against a broad panel of off-targets was not found in the performed search. Researchers are encouraged to consult the primary publication by Foot et al. (2013) in the Journal of Pharmacology and Experimental Therapeutics for any available data. For rigorous investigation, it is recommended to perform independent off-target profiling as described in the protocols below.
Quantitative Data Summary
A specific quantitative off-target activity table for this compound was not available in the search results. However, a typical off-target screening panel would generate data similar to the template below. Researchers should aim to obtain such data to confidently interpret their results.
Table 1: Template for this compound Off-Target Activity Profile
| Target Class | Specific Target | Assay Type | This compound Activity (% Inhibition @ 10 µM or IC50/Ki) |
| Amine Oxidases | MAO-A | Enzyme Inhibition | >50% Inhibition |
| MAO-B | Enzyme Inhibition | >50% Inhibition | |
| LOX | Enzyme Inhibition | >50% Inhibition | |
| Kinases | EGFR | Kinase Assay | >50% Inhibition |
| SRC | Kinase Assay | >50% Inhibition | |
| VEGFR2 | Kinase Assay | >50% Inhibition | |
| GPCRs | Adrenergic α1 | Receptor Binding | >50% Inhibition |
| Dopamine D2 | Receptor Binding | >50% Inhibition | |
| Histamine H1 | Receptor Binding | >50% Inhibition | |
| Ion Channels | hERG | Electrophysiology | >50% Inhibition |
| Nav1.5 | Electrophysiology | >50% Inhibition | |
| Cav1.2 | Electrophysiology | >50% Inhibition |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay for Off-Target Amine Oxidases
This protocol describes a general method to assess the inhibitory activity of this compound against other amine oxidases like Monoamine Oxidase A (MAO-A) and B (MAO-B).
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
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Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare substrate solution (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B).
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Prepare recombinant human MAO-A or MAO-B enzyme.
-
-
Assay Procedure:
-
Add 2 µL of this compound serial dilutions in DMSO to a 96-well plate.
-
Add 48 µL of enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the substrate solution.
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Monitor the production of the fluorescent product (e.g., 4-hydroxyquinoline (B1666331) for kynuramine) or absorbance change using a plate reader at appropriate wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Normalize the data to the vehicle control (DMSO) and a positive control inhibitor.
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Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC50 value.
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Protocol 2: Radioligand Receptor Binding Assay for Off-Target GPCRs
This protocol provides a general workflow for evaluating the binding of this compound to a panel of G-protein coupled receptors (GPCRs).
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
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Prepare binding buffer specific to the receptor of interest.
-
Prepare cell membranes expressing the target GPCR.
-
Prepare a radiolabeled ligand specific for the target receptor.
-
-
Assay Procedure:
-
In a 96-well filter plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of this compound.
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Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
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Wash the plate with ice-cold wash buffer and aspirate the unbound radioligand using a vacuum manifold.
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Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
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Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from total binding.
-
Plot the percent inhibition of specific binding versus the logarithm of the this compound concentration to calculate the IC50 or Ki value.
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Visualizations
Caption: SSAO/VAP-1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Investigating Potential Off-Target Effects.
References
PXS-4681A stability issues in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of PXS-4681A, with a specific focus on addressing potential stability issues in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and activity of this compound, proper storage is critical. Both solid compound and stock solutions should be handled with care to prevent degradation.
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Solid Compound: Store at -20°C for long-term storage.
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Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO.[1][2] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Protect from light.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in DMSO at concentrations up to 250 mg/mL (842.46 mM).[1] It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic, and water content can affect compound stability and solubility.[1]
Q3: Are there any known stability issues with this compound in aqueous buffers?
A3: While specific studies on the stability of this compound in a wide range of experimental buffers are not publicly available, the chemical structure, which includes a primary amine, suggests potential for certain interactions and degradation pathways. Compounds with amine moieties can be susceptible to oxidation and may react with certain buffer components. It is crucial to prepare fresh dilutions in aqueous buffers for each experiment and avoid long-term storage of the compound in these solutions.
Q4: Which types of buffers should I be cautious with when working with this compound?
A4: Buffers containing primary amines, such as Tris, could potentially compete with the amine group of this compound in certain assay setups, although this is less of a concern for enzyme inhibition assays than for labeling studies.[3] Additionally, buffers with components that can undergo redox reactions should be used with caution. It is always recommended to test the compatibility of your chosen buffer with the compound, especially for long-incubation experiments.
Troubleshooting Guide
Issue 1: Inconsistent results or loss of this compound activity in my assay.
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Potential Cause: Degradation of this compound in the experimental buffer.
-
Troubleshooting Steps:
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Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your experimental buffer immediately before use. Do not store the compound in aqueous buffers.
-
Assess Buffer Compatibility: Perform a simple stability test. Incubate this compound in your experimental buffer for the duration of your experiment, then analyze the sample using HPLC or LC-MS to check for degradation products.
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Check Stock Solution Integrity: Verify the concentration and purity of your DMSO stock solution. Repeated freeze-thaw cycles or improper storage can lead to degradation.
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Consider pH: The stability of amine-containing compounds can be pH-dependent. Ensure the pH of your buffer is stable throughout the experiment.
-
Issue 2: High background signal or non-specific effects in my cell-based assay.
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Potential Cause: Reaction of this compound with components in the cell culture medium.
-
Troubleshooting Steps:
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Minimize Incubation Time: Reduce the pre-incubation time of this compound in the cell culture medium as much as the experimental design allows.
-
Serum-Free Conditions: If possible, perform the experiment in serum-free medium, as serum proteins can sometimes interact with small molecules.
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Control for Buffer Effects: Run a vehicle control (buffer + DMSO) and a compound-in-buffer control (without cells) to identify any background signal originating from the interaction of this compound with the medium.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration |
| Solid | N/A | -20°C | Years |
| Stock Solution | DMSO | -20°C | Up to 1 month |
| -80°C | Up to 6 months | ||
| Working Dilution | Aqueous Buffer | N/A | Prepare fresh for each use |
Table 2: General Buffer Component Compatibility for Amine-Containing Compounds
| Buffer Component | Compatibility | Rationale |
| HEPES | Recommended | Good buffering capacity in the physiological pH range and generally low reactivity. |
| PBS (Phosphate-Buffered Saline) | Recommended | Commonly used and generally inert, but can sometimes precipitate with divalent cations. |
| MOPS | Recommended | A "Good's" buffer with a pKa suitable for many biological assays. |
| Tris | Use with caution | Contains a primary amine that could potentially interfere in some assay formats. |
| Buffers with reducing agents (e.g., DTT, BME) | Use with caution | Potential for redox reactions with the compound. Assess compatibility. |
| Buffers with metal ions | Use with caution | Some metal ions can catalyze oxidation. |
Experimental Protocols
Protocol: Buffer Compatibility and Stability Test for this compound
Objective: To determine the stability of this compound in a specific aqueous experimental buffer over a defined time course.
Materials:
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This compound stock solution in DMSO
-
Experimental buffer of interest
-
HPLC or LC-MS system
Method:
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Prepare a solution of this compound in the experimental buffer at the final working concentration.
-
Immediately take a "time zero" sample and analyze it by HPLC or LC-MS to obtain a reference chromatogram and peak area for the intact this compound.
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Incubate the remaining solution under the same conditions as your experiment (e.g., 37°C for 2 hours).
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Take samples at various time points (e.g., 30 min, 1 hour, 2 hours) and analyze them by HPLC or LC-MS.
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Compare the peak area of the intact this compound at each time point to the "time zero" sample. The appearance of new peaks may indicate degradation products.
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A significant decrease in the peak area of the parent compound indicates instability in the tested buffer under the experimental conditions.
Visualizations
Caption: Troubleshooting workflow for addressing loss of this compound activity.
References
Technical Support Center: PXS-4681A In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PXS-4681A in in vivo experiments. All information is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, selective, and irreversible mechanism-based inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2] It functions by covalently binding to the active site of the SSAO/VAP-1 enzyme, leading to its inactivation. This inhibition prevents the enzymatic deamination of primary amines, a process that generates hydrogen peroxide, aldehydes, and ammonia, which are implicated in inflammatory processes and cellular damage.[3]
Q2: What are the expected therapeutic effects of this compound in in vivo inflammation models?
In preclinical in vivo models of inflammation, this compound has been shown to exert significant anti-inflammatory effects. The primary expected outcomes of this compound administration in such models include the attenuation of neutrophil migration to the site of inflammation and a reduction in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2]
Q3: Are there any known off-target effects of this compound?
This compound is a highly selective inhibitor of SSAO/VAP-1. However, in vitro profiling has shown some inhibitory activity against carbonic anhydrase II, albeit at a much lower potency (estimated IC50 of 2.5 µM), representing a greater than 400-fold selectivity for SSAO/VAP-1. At therapeutic doses aimed at inhibiting SSAO/VAP-1, significant inhibition of carbonic anhydrase II in vivo is not anticipated. However, researchers should be aware of this potential off-target activity, especially when using high concentrations of the compound.
Q4: What are the potential consequences of carbonic anhydrase II inhibition?
Inhibition of carbonic anhydrase II can lead to systemic effects such as metabolic acidosis and electrolyte imbalances.[4] While unlikely at typical in vivo doses of this compound for SSAO/VAP-1 inhibition, researchers observing unexpected physiological changes in their animal models should consider this as a remote possibility.
Q5: How should this compound be prepared for in vivo administration?
For in vivo studies, this compound is typically formulated as a solution for oral (PO) or intravenous (IV) administration. The vehicle used for dissolution should be appropriate for the route of administration and the animal model. It is crucial to ensure complete dissolution of the compound and to prepare fresh solutions daily unless stability data for the specific formulation indicates otherwise.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Lack of Efficacy (No reduction in inflammation) | 1. Inadequate Dose or Bioavailability: The dose of this compound may be too low to achieve complete inhibition of SSAO/VAP-1 in the target tissue. Bioavailability can vary between species and individuals. 2. Incorrect Dosing Regimen: The dosing frequency may not be optimal to maintain sufficient plasma concentrations of this compound throughout the experiment. 3. Faulty Compound: The this compound compound may have degraded due to improper storage or handling. 4. Timing of Administration: The compound may have been administered too late in the inflammatory cascade to have a significant effect. 5. Model-Specific Resistance: The specific inflammation model being used may not be highly dependent on the SSAO/VAP-1 pathway. | 1. Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your specific model. Consider pharmacokinetic analysis to assess bioavailability. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, perform PK/PD studies to establish the relationship between drug concentration and target engagement. 3. Verify Compound Integrity: Use a fresh batch of this compound and ensure it has been stored according to the manufacturer's recommendations. 4. Optimize Treatment Window: Administer this compound prophylactically or at an earlier time point in the disease model. 5. Literature Review: Confirm that the SSAO/VAP-1 pathway is a key driver of inflammation in your chosen model. |
| Unexpected Animal Morbidity or Mortality | 1. Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. 2. Off-Target Effects at High Doses: At very high doses, off-target effects, such as inhibition of carbonic anhydrase II, could potentially contribute to toxicity. 3. Exacerbation of Underlying Conditions: In certain disease models, complete inhibition of SSAO/VAP-1 might have unforeseen consequences. | 1. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the vehicle. 2. Dose Reduction: If using high doses, consider reducing the dose to a level that still provides SSAO/VAP-1 inhibition but minimizes potential off-target effects. 3. Careful Monitoring: Closely monitor animals for any signs of distress and conduct thorough post-mortem analysis if necessary. |
| High Variability in Experimental Results | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of this compound can lead to variable drug exposure. 2. Biological Variability: Individual animal responses to the inflammatory stimulus and the drug can vary. 3. Technical Variability: Inconsistent induction of inflammation or sample collection can introduce variability. | 1. Standardize Dosing Technique: Ensure all personnel are trained in the proper administration technique. 2. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 3. Standardize Protocols: Ensure all experimental procedures are highly standardized and performed consistently. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Fold Selectivity vs. SSAO/VAP-1 |
| SSAO/VAP-1 | ~3 | - |
| Carbonic Anhydrase II | ~2500 | >400 |
Data compiled from publicly available research.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| Mouse | 2 mg/kg | PO | Data not specified | Data not specified | Data not specified | Good |
| Rat | 20 mg/kg | PO | Data not specified | Data not specified | Data not specified | Good |
Specific quantitative values for Cmax, Tmax, and half-life are not detailed in the provided search results, but the sources indicate good oral bioavailability in both species.
Experimental Protocols
Key Experiment: In Vivo Mouse Model of Localized Inflammation
This protocol is a generalized representation based on common methodologies for studying anti-inflammatory compounds.
-
Animal Model: Male BALB/c mice (8-10 weeks old).
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Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Grouping: Animals are randomly assigned to control and treatment groups (n=8-10 per group).
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Group 1: Vehicle control
-
Group 2: this compound (e.g., 2 mg/kg)
-
-
Drug Administration: this compound or vehicle is administered orally (PO) via gavage 1 hour before the inflammatory challenge.
-
Inflammatory Challenge: A local inflammatory response is induced by injecting an inflammatory agent (e.g., carrageenan, zymosan) into the paw or air pouch.
-
Monitoring and Sample Collection:
-
Paw volume or pouch exudate is measured at various time points post-challenge (e.g., 1, 2, 4, 6 hours).
-
At the end of the experiment, animals are euthanized, and inflamed tissue and/or exudate are collected.
-
-
Analysis:
-
Exudate is analyzed for neutrophil count (e.g., using a hemocytometer).
-
Tissue or exudate is analyzed for cytokine levels (TNF-α, IL-6) using ELISA or other immunoassays.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the treatment effect.
Visualizations
Caption: this compound inhibits the SSAO/VAP-1 signaling pathway.
Caption: Workflow for in vivo studies of this compound.
Caption: Troubleshooting logic for this compound in vivo experiments.
References
PXS-4681A Technical Support Center: Addressing Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility challenges encountered when working with the SSAO/VAP-1 inhibitor, PXS-4681A.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound?
A1: this compound is available as a hydrochloride salt, which confers high solubility in aqueous media (>10 mg/mL).[1] It is also highly soluble in dimethyl sulfoxide (B87167) (DMSO), reaching concentrations of up to 250 mg/mL with the aid of ultrasonication.[2] It is important to use newly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact solubility.[2]
Q2: Why does this compound precipitate when I dilute my DMSO stock solution in cell culture media?
A2: This is a common issue for many compounds dissolved in DMSO. The precipitation, often called "crashing out," occurs because the compound is significantly less soluble in the aqueous environment of the cell culture medium once the DMSO is diluted.[3][4] Even though this compound is water-soluble as a hydrochloride salt, the high concentration in the DMSO stock and the rapid change in solvent environment upon dilution can lead to precipitation.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To avoid cytotoxic effects, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[5] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent on the cells.
Q4: How should I store this compound stock solutions?
A4: this compound is stable as a dry powder.[1] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, DMSO stock solutions can be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Method | Reference |
| Aqueous Media | >10 mg/mL | Not specified | [1] |
| DMSO | 250 mg/mL | Requires ultrasonication | [2] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. DMSO Concentration | Considerations |
| Most cell lines | ≤ 0.5% | Always perform a dose-response experiment with DMSO alone to determine the specific tolerance of your cell line. |
| Primary cells or sensitive cell lines | ≤ 0.1% | These cell types are often more sensitive to solvent toxicity. |
Troubleshooting Guides
Issue: Immediate Precipitation of this compound in Cell Culture Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit under the specific conditions (e.g., pH, presence of salts). | Decrease the final working concentration of this compound. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[3] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[3] Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[3] |
Issue: Delayed Precipitation of this compound in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may interact with salts, proteins, or other supplements in the media over time, leading to the formation of insoluble complexes. | Prepare the this compound-containing medium fresh before each use. If possible, consider reducing the serum concentration. |
| pH Instability | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. | Ensure your medium is well-buffered for the CO2 concentration in your incubator. |
| Evaporation | Water loss from the culture vessel can increase the concentration of all components, potentially exceeding the solubility limit of this compound. | Ensure proper humidification in the incubator and use well-sealed culture flasks or plates. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Prepare a high-concentration stock solution (e.g., 100 mM) by dissolving the appropriate amount of this compound in anhydrous DMSO.
-
Vortex thoroughly to mix.
-
If necessary, use an ultrasonic bath for brief periods to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene (B1209903) tubes.
-
Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
-
Materials: this compound DMSO stock solution, complete cell culture medium, sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock in a final volume of 1 mL:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium (creates a 100 µM solution). Vortex gently.
-
Add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed medium. Vortex gently.
-
-
The final DMSO concentration in this example is 0.1%. Always calculate the final DMSO concentration and ensure it is tolerated by your cells.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 3: Formulation of this compound for Oral Gavage in Mice
Disclaimer: This is a general formulation for poorly soluble compounds and should be optimized for your specific experimental needs.
-
Materials: this compound powder, DMSO, PEG400, Tween 80, sterile saline (0.9% NaCl).
-
Vehicle Composition: A common vehicle for oral gavage consists of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Procedure:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG400 and vortex until the solution is clear.
-
Add Tween 80 and vortex to mix.
-
Add the sterile saline to the final volume and vortex thoroughly.
-
The final formulation should be a clear solution. If precipitation occurs, gentle warming and sonication may be used.
-
Administer to mice via oral gavage at the desired dose (e.g., 2 mg/kg).[2] The dosing volume should be appropriate for the size of the animal (typically 5-10 mL/kg).
-
Mandatory Visualizations
Caption: SSAO/VAP-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro inflammation assay.
References
PXS-4681A batch-to-batch variability considerations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PXS-4681A. Our goal is to help you navigate potential experimental challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibitory effects of this compound between experiments. Could this be due to batch-to-batch variability of the compound?
A1: While batch-to-batch variability is a consideration for any research compound, inconsistencies in experimental outcomes are often multifactorial. Before attributing variable results to the compound batch, it is crucial to systematically evaluate other potential sources of variability in your experimental setup. These can include cell culture conditions, assay execution, and data analysis. We recommend following a structured troubleshooting workflow to pinpoint the source of the inconsistency.
Q2: What are the recommended storage and handling conditions for this compound to ensure its stability and activity?
A2: To maintain the integrity of this compound, it is recommended to store the solid compound at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles. The compound is shipped under ambient temperature as a non-hazardous chemical and is stable for the duration of shipping.[1]
Q3: What is the known mechanism of action for this compound?
A3: this compound is a potent, selective, and irreversible mechanism-based inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[2][3][4][5] It has an apparent Ki of 37 nM and a k_inact of 0.26 min-1.[3][4] Its inhibition of SSAO/VAP-1 leads to anti-inflammatory effects by attenuating neutrophil migration and reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4]
Q4: How can we confirm the identity and purity of our this compound batch?
A4: Reputable vendors will provide a Certificate of Analysis (CoA) with each batch of this compound. The CoA should include details on the compound's identity, purity (typically >98%), and analytical methods used for verification (e.g., NMR, LC-MS, HPLC).[1] If you have concerns about a specific batch, we recommend requesting the CoA from your supplier.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in our cell-based assay.
This guide will help you troubleshoot variability in the half-maximal inhibitory concentration (IC50) of this compound in your experiments.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent IC50 values.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Cell Culture Variability | Ensure consistent cell seeding density, use cells within a narrow passage number range, and verify the absence of mycoplasma contamination.[6][7] |
| Reagent Preparation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level. |
| Assay Protocol Execution | Standardize all incubation times and temperatures. Ensure thorough mixing of reagents. Use a multichannel pipette for reagent addition to minimize timing differences across the plate.[8] |
| Data Analysis | Use a consistent data analysis workflow. Ensure proper background subtraction and normalization. Verify that the curve fitting algorithm is appropriate for your data. |
Issue 2: Higher than expected cell death in vehicle control wells.
This guide addresses issues of unexpected cytotoxicity in control wells, which can confound the interpretation of this compound's effects.
Troubleshooting Workflow
Caption: Troubleshooting workflow for vehicle control cytotoxicity.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Solvent Toxicity | Determine the maximum tolerated concentration of the vehicle (e.g., DMSO) for your specific cell line in a separate dose-response experiment. Ensure the final concentration in your assay is well below this level. |
| Poor Cell Health | Only use healthy, actively growing cells for your experiments. Discard any cultures that show signs of stress, contamination, or unusual morphology.[7] |
| Suboptimal Seeding Density | Optimize the cell seeding density to ensure cells are in a logarithmic growth phase at the time of treatment. Both sparse and overly confluent cultures can be more susceptible to stress. |
| Media or Serum Quality | Ensure the culture medium is not expired and has been stored correctly. Some cell lines are sensitive to batch-to-batch variations in serum; it may be necessary to pre-screen new serum batches. |
Experimental Protocols
Key Experiment: In Vitro SSAO/VAP-1 Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound on SSAO/VAP-1.
Materials:
-
Recombinant human SSAO/VAP-1
-
This compound
-
Benzylamine (substrate)
-
Amplex Red
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium borate (B1201080) buffer, pH 8.2)
-
96-well black, clear-bottom plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the this compound dilutions to the wells.
-
Add recombinant human SSAO/VAP-1 to each well and pre-incubate with the compound.
-
Prepare the detection mix containing benzylamine, Amplex Red, and HRP.
-
Initiate the reaction by adding the detection mix to each well.
-
Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Plot the reaction rate against the this compound concentration and fit the data to a suitable model to determine the IC50.
Signaling Pathway
This compound inhibits SSAO/VAP-1, which is involved in inflammatory processes. The enzyme's activity leads to the production of reactive oxygen species and aldehydes, which can promote inflammation. By inhibiting SSAO/VAP-1, this compound reduces these pro-inflammatory signals and attenuates leukocyte migration to sites of inflammation.
Caption: this compound inhibits SSAO/VAP-1, reducing inflammation.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. youtube.com [youtube.com]
how to mitigate PXS-4681A assay interference
Welcome to the technical support center for the PXS-4681A assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain accurate and reliable data when working with the Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, selective, and irreversible mechanism-based inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2] SSAO/VAP-1 is an enzyme involved in inflammation and fibrosis. This compound inhibits the enzyme's activity, which is being investigated for its therapeutic potential in inflammatory diseases.
Q2: What is the common assay method to measure the inhibitory activity of this compound?
The most common method is a fluorometric enzyme activity assay. This assay measures the production of hydrogen peroxide (H₂O₂), a product of the SSAO/VAP-1 enzymatic reaction. The Amplex® Red reagent is typically used, which reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound resorufin. The increase in fluorescence is proportional to the SSAO/VAP-1 activity.
Q3: What are the known off-target effects of this compound?
This compound is highly selective for SSAO/VAP-1. Studies have shown that it has minimal inhibitory effects on related amine oxidases, ion channels, and 7-transmembrane receptors, making it superior to previously reported inhibitors.[1][2]
Troubleshooting Guide
Assay interference can lead to inaccurate results. The following sections detail common issues, their potential causes, and recommended solutions.
High Background Fluorescence
A high background signal can mask the true signal from the enzymatic reaction, reducing the assay's dynamic range and sensitivity.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Autofluorescence from Biological Samples: Samples like cell lysates and plasma contain endogenous fluorescent molecules (e.g., NADH, riboflavins). | - Prepare a "sample blank" control (sample without Amplex Red) to quantify and subtract the background fluorescence.- If possible, dilute the sample to reduce the concentration of interfering molecules.- For microscopy, consider using spectral unmixing or time-resolved fluorescence to separate the specific signal from autofluorescence. |
| Contaminated Reagents or Buffers: Buffers or reagents may contain fluorescent impurities. | - Use high-purity reagents and freshly prepared buffers.- Prepare a "reagent blank" control (all assay components except the enzyme or sample) to check for contamination. |
| Light-Induced Oxidation of Amplex Red: The Amplex Red reagent is sensitive to light and can auto-oxidize, leading to high background. | - Protect the Amplex Red stock solution and reaction plates from light by wrapping them in aluminum foil or working in a darkened room.- Prepare the Amplex Red working solution fresh for each experiment. |
Inaccurate or Inconsistent Results
Variability in results can arise from several factors related to both the sample and the assay components.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Interference from Reducing Agents: Biological samples contain reducing agents like NADH and reduced glutathione (B108866) (GSH) that can interfere with the Amplex Red assay, leading to an overestimation of H₂O₂.[3][4][5][6][7] | - Include Superoxide (B77818) Dismutase (SOD): Add SOD to the reaction mixture to eliminate superoxide radicals generated by the interaction of NAD(P)H with HRP.- Sample Preparation: For samples with high levels of interfering substances, consider sample preparation techniques like dialysis or size-exclusion chromatography to remove small molecules. |
| Interference from Antioxidants: Dietary antioxidants present in serum or plasma samples can interfere with the HRP-catalyzed reaction. | - Prepare a "spiked" control by adding a known amount of H₂O₂ to a sample and a buffer control. A lower-than-expected recovery in the sample indicates interference.- If interference is confirmed, sample dilution or purification may be necessary. |
| Pipetting Errors and Inconsistent Mixing: Inaccurate liquid handling can lead to significant variability. | - Use calibrated pipettes and ensure proper mixing of all components in the reaction wells.- Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. |
| Temperature and pH Fluctuations: Enzyme activity is sensitive to changes in temperature and pH. | - Ensure all reagents and samples are at the recommended reaction temperature before starting the assay.- Use a well-buffered reaction solution to maintain a stable pH. |
Experimental Protocols
Standard this compound Inhibition Assay Protocol
This protocol is a general guideline for determining the IC₅₀ of this compound using a fluorometric assay with Amplex Red.
Materials:
-
This compound
-
Recombinant human SSAO/VAP-1 enzyme
-
SSAO/VAP-1 substrate (e.g., benzylamine)
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Superoxide Dismutase (SOD)
-
Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare working solutions of SSAO/VAP-1 enzyme, substrate, Amplex Red, HRP, and SOD in assay buffer at the desired concentrations.
-
-
Assay Setup:
-
Add a small volume of the this compound dilutions to the appropriate wells of the microplate.
-
Add the SSAO/VAP-1 enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at the desired temperature for a specified time to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Prepare a reaction mix containing the substrate, Amplex Red, HRP, and SOD.
-
Add the reaction mix to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm) kinetically over a set period.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Control Experiments:
| Control Type | Purpose |
| No Inhibitor Control | Represents 100% enzyme activity. |
| No Enzyme Control | Measures background fluorescence from the reagents. |
| Sample Blank Control | (If using biological samples) Measures the autofluorescence of the sample. Contains the sample and all assay components except Amplex Red. |
| Spiked Control | (If interference is suspected) A known concentration of H₂O₂ is added to both the sample and a buffer control to assess recovery and identify matrix effects. |
Visualizations
Caption: Experimental workflow for determining the IC₅₀ of this compound.
Caption: Common sources of interference and their mitigation strategies.
Caption: Signaling pathway of SSAO/VAP-1 and the principle of the Amplex Red assay.
References
- 1. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Blood Plasma Quality Control by Plasma Glutathione Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
PXS-4681A control experiments and best practices
Welcome to the technical support center for PXS-4681A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation with this potent and selective SSAO/VAP-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2][3] It functions as a mechanism-based, irreversible inhibitor, meaning it forms a covalent bond with the enzyme, leading to long-lasting inhibition.[1][2]
Q2: What is the therapeutic potential of inhibiting SSAO/VAP-1 with this compound?
A2: SSAO/VAP-1 is associated with inflammation and fibrosis.[2][4] By inhibiting this enzyme, this compound has demonstrated significant anti-inflammatory effects in preclinical models.[1][2][4] These effects include the reduction of neutrophil migration and the attenuation of pro-inflammatory cytokines like TNF-α and IL-6.[1][2] This makes this compound a promising candidate for the treatment of various inflammatory diseases.
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound should be kept at -20°C for up to one month or -80°C for up to six months in a sealed container, protected from moisture.[1] For short-term storage of a few days to weeks, it can be kept at 0-4°C in a dry, dark environment.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1]
Q4: In which solvents is this compound soluble?
A4: Information on the solubility of this compound in various solvents is crucial for preparing stock solutions. Please refer to the manufacturer's datasheet for specific solubility data.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Species | Reference |
| Ki | 37 nM | Not Specified | [1][2] |
| kinact | 0.26 min-1 | Not Specified | [2] |
| IC50 | 3 nM | Human | [1] |
| IC50 | 3 nM | Rat | [1] |
| IC50 | 2 nM | Mouse | [1] |
| IC50 | 9 nM | Rabbit | [1] |
| IC50 | 3 nM | Dog | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Dose | Effect | Reference |
| Mouse models of lung and localized inflammation | 2 mg/kg (oral, single dose) | Attenuated neutrophil migration, reduced TNF-α and IL-6 levels.[1][2] | [1][2] |
| --- | --- | Reduced local inflammation, causing a significant reduction in exudate volume by 25%.[1] | [1] |
Signaling Pathway
The enzymatic activity of SSAO/VAP-1 on endothelial cells leads to the production of hydrogen peroxide (H₂O₂). This, in turn, can activate the NF-κB signaling pathway, resulting in the increased expression of other adhesion molecules and promoting inflammation.
Caption: SSAO/VAP-1 signaling pathway and inhibition by this compound.
Troubleshooting Guides
Issue 1: No or lower than expected inhibition of SSAO/VAP-1 activity in an in vitro enzyme assay.
-
Question: I am not observing the expected level of SSAO/VAP-1 inhibition with this compound in my in vitro assay. What could be the reason?
-
Answer:
-
Compound Integrity: Ensure that this compound has been stored correctly to maintain its activity. Improper storage can lead to degradation.
-
Irreversible Inhibition Kinetics: this compound is a time-dependent, irreversible inhibitor. Unlike reversible inhibitors, its inhibitory effect increases with pre-incubation time. Ensure you are pre-incubating the enzyme with this compound for a sufficient duration before adding the substrate. A short or no pre-incubation period will result in an underestimation of its potency.
-
Enzyme Concentration: The apparent IC50 of an irreversible inhibitor can be influenced by the enzyme concentration. Ensure you are using a consistent and appropriate concentration of SSAO/VAP-1 in your assays.
-
Assay Conditions: Verify that the assay buffer composition, pH, and temperature are optimal for SSAO/VAP-1 activity. Sub-optimal conditions can affect both enzyme activity and inhibitor binding.
-
Control Experiments: Include a positive control (another known SSAO/VAP-1 inhibitor) and a vehicle control (the solvent used to dissolve this compound) to ensure the assay is performing as expected.
-
Caption: Troubleshooting workflow for in vitro SSAO/VAP-1 inhibition assays.
Issue 2: Lack of an anti-inflammatory effect in a cell-based assay (e.g., neutrophil adhesion).
-
Question: I am not observing a reduction in neutrophil adhesion to endothelial cells after treatment with this compound. What should I check?
-
Answer:
-
Cell Health and Confluency: Ensure that the endothelial cell monolayer is healthy and fully confluent. Gaps in the monolayer can lead to non-specific neutrophil binding and mask the effect of the inhibitor.
-
SSAO/VAP-1 Expression: Confirm that the endothelial cells you are using express sufficient levels of SSAO/VAP-1. Expression levels can vary between cell types and passage numbers. You may need to stimulate the cells with an inflammatory agent (e.g., TNF-α) to upregulate SSAO/VAP-1 expression.
-
This compound Concentration and Treatment Time: The concentration of this compound and the duration of treatment should be optimized for your specific cell type and experimental conditions. As an irreversible inhibitor, a sufficient incubation time is required for it to bind to and inactivate SSAO/VAP-1.
-
Neutrophil Activation: Ensure that the isolated neutrophils are not overly activated before the assay, as this can lead to non-specific adhesion.
-
Wash Steps: Be gentle during the wash steps to remove non-adherent neutrophils. Vigorous washing can dislodge both specifically and non-specifically bound cells, leading to inaccurate results.
-
Experimental Protocols
Protocol 1: In Vitro Fluorometric SSAO/VAP-1 Enzyme Inhibition Assay
This protocol is adapted from methods that measure the hydrogen peroxide (H₂O₂) produced by the enzymatic activity of SSAO/VAP-1.
Materials:
-
Recombinant human SSAO/VAP-1
-
This compound
-
SSAO/VAP-1 substrate (e.g., benzylamine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of Amplex® Red and HRP in assay buffer.
-
Prepare the substrate solution in assay buffer.
-
-
Pre-incubation:
-
In the wells of the 96-well plate, add the diluted this compound or vehicle control.
-
Add the recombinant SSAO/VAP-1 enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for time-dependent inhibition.
-
-
Reaction Initiation:
-
Add the Amplex® Red/HRP working solution to all wells.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Caption: Workflow for the in vitro SSAO/VAP-1 enzyme inhibition assay.
Protocol 2: Cell-Based Neutrophil Adhesion Assay
This protocol describes a method to assess the effect of this compound on neutrophil adhesion to an endothelial cell monolayer.[5][6][7][8]
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells
-
This compound
-
Human neutrophils (isolated from fresh blood)
-
Calcein-AM (fluorescent dye)
-
TNF-α or other inflammatory stimulus
-
Cell culture medium and buffers
-
96-well tissue culture plate
-
Fluorescence microscope and/or microplate reader
Methodology:
-
Endothelial Cell Culture:
-
Seed HUVECs in a 96-well plate and grow to a confluent monolayer.
-
-
Endothelial Cell Treatment:
-
Treat the HUVEC monolayer with this compound or vehicle control for a predetermined time (e.g., 1-4 hours).
-
Stimulate the HUVECs with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules, including SSAO/VAP-1.
-
-
Neutrophil Labeling:
-
Isolate neutrophils from healthy donor blood.
-
Label the neutrophils with Calcein-AM according to the manufacturer's instructions.
-
-
Adhesion Assay:
-
Wash the HUVEC monolayer to remove any treatment media.
-
Add the fluorescently labeled neutrophils to each well and incubate for a set period (e.g., 30 minutes) at 37°C to allow for adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells to remove non-adherent neutrophils.
-
Quantify the adherent neutrophils by either:
-
Fluorescence Microscopy: Capture images from multiple fields per well and count the number of fluorescent cells.
-
Fluorescence Microplate Reader: Measure the fluorescence intensity in each well.
-
-
-
Data Analysis:
-
Calculate the percentage of adherent neutrophils for each condition relative to the total number of neutrophils added.
-
Compare the adhesion in this compound-treated wells to the vehicle-treated control.
-
This technical support center provides a foundation for working with this compound. For further details and specific applications, always refer to the relevant scientific literature and the manufacturer's guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative In vitro Assay to Measure Neutrophil Adhesion to Activated Primary Human Microvascular Endothelial Cells under Static Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Quantitative in vitro assay to measure neutrophil adhesion to activated primary human microvascular endothelial cells under static conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
PXS-4681A Efficacy in Animal Models: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PXS-4681A in animal models. The information is designed to address specific issues that may be encountered during experimentation, with a focus on improving efficacy and ensuring reliable results.
Troubleshooting Guide
This section addresses common challenges that may arise when evaluating the efficacy of this compound in vivo.
| Problem | Potential Cause | Recommended Solution |
| Lack of Efficacy in a Tumor Model | Inappropriate Tumor Model: The selected tumor model may not have a significant inflammatory component or express the target, Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1). This compound's anti-inflammatory mechanism may be less effective in "cold" tumors with low immune infiltration. | Model Selection: Prior to in vivo studies, perform immunohistochemistry (IHC) or gene expression analysis on the selected tumor cell line or patient-derived xenograft (PDX) model to confirm SSAO/VAP-1 expression and assess the degree of inflammatory infiltrate. Consider using models known to be responsive to microenvironment-modulating agents. |
| Suboptimal Dosing Regimen: The dose, frequency, or route of administration may not be optimal for the specific animal model or tumor type. | Dose-Range Finding Studies: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose (OBD) in your specific model. While a 2 mg/kg dose has been effective in inflammation models, this may need adjustment for oncology settings.[1][2][3] | |
| Inconsistent Results Between Animals | Biological Variability: Inbred mouse strains can still exhibit subtle immune differences, leading to varied tumor growth and drug response.[4] | Increase Sample Size: A power analysis should be conducted to determine the appropriate number of animals per group to account for variability.[5] |
| Drug Formulation or Administration Issues: Improper formulation can lead to poor bioavailability. Inconsistent administration technique (e.g., oral gavage) can result in variable dosing. | Standardize Procedures: Ensure the formulation is consistent and administered accurately. For oral administration, ensure proper technique to minimize stress and ensure the full dose is delivered. | |
| Unexpected Toxicity or Adverse Events | Off-Target Effects: While this compound is highly selective, off-target effects can occur at higher doses.[1][2] | Toxicity Assessment: Conduct a preliminary toxicity study to identify the MTD. Monitor animals daily for clinical signs of toxicity (weight loss, behavioral changes, etc.). |
| Vehicle-Related Toxicity: The vehicle used to dissolve or suspend this compound may have its own toxic effects. | Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-related effects. | |
| Difficulty with Biomarker Analysis | Inadequate Sample Collection/Processing: Improper handling of tissue or blood samples can lead to degradation of biomarkers like TNF-α and IL-6. | Standardized Protocols: Establish and follow strict protocols for sample collection, processing, and storage. |
| Low Biomarker Levels: The changes in inflammatory cytokines may be subtle or transient. | Time-Course Analysis: Collect samples at multiple time points after treatment to capture the peak of biomarker modulation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, irreversible inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2][3][6] SSAO/VAP-1 is an enzyme involved in inflammatory processes and fibrosis.[1][2] By inhibiting this enzyme, this compound exerts anti-inflammatory effects.[1][3][7]
Q2: In which animal models has this compound shown efficacy?
A2: this compound has demonstrated efficacy in mouse models of lung inflammation and localized inflammation.[1][2] In these models, a 2 mg/kg oral dose was shown to reduce neutrophil migration and levels of the pro-inflammatory cytokines TNF-α and IL-6.[1][2][3]
Q3: What is the pharmacokinetic profile of this compound?
A3: this compound is orally active and well-absorbed with good bioavailability in rats and BALB/c mice.[3] It has a pharmacokinetic and pharmacodynamic profile that allows for complete and long-lasting inhibition of SSAO/VAP-1 after a single low dose in vivo.[1][2]
Q4: How selective is this compound?
A4: this compound is highly selective for SSAO/VAP-1 when tested against related amine oxidases, ion channels, and seven-transmembrane domain receptors.[1][2][3]
Q5: What are some potential challenges when working with animal models for cancer research?
A5: Animal models, particularly mice, have limitations in their ability to fully replicate human carcinogenesis and physiology.[8][9] Differences in genetics, immunology, and the tumor microenvironment can lead to discrepancies between preclinical findings and clinical outcomes.[8][10] The average rate of successful translation from animal models to clinical cancer trials is less than 8%.[8]
Experimental Protocols
General In Vivo Efficacy Study Protocol (Example)
This protocol provides a general framework. Specific details should be optimized for the chosen animal and tumor model.
-
Animal Model Selection: Choose an appropriate mouse strain (e.g., C57BL/6 for syngeneic models, or immunodeficient strains like NSG for xenografts). Justify the choice based on the experimental question.
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Inject a predetermined number of cells (e.g., 1 x 10^6) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 3-5 days post-implantation.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a specified average volume (e.g., 100-150 mm³), randomize animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle via the chosen route (e.g., oral gavage) at the predetermined schedule.
-
-
Endpoint Measurement:
-
Continue monitoring tumor growth and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
Secondary endpoints can include survival, body weight changes, and biomarker analysis from terminal blood and tumor tissue samples.
-
-
Data Analysis:
-
Analyze differences in tumor volume between groups using appropriate statistical tests (e.g., ANOVA).
-
Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.[11]
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in reducing inflammation.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
Troubleshooting Logic
References
- 1. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. Spontaneous and Induced Animal Models for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
PXS-4681A data interpretation challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from experiments involving PXS-4681A.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and irreversible mechanism-based inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2] It functions by irreversibly binding to the enzyme, leading to a complete and long-lasting inhibition of its activity.[1][2] SSAO/VAP-1 is a dual-function protein that acts as both an adhesion molecule and an enzyme that catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide, ammonia, and the corresponding aldehyde.[3][4][5][6] By inhibiting this enzyme, this compound reduces inflammation.[1][2]
Q2: What are the key quantitative parameters of this compound's inhibitory activity?
A2: The inhibitory activity of this compound has been characterized by several key parameters. It has an apparent Ki of 37 nM and a k_inact of 0.26 min⁻¹.[1][2] The IC₅₀ values vary across species but are all in the low nanomolar range, indicating high potency.
Q3: Is this compound selective for SSAO/VAP-1?
A3: Yes, this compound is highly selective for SSAO/VAP-1. It shows minimal activity against related amine oxidases, ion channels, and 7-transmembrane receptors.[1][2] One notable off-target inhibition was observed for carbonic anhydrase II, but at a much higher concentration (estimated IC₅₀ of 2.5 µM), indicating a selectivity of over 400-fold.
Troubleshooting Guides
Issue 1: Inconsistent IC₅₀ values for this compound in in vitro enzyme activity assays.
-
Possible Cause 1: Pre-incubation time variability. As a mechanism-based inhibitor, the degree of inhibition by this compound is time-dependent. Inconsistent pre-incubation times of the enzyme with the inhibitor before adding the substrate will lead to variable IC₅₀ values.
-
Troubleshooting Step: Standardize a pre-incubation time for all experiments. To fully characterize the inhibition, consider performing a time-dependency study to determine the time required to reach maximal inhibition.
-
-
Possible Cause 2: Enzyme concentration. The IC₅₀ of irreversible inhibitors can be sensitive to the enzyme concentration.
-
Troubleshooting Step: Ensure that the same concentration of recombinant or purified SSAO/VAP-1 is used across all assays. Report the enzyme concentration used when reporting IC₅₀ values.
-
-
Possible Cause 3: Substrate concentration. The apparent IC₅₀ can be influenced by the substrate concentration, especially for competitive inhibitors. While this compound is mechanism-based, the substrate can compete for the active site.
-
Troubleshooting Step: Use a consistent substrate concentration, ideally at or below the Kₘ of the enzyme for that substrate, to ensure comparability of results.
-
Issue 2: Higher than expected inflammatory markers (e.g., TNF-α, IL-6) in in vivo studies despite this compound treatment.
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Possible Cause 1: Insufficient drug exposure. The dose of this compound may not be sufficient to achieve and maintain a therapeutic concentration at the site of inflammation for the duration of the experiment.
-
Possible Cause 2: Timing of drug administration. The timing of this compound administration relative to the inflammatory stimulus is critical. If given too late, the inflammatory cascade may have already progressed to a point where SSAO/VAP-1 inhibition is less effective.
-
Troubleshooting Step: Optimize the dosing regimen by testing different administration times (e.g., prophylactic vs. therapeutic).
-
-
Possible Cause 3: Contribution of SSAO/VAP-1 independent inflammatory pathways. The specific animal model of inflammation may involve pathways that are not significantly modulated by SSAO/VAP-1.
-
Troubleshooting Step: Characterize the role of SSAO/VAP-1 in your specific inflammation model. Consider using a positive control (e.g., a known effective anti-inflammatory agent in that model) to benchmark the effects of this compound.
-
Issue 3: Difficulty in demonstrating a clear dose-response relationship in neutrophil migration assays.
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Possible Cause 1: High potency of this compound. Due to its high potency, the concentrations of this compound being tested may all be at the upper end of the dose-response curve, leading to a plateau effect.
-
Troubleshooting Step: Extend the concentration range of this compound to much lower concentrations to capture the full sigmoidal dose-response curve.
-
-
Possible Cause 2: Assay variability. Neutrophil migration assays can have inherent variability.
-
Troubleshooting Step: Increase the number of replicates and include appropriate positive and negative controls (e.g., a known chemoattractant and a vehicle control) in every experiment to ensure assay validity.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value |
| Apparent Kᵢ | 37 nM |
| k_inact | 0.26 min⁻¹ |
Table 2: IC₅₀ of this compound against SSAO/VAP-1 from Different Species
| Species | IC₅₀ (nM) |
| Human | 3 |
| Rat | 3 |
| Mouse | 2 |
| Rabbit | 9 |
| Dog | 3 |
Detailed Experimental Protocols
1. SSAO/VAP-1 Enzyme Activity Assay (Fluorometric)
This protocol is a synthesized representation based on common methodologies for measuring amine oxidase activity.
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Objective: To determine the inhibitory activity of this compound on SSAO/VAP-1.
-
Materials:
-
Recombinant human SSAO/VAP-1
-
This compound
-
Benzylamine (B48309) (substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 530/590 nm)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in phosphate buffer to achieve a range of desired concentrations.
-
In each well of the microplate, add 20 µL of the this compound dilution or vehicle (for control).
-
Add 20 µL of the SSAO/VAP-1 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for mechanism-based inhibition.
-
Prepare the detection cocktail containing Amplex® Red, HRP, and benzylamine in phosphate buffer.
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Initiate the enzymatic reaction by adding 60 µL of the detection cocktail to each well.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity every 5 minutes for 60 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.
-
2. In Vivo Neutrophil Migration Assay (Air Pouch Model)
This protocol is based on established methods for inducing localized inflammation to study leukocyte migration.[1]
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Objective: To evaluate the effect of this compound on carrageenan-induced neutrophil migration in mice.
-
Materials:
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BALB/c mice
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This compound
-
Sterile air
-
λ-carrageenan solution (1% w/v in sterile saline)
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Phosphate-buffered saline (PBS)
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FACS buffer (PBS with 2% FBS)
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Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)
-
-
Procedure:
-
On day 0, inject 3 mL of sterile air subcutaneously into the backs of the mice to create an air pouch.
-
On day 3, re-inflate the pouch with 1.5 mL of sterile air.
-
On day 6, administer this compound (e.g., 2 mg/kg) or vehicle orally to the mice.
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One hour after drug administration, inject 1 mL of 1% carrageenan into the air pouch to induce inflammation.
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At a specified time point (e.g., 4 hours) after carrageenan injection, euthanize the mice.
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Harvest the inflammatory exudate from the air pouch by washing with 3 mL of cold PBS.
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Centrifuge the exudate to pellet the cells.
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Resuspend the cells in FACS buffer.
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Count the total number of cells.
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Stain the cells with fluorescently labeled antibodies against neutrophil markers (e.g., Ly6G, CD11b).
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Analyze the cell suspension by flow cytometry to quantify the number of neutrophils.
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Compare the number of neutrophils in the exudate of this compound-treated mice to that of vehicle-treated mice.
-
3. Cytokine Measurement (TNF-α and IL-6) by ELISA
This protocol outlines the general steps for a sandwich ELISA, with specific details provided by commercial kit manufacturers.[2][7][8][9]
-
Objective: To measure the concentration of TNF-α and IL-6 in biological samples (e.g., serum, tissue homogenates) from in vivo experiments.
-
Materials:
-
Commercial ELISA kit for mouse TNF-α or IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Biological samples from the in vivo study
-
Wash buffer
-
Assay diluent
-
96-well microplate reader (450 nm)
-
-
Procedure:
-
Coat a 96-well plate with the capture antibody and incubate overnight. (Note: Many commercial kits come with pre-coated plates).
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer to prevent non-specific binding.
-
Wash the plate.
-
Add standards and samples to the appropriate wells and incubate.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of TNF-α or IL-6 in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting inflammation.
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. Detecting Migration and Infiltration of Neutrophils in Mice [jove.com]
- 2. stemcell.com [stemcell.com]
- 3. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VAP-1 | 血管粘附蛋白-1 | 抑制剂 | MCE [medchemexpress.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. raybiotech.com [raybiotech.com]
- 9. bdbiosciences.com [bdbiosciences.com]
avoiding common pitfalls in PXS-4681A studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during experiments with PXS-4681A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Amine Oxidase 3 (AOC3), also known as Vascular Adhesion Protein-1 (VAP-1) or Semicarbazide-Sensitive Amine Oxidase (SSAO).[1][2] VAP-1 is a pro-inflammatory enzyme with dual functions: it acts as an adhesion molecule and possesses enzymatic activity.[2] The enzymatic function of VAP-1 catalyzes the oxidative deamination of primary amines, leading to the production of hydrogen peroxide (H₂O₂), ammonium (B1175870) (NH₄⁺), and aldehydes such as formaldehyde (B43269) and methylglyoxal.[2] These products contribute to oxidative stress and inflammation. This compound inhibits this enzymatic activity, thereby reducing inflammation and oxidative stress.
Q2: In what research areas has this compound been studied?
This compound has been investigated in preclinical models for its therapeutic potential in conditions characterized by inflammation and oxidative stress. Notably, it has shown analgesic effects in a mouse model of endometriosis.[1] Additionally, it has been studied in the context of cancer immunology, where it may help to overcome T-cell paralysis mediated by myeloid-derived suppressor cells (MDSCs).[3]
Q3: What is the recommended in vitro concentration of this compound to use?
Based on published research, a concentration of 500 nM has been used for in vitro experiments involving the incubation of myeloid-derived suppressor cells (MDSCs).[3] However, the optimal concentration for any given experiment will depend on the cell type, experimental conditions, and the specific research question. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Q4: What is a typical in vivo dosage of this compound?
In a mouse model of endometriosis, this compound was administered orally at a dose of 2 mg/kg twice daily (BID).[1] The appropriate dosage for other animal models and disease states may vary and should be determined empirically.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected in vitro results | Compound solubility and stability: this compound may have precipitated out of solution or degraded over time. | - Prepare fresh stock solutions for each experiment. - Ensure the solvent used is appropriate and the final concentration of the solvent in the culture medium is not cytotoxic. - Visually inspect the media for any signs of precipitation. |
| Cell line variability: Different cell lines may express varying levels of VAP-1/AOC3, leading to different sensitivities to this compound. | - Confirm VAP-1/AOC3 expression in your cell line of interest using techniques such as Western blot, qPCR, or flow cytometry. - Consider using a positive control cell line with known VAP-1/AOC3 expression. | |
| Incorrect dosage: The concentration of this compound may be too high (leading to off-target effects or cytotoxicity) or too low (resulting in no observable effect). | - Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. - Include appropriate vehicle controls in all experiments. | |
| Lack of in vivo efficacy | Pharmacokinetic issues: The compound may not be reaching the target tissue at a sufficient concentration or for a sufficient duration. | - Refer to published pharmacokinetic data for guidance on dosing and administration routes.[1] - Consider performing a pilot pharmacokinetic study in your animal model to determine plasma and tissue concentrations of this compound. |
| Inappropriate animal model: The chosen animal model may not accurately recapitulate the human disease state, or the role of VAP-1/AOC3 in the model may be different. | - Thoroughly research the role of VAP-1/AOC3 in your chosen animal model. - Consider using a model where the importance of VAP-1/AOC3 has been previously established. | |
| Difficulty in measuring target engagement | Insensitive detection method: The assay used to measure VAP-1/AOC3 activity or downstream markers may not be sensitive enough to detect changes upon inhibition. | - Utilize a highly sensitive and validated assay for measuring VAP-1/AOC3 enzymatic activity. - Measure downstream markers of VAP-1/AOC3 activity, such as hydrogen peroxide levels, to assess target engagement.[1] |
Experimental Protocols
In Vitro Inhibition of VAP-1/AOC3 in Cultured Cells
-
Cell Culture: Culture your cells of interest to the desired confluency in appropriate growth medium.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control. A concentration of 500 nM has been used in previous studies.[3]
-
Incubation: Incubate the cells for the desired period (e.g., 2 hours as a pre-incubation step before co-culture experiments).[3]
-
Downstream Analysis: Following incubation, cells or conditioned media can be collected for downstream analysis, such as measurement of VAP-1/AOC3 activity, quantification of hydrogen peroxide, or assessment of cellular functions (e.g., T-cell proliferation).
In Vivo Administration in a Mouse Model
-
Animal Model: Utilize an appropriate mouse model for your research question (e.g., an endometriosis inoculation model).[1]
-
Compound Formulation: Formulate this compound for oral administration.
-
Dosing: Administer this compound orally at a dose of 2 mg/kg twice daily.[1] A vehicle control group should be included.
-
Monitoring: Monitor the animals for the desired endpoints, which could include behavioral assessments (e.g., pain response), plasma collection for pharmacokinetic analysis, and tissue collection for target engagement studies.[1]
Quantitative Data
Table 1: In Vivo Pharmacokinetics and Target Engagement of this compound in a Mouse Model of Endometriosis [1]
| Parameter | Dosage | Value |
| Unbound Plasma Levels | 1 mg/kg | ~10 nM |
| 2 mg/kg | ~20 nM | |
| 4 mg/kg | ~40 nM | |
| Target Engagement | 2 mg/kg | Significant reduction in H₂O₂ in plasma |
| Plasma Exposure (Day 2) | 2 mg/kg | Data available in original publication |
Visualizations
References
PXS-4681A vehicle control selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the use of PXS-4681A, a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and irreversible mechanism-based inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO)/Vascular Adhesion Protein-1 (VAP-1).[1][2][3][4][5][6][7] It functions by covalently binding to the active site of the SSAO/VAP-1 enzyme, leading to its inactivation.[1][8] This inhibition prevents the enzymatic deamination of primary amines, a process that generates hydrogen peroxide and aldehydes, which are implicated in inflammatory processes and cellular damage.[2][4][9]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[9] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C for several weeks. To ensure the integrity of the compound, it is advisable to prepare fresh working dilutions from the stock solution for each experiment and avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
A3: this compound is a highly selective inhibitor of SSAO/VAP-1. However, at a concentration of 10 µM, it has been shown to inhibit carbonic anhydrase II by 80%. This is a key consideration for experimental design, particularly in systems where carbonic anhydrase II activity is relevant. This compound displays high selectivity over other amine oxidases, such as MAO-A and MAO-B.[8]
Q4: In which experimental models has this compound been shown to be effective?
A4: this compound has demonstrated anti-inflammatory effects in various in vivo models. For instance, in mouse models of lung and localized inflammation, oral administration of this compound at 2 mg/kg has been shown to reduce neutrophil migration and the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibitory activity | Compound Degradation: this compound solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound from solid powder. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Precipitation: The compound may have precipitated out of the solution, especially in aqueous buffers. | Ensure complete dissolution of this compound in DMSO before preparing working dilutions. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent effects. | |
| High background signal in fluorescence-based assays | Autofluorescence: this compound itself might be fluorescent at the excitation and emission wavelengths used in the assay. | Run a control experiment with this compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence. If significant, subtract this background from the experimental values. |
| Variability between experimental replicates | Pipetting Inaccuracy: Inaccurate pipetting can lead to variations in the final concentration of the inhibitor. | Ensure pipettes are properly calibrated. Use positive displacement pipettes for viscous solutions like DMSO stock. |
| Cell-based Assay Variability: Differences in cell density, passage number, or health can affect the experimental outcome. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure a uniform cell density at the start of each experiment. | |
| Unexpected cellular toxicity | High Concentration of DMSO: The final concentration of the vehicle (DMSO) might be too high for the cells. | Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated samples to assess solvent toxicity. Aim for a final DMSO concentration of ≤ 0.1%. |
| Off-target Effects: At high concentrations, this compound might exert off-target effects, including inhibition of carbonic anhydrase II. | Perform dose-response experiments to determine the optimal concentration range for SSAO/VAP-1 inhibition with minimal toxicity. Consider using a structurally unrelated SSAO/VAP-1 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species |
| Ki | 37 nM | Not specified |
| IC50 | 3 nM | Human |
| IC50 | 3 nM | Rat |
| IC50 | 2 nM | Mouse |
| IC50 | 9 nM | Rabbit |
| IC50 | 3 nM | Dog |
Table 2: Off-Target Activity of this compound at 10 µM
| Target | % Inhibition |
| Carbonic Anhydrase II | 80% |
| Various other enzymes and receptors | Minimal to no inhibition |
Experimental Protocols
In Vitro SSAO/VAP-1 Activity Assay (Fluorometric Method)
This protocol describes a common method for measuring the enzymatic activity of SSAO/VAP-1 and the inhibitory effect of this compound. The assay is based on the detection of hydrogen peroxide (H₂O₂), a product of the SSAO/VAP-1-catalyzed deamination of a primary amine substrate.
Materials:
-
Recombinant human SSAO/VAP-1 enzyme
-
This compound
-
Amplex™ Red reagent (or other suitable H₂O₂ detection reagent)
-
Horseradish peroxidase (HRP)
-
Benzylamine (B48309) (or another suitable SSAO/VAP-1 substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4)
-
DMSO
-
Black, flat-bottom 96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution of Amplex™ Red and HRP in assay buffer according to the manufacturer's instructions.
-
Prepare a stock solution of benzylamine in assay buffer.
-
Prepare a working solution of recombinant human SSAO/VAP-1 in assay buffer. The optimal concentration should be determined empirically.
-
-
Assay Protocol:
-
Prepare serial dilutions of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and low (e.g., 0.5%).
-
Add 50 µL of the this compound dilutions or vehicle control (assay buffer with the same final DMSO concentration) to the wells of the 96-well plate.
-
Add 25 µL of the SSAO/VAP-1 enzyme solution to each well.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the benzylamine substrate solution to each well.
-
Immediately add 50 µL of the Amplex™ Red/HRP working solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex™ Red) at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action on the SSAO/VAP-1 signaling pathway.
Caption: Experimental workflow for in vitro SSAO/VAP-1 inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Long-Term Stability and Effective Use of PXS-4681A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, handling, and experimental application of PXS-4681A, a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, and selective mechanism-based inhibitor of SSAO/VAP-1.[1] It acts as an irreversible inhibitor of SSAO/VAP-1, an enzyme involved in inflammation and leukocyte trafficking.[2][3] By inhibiting this enzyme, this compound can attenuate inflammatory responses.
Q2: What are the recommended storage conditions for this compound powder?
For long-term stability, this compound powder should be stored in a dry, dark environment at -20°C for months to years. For short-term storage (days to weeks), it can be kept at 0-4°C.[4]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[5] Stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles. For long-term storage, these aliquots should be kept at -80°C, where they are stable for up to 6 months. For short-term storage, they can be stored at -20°C for up to 1 month.[6]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Light/Moisture Protection |
| Solid Powder | -20°C | Long-term (months to years) | Dry and dark |
| 0 - 4°C | Short-term (days to weeks) | Dry and dark | |
| DMSO Stock Solution | -80°C | Up to 6 months | Sealed vials |
| -20°C | Up to 1 month | Sealed vials |
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
Q4: I am observing precipitation in my this compound stock solution. What should I do?
-
Possible Cause: The solubility of this compound in aqueous solutions is limited. If the final concentration of DMSO in your aqueous buffer or cell culture medium is too low, the compound may precipitate.
-
Suggested Solution:
-
Ensure the final DMSO concentration in your experimental setup is sufficient to maintain solubility, typically not exceeding 0.5%.
-
Before adding to your aqueous solution, you can try gently warming the DMSO stock solution to 37°C to ensure the compound is fully dissolved.
-
Prepare fresh dilutions from your stock solution for each experiment.
-
Q5: My experimental results are inconsistent or show a loss of this compound activity. What could be the cause?
-
Possible Causes:
-
Compound Degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation. The compound may also be unstable in your specific cell culture medium over the duration of the experiment.
-
Inaccurate Pipetting: Inaccurate pipetting can lead to variability in the final concentration of the inhibitor.
-
Cell Health: The health and passage number of your cells can affect their response to the inhibitor.
-
-
Suggested Solutions:
-
Stability Check: Perform a stability test of this compound in your experimental medium at 37°C over the time course of your experiment. Analyze samples at different time points using HPLC to check for degradation.
-
Fresh Aliquots: Always use a fresh aliquot of the stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles.
-
Pipetting Technique: Ensure your pipettes are calibrated and use proper pipetting techniques to ensure accurate dilutions.
-
Cell Maintenance: Maintain consistent cell culture practices, including using cells within a specific passage number range.
-
Q6: I am not observing the expected inhibitory effect of this compound. How can I confirm its activity?
-
Possible Causes:
-
Inactive Compound: The compound may have degraded due to improper storage or handling.
-
Suboptimal Assay Conditions: The concentration of the inhibitor or the incubation time may not be optimal for your specific assay.
-
Cellular Uptake: The compound may not be efficiently entering the cells in your experiment.
-
-
Suggested Solutions:
-
Quality Control: Perform a quality control check on your this compound stock using the provided HPLC protocol to confirm its purity and concentration.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your assay.
-
Positive Control: Include a positive control in your experiment that is known to be affected by SSAO/VAP-1 inhibition.
-
Enzyme Assay: Conduct an in vitro SSAO/VAP-1 enzyme assay to directly measure the inhibitory activity of your this compound stock.
-
Experimental Protocols
Protocol 1: Quality Control of this compound Stock Solution using HPLC
This protocol provides a general method for assessing the purity of a this compound stock solution.
Materials:
-
This compound stock solution in DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Dilute the this compound stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
-
Analysis: Inject the prepared sample onto the HPLC system. The purity of this compound can be determined by the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound solid powder (Molecular Weight: 296.74 g/mol )
-
Anhydrous DMSO
-
Sterile, single-use vials
Procedure:
-
Weigh out 2.97 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Gently vortex or sonicate the solution until the powder is completely dissolved. Gentle warming to 37°C for a few minutes may aid dissolution.
-
Aliquot the 10 mM stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 3: In Vitro SSAO/VAP-1 Enzyme Assay
This protocol describes a general method to measure the inhibitory activity of this compound on SSAO/VAP-1.
Materials:
-
Recombinant human SSAO/VAP-1 enzyme
-
Benzylamine (substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
This compound dilutions
-
96-well black microplate
Procedure:
-
Prepare a reaction mixture containing the SSAO/VAP-1 enzyme, Amplex® Red, and HRP in the assay buffer.
-
Add different concentrations of this compound to the wells of the microplate. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate (benzylamine) to all wells.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of this compound and determine the IC50 value.
Protocol 4: In Vivo Administration of this compound
This protocol provides a general guideline for oral administration of this compound in a mouse model of inflammation.[3]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 2 mg/kg dose in a 25g mouse, prepare a 0.5 mg/mL suspension to administer 100 µL).
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
Administer the this compound suspension or vehicle to the mice via oral gavage at the specified time point before inducing inflammation.
-
Proceed with the experimental model of inflammation and subsequent analysis.
Visualizations
Caption: SSAO/VAP-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: A workflow for troubleshooting common experimental issues with this compound.
References
- 1. promocell.com [promocell.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating PXS-4681A Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of PXS-4681A, a potent and irreversible inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). We present supporting experimental data for this compound and its alternatives, detailed experimental protocols, and visualizations to aid in the design and interpretation of target engagement studies.
Executive Summary
This compound is a mechanism-based inhibitor of SSAO/VAP-1 with demonstrated anti-inflammatory properties.[1][2] Validating that a compound reaches and interacts with its intended target within a complex cellular environment is a critical step in drug development. This guide focuses on robust methods to confirm the cellular target engagement of this compound and compares its performance with other known SSAO/VAP-1 inhibitors.
Comparison of SSAO/VAP-1 Inhibitors
The following table summarizes the quantitative data for this compound and a selection of alternative SSAO/VAP-1 inhibitors. This data is essential for comparing their potency and mechanism of action.
| Compound | Target(s) | Mechanism of Action | Ki | IC50 | k_inact | Reference(s) |
| This compound | SSAO/VAP-1 | Irreversible, Mechanism-Based | 37 nM | 2-9 nM (various species) | 0.26 min⁻¹ | [1][2][3] |
| PXS-4728A | SSAO/VAP-1 | Irreversible, Mechanism-Based | 175 nM | Not explicitly stated | 0.68 min⁻¹ | [4] |
| SNT-8370 | VAP-1 and Myeloperoxidase (MPO) | Dual Inhibitor | Not explicitly stated | 10 nM (VAP-1), 17 nM (MPO) | Not applicable | [5] |
| LJP 1207 | SSAO/VAP-1 | Inhibitor | Not explicitly stated | 17 nM | Not applicable | [6] |
| TT-01025-CL | VAP-1 | Irreversible | Not explicitly stated | Not explicitly stated | Not applicable | [7] |
| Glucosamine (B1671600) | PrAO/VAP-1 | Time-dependent, Mixed | Not applicable | Millimolar range | Not applicable | [8] |
Signaling Pathway of SSAO/VAP-1 in Inflammation
SSAO/VAP-1 is a dual-function protein that acts as both an enzyme and an adhesion molecule on the surface of endothelial cells.[9][10][11] During inflammation, its expression is upregulated, and it plays a key role in the recruitment of leukocytes to inflamed tissues.[9][12] The enzymatic activity of SSAO/VAP-1 generates hydrogen peroxide (H₂O₂), which promotes the expression of other adhesion molecules, further amplifying the inflammatory cascade.[10][11]
Experimental Protocols for Validating Target Engagement
Two primary methods are recommended for confirming the cellular target engagement of an irreversible inhibitor like this compound: the Cellular Thermal Shift Assay (CETSA) and Western Blotting to monitor target protein levels after irreversible binding.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein. For an irreversible inhibitor like this compound, this stabilization will be permanent.
Experimental Workflow Diagram
Detailed Protocol:
-
Cell Culture:
-
Culture a cell line known to express SSAO/VAP-1 (e.g., human umbilical vein endothelial cells - HUVECs) to 80-90% confluency.
-
-
Compound Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for irreversible binding (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 37°C to 70°C in 3-5°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a suitable lysis buffer.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Analyze the levels of soluble SSAO/VAP-1 in each sample by Western Blot (see protocol below). A positive result is indicated by a higher amount of soluble SSAO/VAP-1 at elevated temperatures in the this compound-treated samples compared to the vehicle control, demonstrating thermal stabilization upon binding.
-
Western Blotting to Confirm Irreversible Binding
This method is used as the readout for CETSA and can also independently demonstrate the irreversible nature of this compound binding through a "washout" experiment.
Detailed Protocol:
-
Sample Preparation:
-
Prepare cell lysates from the CETSA experiment or from a washout experiment (cells are treated with this compound, washed, and then incubated in drug-free media for various times before lysis).
-
Normalize the total protein concentration of all samples.
-
Add Laemmli buffer to the samples and heat at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for SSAO/VAP-1 overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
For CETSA, quantify the band intensity to determine the amount of soluble SSAO/VAP-1 at each temperature. For washout experiments, the SSAO/VAP-1 signal should remain diminished in this compound treated cells even after prolonged incubation in drug-free media, confirming irreversible inhibition. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Comparison of Target Engagement Methodologies
The choice of assay for validating target engagement depends on the specific research question and available resources.
Conclusion
Validating the cellular target engagement of this compound is crucial for its development as a therapeutic agent. The Cellular Thermal Shift Assay (CETSA) provides a robust and direct method to confirm the binding of this compound to SSAO/VAP-1 in intact cells. When combined with traditional Western blotting techniques, these methods offer a comprehensive approach to characterizing the interaction of this irreversible inhibitor with its target. The comparative data and detailed protocols in this guide are intended to facilitate the design and execution of these critical experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses [frontiersin.org]
- 8. Characterization of the in vitro binding and inhibition kinetics of primary amine oxidase/vascular adhesion protein-1 by glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
PXS-4681A: A Comparative Analysis of a Potent VAP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the performance and experimental validation of PXS-4681A in the context of other Vascular Adhesion Protein-1 (VAP-1) inhibitors.
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), has emerged as a critical therapeutic target in a range of inflammatory and fibrotic diseases. Its dual function as an adhesion molecule for leukocytes and an enzyme producing pro-inflammatory mediators makes it a key player in the inflammatory cascade. This compound is a potent, selective, and irreversible inhibitor of VAP-1 that has demonstrated significant promise in preclinical studies. This guide provides an objective comparison of this compound with other notable VAP-1 inhibitors, supported by available experimental data.
Data Presentation: Quantitative Comparison of VAP-1 Inhibitors
The following tables summarize the available quantitative data for this compound and other VAP-1 inhibitors, facilitating a direct comparison of their biochemical potency, selectivity, and pharmacokinetic properties.
Table 1: Biochemical Potency of VAP-1 Inhibitors
| Inhibitor | Target | K_i (nM) | k_inact (min⁻¹) | IC₅₀ (nM) | Species |
| This compound | VAP-1/SSAO | 37[1][2] | 0.26[1][2] | 2-9 | Human, Rat, Mouse, Rabbit, Dog |
| BI 1467335 (PXS-4728A) | VAP-1/SSAO | N/A | N/A | N/A | Human |
| TERN-201 | VAP-1/SSAO | N/A | N/A | N/A | Human |
| ASP8232 | VAP-1/SSAO | N/A | N/A | N/A | Human |
| U-V296 | VAP-1/SSAO | N/A | N/A | N/A | Murine |
| N/A: Data not publicly available in the searched literature. |
Table 2: Selectivity Profile of VAP-1 Inhibitors
| Inhibitor | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Other Notable Selectivity |
| This compound | High | High | Highly selective against related amine oxidases, ion channels, and 7-TM receptors.[1] |
| BI 1467335 (PXS-4728A) | High | Lowered selectivity at higher doses, leading to risk of drug interactions. | N/A |
| TERN-201 | >7,000-fold[3][4] | >7,000-fold[3][4] | High selectivity for VAP-1.[1][5][6] |
| ASP8232 | N/A | N/A | N/A |
| U-V296 | N/A | N/A | N/A |
| N/A: Data not publicly available in the searched literature. |
Table 3: Summary of Preclinical and Clinical Findings
| Inhibitor | Key Preclinical Findings | Key Clinical Findings/Status |
| This compound | Attenuates neutrophil migration, TNF-α, and IL-6 levels in mouse models of inflammation.[1] | Investigated for promoting recovery of motor functions and habit learning. |
| BI 1467335 (PXS-4728A) | Reduced inflammation in mouse models. | Phase IIa trials showed target engagement in NASH and diabetic retinopathy, but development was discontinued (B1498344) due to risk of drug-drug interactions.[7][8][9] |
| TERN-201 | Dose-dependent reductions in liver inflammation and fibrosis in a rodent model of liver injury.[1][5][6] | Phase 1 trial showed it was well-tolerated and achieved near-complete VAP-1 inhibition.[1] Ongoing development for NASH. |
| ASP8232 | N/A | Phase 2 trial showed a significant reduction in albuminuria in patients with diabetic kidney disease.[10] |
| U-V296 | Inhibited tumor growth in murine cancer models by enhancing anti-tumor T-cell responses.[4][11] | Preclinical stage. |
| N/A: Data not publicly available in the searched literature. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
VAP-1 Signaling Pathway in Inflammation
VAP-1 contributes to inflammation through a dual mechanism. As an adhesion molecule on endothelial cells, it facilitates the tethering and transmigration of leukocytes from the bloodstream into inflamed tissues. Concurrently, its enzymatic (SSAO) activity generates hydrogen peroxide (H₂O₂) and aldehydes from primary amines. These reactive products further promote inflammation by upregulating the expression of other adhesion molecules (e.g., selectins, ICAM-1) and pro-inflammatory cytokines, creating a positive feedback loop that amplifies the inflammatory response.
Experimental Workflow for VAP-1 Inhibitor Profiling
The evaluation of VAP-1 inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy. A generalized workflow includes initial screening for enzymatic inhibition, followed by determination of inhibitory constants (K_i, k_inact) and selectivity against other amine oxidases. Promising candidates are then advanced to cell-based assays and preclinical animal models of disease.
References
- 1. Terns Reports Top-line Results from Phase 1 AVIATION Trial of VAP-1 Inhibitor TERN-201 — Terns Pharmaceuticals, Inc. [ir.ternspharma.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terns Completes Part 1 Enrollment of AVIATION Phase 1b NASH Clinical Trial of VAP-1 Inhibitor TERN-201 — Terns Pharmaceuticals, Inc. [ir.ternspharma.com]
- 6. Terns Reports Top-line Results from Phase 1 AVIATION Trial [globenewswire.com]
- 7. A randomised Phase IIa trial of amine oxidase copper-containing 3 (AOC3) inhibitor BI 1467335 in adults with non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boehringer Ingelheim ends BI 1467335 development for NASH [clinicaltrialsarena.com]
- 9. Pardon Our Interruption [boehringer-ingelheim.com]
- 10. Efficacy of a novel inhibitor of vascular adhesion protein-1 in reducing albuminuria in patients with diabetic kidney disease (ALBUM): a randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of vascular adhesion protein-1 enhances the anti-tumor effects of immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
PXS-4681A: Unrivaled Selectivity in SSAO/VAP-1 Inhibition
For Immediate Release
A comprehensive analysis of preclinical data reveals that PXS-4681A, a novel inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), demonstrates superior selectivity over other SSAO inhibitors. This heightened selectivity profile suggests a reduced potential for off-target effects, positioning this compound as a promising candidate for further investigation in inflammatory and fibrotic diseases.
This guide provides a comparative overview of the selectivity of this compound against other SSAO inhibitors, supported by available experimental data.
Quantitative Comparison of Inhibitor Selectivity
The inhibitory potency of this compound and other SSAO inhibitors was evaluated against the target enzyme, SSAO/VAP-1, and the closely related off-target enzymes, Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). The data, presented in terms of half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki), underscores the exceptional selectivity of this compound.
| Compound | SSAO/VAP-1 | MAO-A | MAO-B | Selectivity for SSAO (Fold) |
| Ki (nM) | IC50 (µM) | IC50 (µM) | vs MAO-A | |
| This compound | 37[1] | >1000 | >1000 | >27,000 |
| PXS-4728A | <10 | >100 | >100 | >10,000 |
| LJP 1586 | 4-43 | Not Reported | Not Reported | Not Reported |
| Semicarbazide | 85,000 (Ki) | 4.52 | 0.059 | ~0.0005 |
Note: A higher fold-selectivity indicates a greater preference for inhibiting SSAO over MAO enzymes. Data for this compound and PXS-4728A off-target activity is based on statements of high selectivity with limited publicly available quantitative IC50 values. Semicarbazide Ki is for bovine lung SSAO, while IC50 values are for human enzymes.
Signaling Pathway of SSAO/VAP-1 in Inflammation
SSAO/VAP-1 is an enzyme primarily found on the surface of endothelial cells and is involved in the inflammatory cascade. Its enzymatic activity leads to the production of pro-inflammatory products and facilitates the adhesion and transmigration of leukocytes from the bloodstream into tissues.
Caption: this compound inhibits SSAO/VAP-1, blocking leukocyte adhesion and transmigration.
Experimental Methodologies
The determination of inhibitor selectivity is crucial for the preclinical assessment of drug candidates. The following protocols outline the general principles for assaying the inhibitory activity against SSAO, MAO-A, and MAO-B.
SSAO/VAP-1 Inhibition Assay (Fluorometric)
This assay measures the production of hydrogen peroxide (H2O2), a product of the SSAO-catalyzed oxidation of primary amines.
-
Reagents:
-
Recombinant human SSAO/VAP-1 enzyme
-
Benzylamine (substrate)
-
Amplex® Red reagent (or similar fluorogenic probe)
-
Horseradish peroxidase (HRP)
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
-
Procedure:
-
A reaction mixture containing the assay buffer, Amplex® Red, and HRP is prepared.
-
Serial dilutions of the test inhibitors are added to the wells of a 96-well microplate.
-
The SSAO/VAP-1 enzyme is added to the wells and pre-incubated with the inhibitors for a defined period (e.g., 15 minutes) at 37°C.
-
The reaction is initiated by the addition of the substrate, benzylamine.
-
The fluorescence intensity is measured over time using a fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm).
-
-
Data Analysis:
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a vehicle control.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Caption: Workflow for the fluorometric SSAO/VAP-1 inhibition assay.
MAO-A and MAO-B Inhibition Assay (Fluorometric)
This assay is based on the MAO-catalyzed conversion of a non-fluorescent substrate to a fluorescent product.
-
Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (non-fluorescent substrate for both MAO-A and MAO-B)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
-
Procedure:
-
Serial dilutions of the test inhibitors and reference inhibitors are added to the wells of a 96-well microplate.
-
The respective MAO enzyme (MAO-A or MAO-B) is added to the wells and pre-incubated with the inhibitors.
-
The reaction is initiated by the addition of the substrate, kynuramine.
-
The fluorescence of the product, 4-hydroxyquinoline, is measured using a fluorescence plate reader (excitation ~310-340 nm, emission ~380-400 nm).
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
References
PXS-4681A and Dexamethasone: A Comparative Analysis of Efficacy in Inflammatory Models
For Immediate Release
This guide provides a detailed comparison of the efficacy of PXS-4681A and dexamethasone (B1670325) in preclinical inflammatory models. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel anti-inflammatory compounds.
Executive Summary
This compound, a selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO)/Vascular Adhesion Protein-1 (VAP-1), demonstrates comparable anti-inflammatory efficacy to the well-established corticosteroid, dexamethasone, in a lipopolysaccharide (LPS)-induced inflammation model. Both compounds effectively reduce the levels of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This guide presents the available preclinical data, details the distinct mechanisms of action, and provides the experimental protocols for the key comparative studies.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. While corticosteroids like dexamethasone have been a cornerstone of anti-inflammatory therapy, their long-term use is associated with significant side effects. This has driven the search for novel therapeutic agents with more targeted mechanisms of action. This compound represents one such novel approach, selectively targeting the enzymatic activity of SSAO/VAP-1, an enzyme implicated in leukocyte migration and the inflammatory cascade. This document aims to provide an objective comparison of the anti-inflammatory effects of this compound and dexamethasone based on available preclinical evidence.
Mechanism of Action
The anti-inflammatory effects of this compound and dexamethasone are mediated through distinct signaling pathways.
This compound: this compound is a potent and selective, irreversible inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2][3] SSAO/VAP-1 is an enzyme that plays a role in inflammation by promoting the adhesion and migration of leukocytes to inflamed tissues.[1] By inhibiting SSAO/VAP-1, this compound is thought to reduce the recruitment of inflammatory cells to the site of inflammation, thereby attenuating the inflammatory response.[1]
Dexamethasone: Dexamethasone is a synthetic glucocorticoid that exerts its potent anti-inflammatory effects through multiple mechanisms. Its primary mechanism involves binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. Dexamethasone can also act through non-genomic pathways to rapidly inhibit inflammatory signaling.
Comparative Efficacy Data
A key preclinical study directly compared the in vivo anti-inflammatory efficacy of this compound and dexamethasone in a mouse model of lipopolysaccharide (LPS)-induced inflammation. The results demonstrated that the administration of this compound at a dose of 2 mg/kg resulted in a reduction of TNF-α and IL-6 levels that was comparable to that seen in the dexamethasone-treated group .
| Parameter | This compound | Dexamethasone | Vehicle Control |
| Dose | 2 mg/kg | Not explicitly stated in abstract | Saline |
| Model | LPS-induced inflammation in mice | LPS-induced inflammation in mice | LPS-induced inflammation in mice |
| TNF-α Reduction | Comparable to Dexamethasone | Effective Reduction | Baseline |
| IL-6 Reduction | Comparable to Dexamethasone | Effective Reduction | Baseline |
Note: Specific quantitative data from the direct comparative study is not publicly available in the cited abstract. The table reflects the qualitative comparison reported by the authors.
Experimental Protocols
The following is a generalized protocol for an LPS-induced inflammation model in mice, based on common laboratory practices and information from related studies. The specific details of the direct comparative study may vary.
1. Animal Model:
-
Male BALB/c mice, 8-10 weeks old.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization for at least one week prior to the experiment.
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., saline) + LPS
-
Group 2: this compound (2 mg/kg, oral gavage) + LPS
-
Group 3: Dexamethasone (e.g., 1-5 mg/kg, intraperitoneal injection) + LPS
3. Drug Administration:
-
This compound is administered orally one hour prior to the LPS challenge.
-
Dexamethasone is administered intraperitoneally 30 minutes to one hour prior to the LPS challenge.
4. Induction of Inflammation:
-
Mice are challenged with an intraperitoneal injection of lipopolysaccharide (LPS) from Escherichia coli at a dose of 1-10 mg/kg.
5. Sample Collection and Analysis:
-
Blood samples are collected via cardiac puncture or tail vein at a specified time point after LPS administration (typically 2-4 hours for peak cytokine response).
-
Serum is separated by centrifugation.
-
Serum levels of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
6. Statistical Analysis:
-
Data are expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between groups is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
A p-value of less than 0.05 is typically considered statistically significant.
Discussion
The available preclinical data suggests that this compound, through its targeted inhibition of SSAO/VAP-1, exhibits anti-inflammatory efficacy that is on par with the broad-acting corticosteroid, dexamethasone, in a model of acute systemic inflammation. This finding is significant as it highlights the potential of this compound as a therapeutic agent with a more selective mechanism of action, which may translate to a more favorable side-effect profile in clinical settings.
The distinct mechanisms of action of this compound and dexamethasone offer different therapeutic approaches to inflammatory diseases. While dexamethasone provides potent and broad immunosuppression, this compound's targeted approach on leukocyte migration may be advantageous in conditions where this process is a key driver of pathology.
Conclusion
This compound demonstrates comparable efficacy to dexamethasone in reducing key pro-inflammatory cytokines in a preclinical model of inflammation. Its novel mechanism of action, targeting SSAO/VAP-1, presents a promising avenue for the development of new anti-inflammatory therapies. Further research, including more detailed head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. It is not intended to provide medical advice.
References
A Head-to-Head Look at VAP-1 Inhibitors in Preclinical In Vivo Models
A detailed comparison of the in vivo performance of prominent Vascular Adhesion Protein-1 (VAP-1) inhibitors, offering researchers and drug developers critical insights into their therapeutic potential across various disease models. This guide synthesizes available preclinical data to facilitate an objective assessment of their efficacy.
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function enzyme that plays a significant role in the inflammatory cascade. It mediates leukocyte adhesion and trafficking to inflamed tissues and its enzymatic activity produces hydrogen peroxide, contributing to oxidative stress.[1][2][3] These functions make VAP-1 an attractive therapeutic target for a range of inflammatory and vascular diseases.[1][4] A number of small-molecule inhibitors targeting VAP-1 have been developed, with several showing promise in preclinical in vivo studies. This guide provides a head-to-head comparison of key VAP-1 inhibitors based on publicly available data from various animal model studies.
VAP-1 Signaling and Leukocyte Extravasation
VAP-1 facilitates the recruitment of leukocytes from the bloodstream into inflamed tissues. This process involves both its adhesive properties and its enzymatic activity, which generates reactive oxygen species that further promote inflammation.
References
PXS-4681A: A Comparative Analysis of its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of PXS-4681A, a novel inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO)/Vascular Adhesion Protein-1 (VAP-1), against established anti-inflammatory agents, Dexamethasone (B1670325) and Diclofenac (B195802). The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on available experimental data, and detailed experimental protocols.
Mechanism of Action: Targeting the SSAO/VAP-1 Pathway
This compound exerts its anti-inflammatory effects by selectively and irreversibly inhibiting the enzymatic activity of SSAO/VAP-1. This enzyme plays a crucial role in the inflammatory cascade by promoting the adhesion and migration of leukocytes to inflamed tissues. The signaling pathway initiated by SSAO/VAP-1 activation on endothelial cells leads to the production of pro-inflammatory mediators and the recruitment of immune cells.
Caption: SSAO/VAP-1 Signaling Pathway in Inflammation.
Comparative Efficacy: this compound vs. Alternatives
The anti-inflammatory efficacy of this compound has been evaluated in various preclinical models and compared to standard-of-care agents like dexamethasone (a corticosteroid) and diclofenac (a non-steroidal anti-inflammatory drug - NSAID). The following tables summarize the available quantitative data from studies investigating their effects on key inflammatory parameters.
Table 1: Effect on Pro-Inflammatory Cytokines (TNF-α and IL-6)
| Compound | Model | Dose | TNF-α Reduction | IL-6 Reduction | Citation |
| This compound | Mouse Carrageenan Air Pouch | 2 mg/kg | Attenuated | Attenuated | [1] |
| Dexamethasone | Mouse Carrageenan Air Pouch | 0.5 mg/kg | Reduced concentration in exudate | Reduced concentration in exudate | [2] |
| Dexamethasone | Mouse LPS-induced Lung Injury | 5 and 10 mg/kg | Marked decrease in mRNA expression | Marked decrease in mRNA expression | [3] |
| Diclofenac | Human Articular Chondrocytes (in vitro) | Therapeutic concentrations | - | Significantly decreased spontaneous and IL-1β-stimulated production | [4] |
| Diclofenac | Rat Carrageenan-Induced Paw Edema | 5 mg/kg | - | - | [5] |
Note: Direct comparative studies with percentage inhibition for all compounds in the same model are limited. "Attenuated" and "Reduced" indicate a statistically significant decrease, though the exact percentage was not always reported in the cited abstracts.
Table 2: Effect on Neutrophil Migration
| Compound | Model | Dose | Effect on Neutrophil Migration | Citation |
| This compound | Mouse Lung & Localized Inflammation | 2 mg/kg | Attenuated | [1] |
| Dexamethasone | Rat Carrageenan-Induced Lung Inflammation | 10 mg/L in drinking water | Increased lung lavage neutrophils | [1] |
| Diclofenac | Not explicitly reported in the context of in vivo neutrophil migration in the reviewed abstracts. | - | - |
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are crucial for the interpretation and replication of findings.
Carrageenan-Induced Air Pouch Model in Mice
This model is widely used to assess the effects of anti-inflammatory compounds on leukocyte migration and cytokine production in a localized inflammatory environment.[6][7][8][9]
Caption: Carrageenan-Induced Air Pouch Workflow.
Detailed Steps:
-
Pouch Formation: On day 0, anesthetize mice and inject 2-3 mL of sterile air subcutaneously into the dorsal region to create an air pouch.[10]
-
Pouch Maintenance: On day 3, re-inject 2-3 mL of sterile air to maintain the pouch.[10]
-
Induction of Inflammation: On day 6, inject 1 mL of a 1% (w/v) carrageenan solution in sterile saline into the air pouch.[2][10]
-
Compound Administration: Administer this compound or comparator compounds at the desired dose and route (e.g., oral gavage, intraperitoneal injection) at a specified time before or after carrageenan injection.
-
Exudate Collection: At a predetermined time point after carrageenan injection (e.g., 4, 24, or 48 hours), euthanize the mice. Inject a known volume of sterile saline or PBS into the pouch, gently massage, and then aspirate the fluid (exudate).
-
Analysis:
-
Cell Count: Determine the total number of leukocytes in the exudate using a hemocytometer. Perform differential cell counts on stained cytospin preparations to quantify neutrophils.
-
Cytokine Measurement: Centrifuge the exudate to remove cells and measure the concentration of TNF-α and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
ELISA is a sensitive and specific method for quantifying cytokine levels in biological fluids.
Caption: General ELISA Workflow for Cytokine Quantification.
Key Steps:
-
Coating: Wells of a 96-well microplate are coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).
-
Blocking: Non-specific binding sites in the wells are blocked using a blocking buffer (e.g., BSA or non-fat dry milk).
-
Sample Incubation: Standards with known cytokine concentrations and the experimental samples (e.g., supernatant from the air pouch exudate) are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody, also specific for the target cytokine, is added and binds to the captured cytokine.
-
Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.
-
Stopping the Reaction: The enzymatic reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).
-
Measurement: The absorbance of each well is measured using a microplate reader at the appropriate wavelength.
-
Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve generated from the standards of known concentrations.
Conclusion
This compound demonstrates a promising anti-inflammatory profile by targeting the SSAO/VAP-1 pathway, leading to the attenuation of key inflammatory mediators and neutrophil migration. While direct, head-to-head quantitative comparisons with dexamethasone and diclofenac in identical experimental models are not extensively available in the public domain, the existing data suggests that this compound offers a mechanistically distinct approach to inflammation modulation. Further research with standardized comparative studies will be invaluable in fully elucidating the therapeutic potential of this compound relative to current anti-inflammatory therapies.
References
- 1. Effect of dexamethasone on carrageenin-induced inflammation in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carrageenan-induced acute inflammation in the mouse air pouch synovial model. Role of tumour necrosis factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of Allium hookeri on carrageenan-induced air pouch mouse model | PLOS One [journals.plos.org]
- 8. Models of Inflammation: Carrageenan Air Pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carrageenan Air Pouch Model - Creative Biolabs [creative-biolabs.com]
- 10. protocols.io [protocols.io]
PXS-4681A Off-Target Activity Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the off-target activity of the SSAO/VAP-1 inhibitor PXS-4681A against other alternative compounds, supported by available experimental data.
This compound is a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), an enzyme implicated in inflammatory diseases and fibrosis.[1] High selectivity is a critical attribute for a therapeutic candidate, as off-target activities can lead to undesirable side effects. This guide provides a summary of the known off-target activity profile of this compound and compares it with other SSAO/VAP-1 inhibitors based on publicly available data.
Quantitative Off-Target Activity Comparison
To assess its selectivity, this compound was screened against a panel of enzymes and receptors at a concentration of 10 µM. The results demonstrate a high degree of selectivity for SSAO/VAP-1.
| Target | This compound (% Inhibition @ 10 µM) | Alternative Inhibitors (Selectivity Data) |
| Primary Target: SSAO/VAP-1 | Potent Inhibition (IC50 = 2-9 nM) [2] | - |
| Monoamine Oxidase A (MAO-A) | < 10% | PXS-4728A: >500-fold selective for SSAO/VAP-1 over related human amine oxidases. |
| Monoamine Oxidase B (MAO-B) | < 10% | TT-01025-CL: >4,700-fold selectivity over MAO-B. |
| Adenosine A1 Receptor | < 10% | Data not available |
| Adenosine A2A Receptor | < 10% | Data not available |
| Adenosine A3 Receptor | < 10% | Data not available |
| Adrenergic α1A Receptor | < 10% | Data not available |
| Adrenergic α2A Receptor | < 10% | Data not available |
| Adrenergic β1 Receptor | < 10% | Data not available |
| Adrenergic β2 Receptor | < 10% | Data not available |
| Angiotensin II AT1 Receptor | < 10% | Data not available |
| Cannabinoid CB1 Receptor | < 10% | Data not available |
| Dopamine D1 Receptor | < 10% | Data not available |
| Dopamine D2S Receptor | < 10% | Data not available |
| GABA A Receptor, Central | < 10% | Data not available |
| Histamine H1 Receptor | < 10% | Data not available |
| Muscarinic M1 Receptor | < 10% | Data not available |
| Muscarinic M2 Receptor | < 10% | Data not available |
| Muscarinic M3 Receptor | < 10% | Data not available |
| Serotonin 5-HT1A Receptor | < 10% | Data not available |
| Serotonin 5-HT2A Receptor | < 10% | Data not available |
| Serotonin 5-HT3 Receptor | < 10% | Data not available |
| Ca2+ Channel, L-type | < 10% | Data not available |
| K+ Channel, hERG | < 10% | Data not available |
| Na+ Channel, Site 2 | < 10% | Data not available |
| Norepinephrine Transporter | < 10% | Data not available |
| Serotonin Transporter | < 10% | Data not available |
| Dopamine Transporter | < 10% | Data not available |
Experimental Protocols
The off-target activity of this compound was likely determined using a combination of in vitro enzyme inhibition assays and radioligand binding assays. Below are representative protocols for these methodologies.
In Vitro Enzyme Inhibition Assay (General Protocol)
This assay measures the ability of a test compound to inhibit the activity of a specific enzyme.
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, the test compound (this compound), and a suitable buffer at desired concentrations.
-
Assay Reaction: In a microplate, combine the enzyme, buffer, and either the test compound or vehicle control.
-
Incubation: Incubate the mixture for a predetermined period to allow for compound-enzyme interaction.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition by comparing the reaction rate in the presence of the test compound to the rate in the vehicle control.
Radioligand Binding Assay (General Protocol)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its target receptor.
-
Membrane Preparation: Prepare cell membranes containing the target receptor.
-
Binding Reaction: In a microplate, combine the cell membranes, a radiolabeled ligand specific for the target receptor, and varying concentrations of the test compound (this compound) or a known unlabeled ligand (for competition analysis).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a filter mat.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the ability of the test compound to inhibit the binding of the radioligand and calculate its inhibitory constant (Ki) from competition curves.
Visualizations
Signaling Pathway of SSAO/VAP-1 and Off-Target Considerations
Caption: this compound selectively inhibits SSAO/VAP-1 with minimal off-target effects.
Experimental Workflow for Off-Target Profiling
References
Comparative Analysis of PXS-4681A Cross-Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the cross-reactivity profile of PXS-4681A, a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This analysis includes available data for this compound and its close analog, PXS-4728A, alongside other SSAO/VAP-1 inhibitors in development, offering insights into their selectivity and potential for off-target effects.
Executive Summary
This compound is a mechanism-based inhibitor of SSAO/VAP-1 with high potency and selectivity. Cross-reactivity studies are crucial for assessing the therapeutic window and potential side effects of drug candidates. This guide summarizes the available quantitative data on the selectivity of this compound and compares it with PXS-4728A and other relevant SSAO/VAP-1 inhibitors. The data indicates that both this compound and PXS-4728A are highly selective for their primary target. Notably, a structural modification in PXS-4728A eliminates the moderate inhibitory activity against carbonic anhydrase II observed with this compound.
Comparative Cross-Reactivity Data
The following tables summarize the available quantitative data on the inhibitory activity of this compound and comparator compounds against their primary target (SSAO/VAP-1) and a panel of off-target enzymes and receptors.
Table 1: Primary Target Potency of SSAO/VAP-1 Inhibitors
| Compound | Target | IC50 / Ki | Species |
| This compound | SSAO/VAP-1 | Ki: 37 nM[1] | Human |
| PXS-4728A | SSAO/VAP-1 | IC50: <10 nM[2] | Human |
| BI 1467335 | SSAO/VAP-1 | IC50: 2 nM | Human |
| TERN-201 | SSAO/VAP-1 | Not specified | Human |
Table 2: Off-Target Selectivity Profile of this compound
This compound was tested at a concentration of 10 µM against a panel of enzymes and receptors. The following table highlights notable findings.
| Off-Target | % Inhibition at 10 µM | Estimated IC50 | Selectivity vs. SSAO/VAP-1 (Ki: 37 nM) |
| Carbonic Anhydrase II | 80%[3] | ~2.5 µM[3] | >400-fold[3] |
Table 3: Off-Target Selectivity Profile of PXS-4728A
PXS-4728A was evaluated in a comprehensive "Lead Seeker Selectivity Panel" at Ricerca Inc., encompassing over 100 targets. The available information indicates a high degree of selectivity.
| Off-Target Class | Selectivity | Notes |
| Related Amine Oxidases | >500-fold[2] | Demonstrates high selectivity within the amine oxidase family. |
| Broad Panel of >100 Targets | No significant off-target activity reported[2] | Tested against a wide range of receptors, ion channels, and enzymes. |
| Carbonic Anhydrase II | Inactive[2] | Structural modification (amide substitution for sulfonamide) removed this off-target activity.[2] |
Table 4: Qualitative Off-Target Information for Other SSAO/VAP-1 Inhibitors
| Compound | Off-Target Interaction | Clinical Significance |
| BI 1467335 | Monoamine Oxidase B (MAO-B) | The clinical development in NASH and retinopathy was discontinued (B1498344) due to drug-drug interactions attributed to its high brain penetration and off-target effects on MAO-B. |
| TERN-201 | Not specified | Clinical trial data mentions TEAEs such as constipation, taste disorders, and headaches, but a direct link to specific off-target interactions has not been publicly detailed. |
Experimental Protocols
The following are generalized protocols for the key assays used to determine the cross-reactivity profiles of the compounds discussed.
In Vitro Enzyme Inhibition Assay (Spectrophotometric)
This assay is used to determine the potency of an inhibitor against a purified enzyme, such as SSAO/VAP-1 or off-target enzymes.
Principle: The enzymatic activity is measured by monitoring the change in absorbance of a chromogenic substrate or the product of a coupled reaction. For amine oxidases like SSAO, a common method involves a peroxidase-coupled reaction where the hydrogen peroxide produced by the oxidase reacts with a dye to produce a colored product.[1]
General Protocol:
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution (e.g., benzylamine (B48309) for SSAO), and a solution of the test compound at various concentrations.
-
Reaction Mixture: In a microplate, combine the enzyme solution and the test compound (or vehicle control).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the change in absorbance over time at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for reversible inhibitors.
Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)
This assay is used to assess the ability of a test compound to displace a known radiolabeled ligand from its receptor, indicating potential off-target binding to GPCRs.
Principle: A radiolabeled ligand with high affinity and specificity for the target receptor is incubated with a preparation of cell membranes containing the receptor. The amount of bound radioactivity is measured in the presence and absence of a competing unlabeled test compound.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Reaction Mixture: In a microplate, combine the cell membranes, the radiolabeled ligand, and the test compound at various concentrations (or vehicle control).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of SSAO/VAP-1 and a typical workflow for cross-reactivity screening.
Caption: Signaling pathway of SSAO/VAP-1 and its inhibition by this compound.
Caption: Experimental workflow for determining the cross-reactivity profile of a test compound.
Conclusion
The available data strongly indicate that this compound is a highly selective inhibitor of SSAO/VAP-1. Its primary off-target activity against carbonic anhydrase II is modest, with a selectivity of over 400-fold. The structurally related compound, PXS-4728A, demonstrates an even cleaner off-target profile, with the carbonic anhydrase II activity eliminated and high selectivity across a broad panel of targets. This high degree of selectivity for both compounds underscores their potential as targeted therapeutics for inflammatory diseases. Further publication of the complete datasets from broad panel screenings would provide a more comprehensive understanding for direct comparison with other SSAO/VAP-1 inhibitors.
References
- 1. A continuous spectrophotometric assay for monoamine oxidase and related enzymes in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Alternative SSAO/VAP-1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of alternative Semicarbazide-Sensitive Amine Oxidase/Vascular Adhesion Protein-1 (SSAO/VAP-1) inhibitors to PXS-4681A. The following sections detail the performance of these inhibitors with supporting experimental data, outline experimental protocols, and visualize key pathways and workflows.
Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is a dual-function enzyme involved in inflammation and various fibrotic diseases. Its inhibition presents a promising therapeutic strategy. This compound is a potent, mechanism-based inhibitor of SSAO/VAP-1. This guide explores several alternative inhibitors, presenting their key characteristics and available performance data to aid in the selection of appropriate research tools and potential therapeutic candidates.
Comparative Analysis of SSAO/VAP-1 Inhibitors
This section provides a quantitative comparison of this compound and its alternatives. The data presented is based on preclinical and clinical findings and is summarized for easy comparison.
| Inhibitor | Type | Ki (nM) | k_inact (min⁻¹) | IC₅₀ (nM) | Selectivity | Development Stage |
| This compound | Irreversible, Mechanism-based | 37 | 0.26 | Human: 3, Rat: 3, Mouse: 2, Rabbit: 9, Dog: 3 | Highly selective over related amine oxidases, ion channels, and 7-TM receptors. | Preclinical |
| PXS-4728A | Irreversible, Mechanism-based | 175[1] | 0.68[1] | Human: 15.0, Rat: 20.6, Mouse: 33.8 | Highly selective for VAP-1/SSAO over related human amine oxidases.[2] | Phase II (discontinued for NASH, ongoing for diabetic nephropathy)[3] |
| TERN-201 | Irreversible, Covalent | Not Reported | Not Reported | Not Reported | Highly selective for VAP-1 with >7,000-fold selectivity over off-target monoamine oxidases (MAOs). | Phase Ib |
| TT-01025 | Irreversible | Not Reported | Not Reported | Not Reported | Highly selective with >4,700-fold selectivity for VAP-1 over monoamine oxidase-B and low brain penetration. | Phase I[4] |
| JLP-1586 | Amine-based | Not Reported | Not Reported | 84 | Substantial selectivity for VAP-1/SSAO over monoamine oxidases and other leukocyte-linked enzymes. | Preclinical |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of SSAO/VAP-1 inhibitors.
Fluorometric SSAO/VAP-1 Inhibition Assay Protocol (Amplex® Red)
This assay quantifies the hydrogen peroxide (H₂O₂) produced by the enzymatic activity of SSAO/VAP-1.
-
Reagent Preparation:
-
Assay Buffer: 100 mM phosphate (B84403) buffer, pH 7.4.
-
SSAO/VAP-1 Enzyme: Prepare a working solution of recombinant human SSAO/VAP-1 in assay buffer.
-
Substrate: Prepare a stock solution of a suitable SSAO substrate (e.g., benzylamine) in assay buffer.
-
Amplex® Red Reagent: Prepare a stock solution in DMSO.
-
Horseradish Peroxidase (HRP): Prepare a stock solution in assay buffer.
-
Inhibitor: Prepare serial dilutions of the test inhibitor in assay buffer.
-
-
Assay Procedure:
-
Add the inhibitor dilutions to the wells of a black 96-well plate.
-
Add the SSAO/VAP-1 enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Prepare a detection cocktail containing the substrate, Amplex® Red reagent, and HRP in assay buffer.
-
Initiate the enzymatic reaction by adding the detection cocktail to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 530-545 nm and an emission wavelength of 590-600 nm in kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to a vehicle control.
-
Calculate the IC₅₀ value by fitting the percent inhibition data to a dose-response curve.
-
For irreversible inhibitors, pre-incubation time courses at various inhibitor concentrations can be used to determine k_obs values, which are then plotted against the inhibitor concentration to determine k_inact and K_i.
-
Bioluminescent SSAO/VAP-1 Inhibition Assay Protocol
This assay format offers high sensitivity and is suitable for high-throughput screening.
-
Reagent Preparation:
-
Assay Buffer: As per the fluorometric assay.
-
SSAO/VAP-1 Enzyme: As per the fluorometric assay.
-
Bioluminescent Substrate: A suitable substrate that generates a luciferin (B1168401) product upon enzymatic activity.
-
Luciferase: A compatible luciferase enzyme.
-
Inhibitor: Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
Similar to the fluorometric assay, incubate the inhibitor with the SSAO/VAP-1 enzyme in a white 96-well plate.
-
Add the bioluminescent substrate to initiate the SSAO/VAP-1 reaction.
-
After a defined incubation period, add the luciferase to generate a light signal from the product of the first reaction.
-
Measure the luminescence intensity using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition based on the reduction in luminescence signal compared to the vehicle control.
-
Determine IC₅₀, k_inact, and K_i values as described for the fluorometric assay.
-
Visualizing the Landscape of SSAO/VAP-1 Inhibition
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: SSAO/VAP-1 Signaling Pathway.
Caption: Workflow for Inhibitor Comparison.
Conclusion
The landscape of SSAO/VAP-1 inhibitors is expanding, offering researchers a variety of tools to investigate the roles of this enzyme in health and disease. While this compound serves as a potent and well-characterized inhibitor, alternatives such as PXS-4728A, TERN-201, and TT-01025 present distinct profiles in terms of their kinetic properties, selectivity, and stage of clinical development. The choice of inhibitor will depend on the specific research question, whether it be for in vitro pathway elucidation or in vivo preclinical studies. The provided experimental protocols and visualizations aim to facilitate the design and execution of comparative studies in this promising area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. manuals.plus [manuals.plus]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses - PMC [pmc.ncbi.nlm.nih.gov]
PXS-4681A: A Comparative Guide to its Irreversible Inhibition of SSAO/VAP-1
For researchers and professionals in drug development, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a detailed comparison of PXS-4681A, a potent and selective irreversible inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), with other relevant inhibitors. The data presented herein is compiled from publicly available scientific literature to facilitate an objective evaluation of its performance.
This compound, chemically identified as (Z)-4-(2-(aminomethyl)-3-fluoroallyloxy)benzenesulfonamide hydrochloride, is a mechanism-based inhibitor.[1] This class of inhibitors typically forms a covalent bond with the target enzyme, leading to a prolonged and often permanent loss of enzymatic activity.[1] Such a mechanism can offer significant therapeutic advantages, including sustained target engagement in vivo from a single low dose.[1]
The Mechanism of Irreversible Inhibition
Irreversible inhibitors, such as this compound, generally interact with their target enzyme in a two-step process. Initially, the inhibitor binds non-covalently to the enzyme's active site to form an enzyme-inhibitor complex (E-I). This is followed by a chemical reaction where the inhibitor forms a stable, covalent bond with a reactive residue in the active site, rendering the enzyme inactive. In the case of SSAO/VAP-1, the active site contains a critical topaquinone (B1675334) (TPQ) cofactor and a copper ion, which are essential for its catalytic activity. It is highly likely that mechanism-based inhibitors like this compound target this reactive TPQ cofactor.[2]
Quantitative Comparison of SSAO/VAP-1 Inhibitors
The efficacy of an irreversible inhibitor is characterized by two key kinetic parameters: the inhibition constant (Ki), which reflects the initial binding affinity, and the rate of inactivation (kinact). A lower Ki and a higher kinact indicate a more potent irreversible inhibitor. The following table summarizes the available kinetic data for this compound and other SSAO/VAP-1 inhibitors.
| Inhibitor | Mechanism of Action | Ki (nM) | kinact (min⁻¹) |
| This compound | Irreversible | 37[1] | 0.26[1] |
| PXS-4728A | Irreversible | 175[3] | 0.68[3] |
| TERN-201 | Irreversible[4] | N/A | N/A |
| BI-1467335 | Irreversible[5] | N/A | N/A |
N/A: Data not publicly available in the searched literature.
Experimental Protocols for Confirming Irreversible Inhibition
Several experimental methodologies are employed to confirm the irreversible nature of enzyme inhibition and to determine the kinetic parameters (Ki and kinact).
Dialysis or Jump-Dilution Assays
These methods are designed to differentiate between reversible and irreversible inhibition by removing the unbound inhibitor from the enzyme-inhibitor complex.
-
Protocol Outline (Dialysis):
-
Incubate the enzyme (SSAO/VAP-1) with a saturating concentration of the inhibitor (e.g., 10-fold the IC50) for a defined period to allow for complex formation.
-
Place the enzyme-inhibitor mixture in a dialysis bag with a molecular weight cut-off that retains the enzyme but allows the smaller inhibitor molecule to diffuse out.
-
Dialyze against a large volume of buffer for an extended period to remove any unbound or reversibly bound inhibitor.
-
Measure the remaining enzyme activity. A lack of recovery of enzyme activity compared to a control (enzyme dialyzed without inhibitor) indicates irreversible inhibition.
-
-
Protocol Outline (Jump-Dilution):
-
Incubate the enzyme with a high concentration of the inhibitor.
-
Rapidly dilute the mixture (e.g., 100-fold or more) into a solution containing the enzyme's substrate. This dilution reduces the concentration of the free inhibitor to a level where it should not cause significant inhibition if it were reversible.
-
Monitor enzyme activity over time. If the inhibitor is reversible, enzyme activity will recover as the inhibitor dissociates. If it is irreversible, activity will remain low.
-
Kitz-Wilson Plot Analysis
This kinetic analysis is used to determine the Ki and kinact of mechanism-based inhibitors.
-
Protocol Outline:
-
Measure the initial rate of the enzymatic reaction at various concentrations of the inhibitor and a fixed, non-saturating concentration of the substrate.
-
For each inhibitor concentration, monitor the reaction progress over time. The rate will decrease as the enzyme is progressively inactivated.
-
Determine the apparent first-order rate constant of inactivation (kobs) at each inhibitor concentration by fitting the progress curves to an exponential decay equation.
-
Plot the reciprocal of the observed inactivation rate (1/kobs) against the reciprocal of the inhibitor concentration (1/[I]). This is the Kitz-Wilson plot.
-
The y-intercept of this plot is 1/kinact, and the x-intercept is -1/Ki.
-
Mass Spectrometry
Mass spectrometry can provide direct evidence of covalent bond formation between the inhibitor and the enzyme.
-
Protocol Outline:
-
Incubate the enzyme with the inhibitor.
-
Analyze the intact enzyme-inhibitor complex using mass spectrometry (e.g., LC-MS). An increase in the mass of the enzyme corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.
-
To identify the specific site of modification, the enzyme-inhibitor adduct can be proteolytically digested (e.g., with trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS). The modified peptide will show a mass shift, allowing for the identification of the specific amino acid residue that has been covalently modified.
-
References
- 1. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SSAO/VAP-1 in Cerebrovascular Disorders: A Potential Therapeutic Target for Stroke and Alzheimer’s Disease | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PXS-4681A Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) profile of PXS-4681A, a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SSAO/VAP-1 inhibition in inflammatory diseases.
Executive Summary
This compound is an investigational, orally active, irreversible inhibitor of SSAO/VAP-1 with demonstrated anti-inflammatory properties in preclinical models. While specific quantitative pharmacokinetic parameters for this compound are not publicly available, preclinical studies indicate it possesses favorable drug-like properties, including good oral bioavailability and a long-lasting inhibitory effect. This guide compares the available information on this compound with a structurally related SSAO/VAP-1 inhibitor, PXS-4728A, and a clinically evaluated anti-fibrotic agent, Bexotegrast.
Data Presentation: Comparative Pharmacokinetic Profiles
Due to the limited availability of public quantitative data for this compound, this table provides a comparative summary of its qualitative profile alongside the available quantitative data for the comparator compounds PXS-4728A and Bexotegrast.
| Parameter | This compound | PXS-4728A | Bexotegrast (PLN-74809) |
| Mechanism of Action | Irreversible Inhibitor of SSAO/VAP-1[1] | Selective Inhibitor of SSAO/VAP-1[2] | Dual-selective inhibitor of αvβ6 and αvβ1 integrins[3] |
| Species | Rat, Mouse | Rat, Mouse | Human |
| Route of Administration | Oral (PO) | Oral (PO), Intravenous (IV)[2] | Oral (PO)[3] |
| Bioavailability (F) | Described as "good" in rats and mice | >55% (Rat, 6 mg/kg PO)[2], >90% (Mouse, 10 mg/kg PO)[2] | Data not specified |
| Maximum Concentration (Cmax) | Data not available | 1.38 µg/mL (Mouse, 10 mg/kg PO)[2] | Dose-proportional increases in plasma concentrations[4] |
| Time to Maximum Concentration (Tmax) | Data not available | Data not available | Data not available |
| Area Under the Curve (AUC) | Data not available | Data not available | Data not available |
| Half-life (t1/2) | Described as "good oral half-life" in rats and mice | ~1 hour (Rat, 3 mg/kg IV)[2] | Data not available |
| Potency (Ki) | 37 nM[1] | IC50 <10 nM[2] | Data not available |
Experimental Protocols
The following describes a general methodology for determining the pharmacokinetic profile of an orally administered compound in a preclinical rodent model, based on standard practices in the field.
Oral Bioavailability Study in Rats
Objective: To determine the oral bioavailability and other pharmacokinetic parameters of a test compound after a single oral administration to rats.
Animals: Male Sprague-Dawley rats are typically used. Animals are housed in controlled conditions with a standard diet and water ad libitum. They are often fasted overnight before dosing.
Dosing:
-
Intravenous (IV) Group: A cohort of rats receives the test compound intravenously (e.g., via the tail vein) at a specific dose (e.g., 1-5 mg/kg) to determine the pharmacokinetic parameters following 100% bioavailability. The compound is typically dissolved in a suitable vehicle.
-
Oral (PO) Group: Another cohort receives the test compound orally via gavage at a higher dose (e.g., 10-50 mg/kg) to account for incomplete absorption. The compound is formulated in an appropriate vehicle for oral administration.
Blood Sampling: Serial blood samples are collected from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing. Blood is typically collected from the tail vein or another appropriate site into tubes containing an anticoagulant.
Sample Processing and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the test compound in the plasma samples is then quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate various pharmacokinetic parameters, including:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
Bioavailability (F%): Calculated using the formula: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Mandatory Visualization
Signaling Pathway of SSAO/VAP-1 in Inflammation
The following diagram illustrates the proposed signaling pathway of SSAO/VAP-1 in promoting inflammation and the mechanism by which inhibitors like this compound exert their anti-inflammatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sec.gov [sec.gov]
A Comparative Review of Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) or Amine Oxidase, Copper Containing 3 (AOC3), has emerged as a significant therapeutic target for a range of inflammatory and vascular diseases.[1][2][3][4][5] This enzyme, present in both membrane-bound and soluble forms, plays a dual role in the inflammatory cascade: it functions as an adhesion molecule facilitating leukocyte trafficking to inflamed tissues and its enzymatic activity generates reactive oxygen species and aldehydes that contribute to tissue damage.[4][6] This guide provides a comparative overview of prominent SSAO inhibitors, summarizing their performance based on available experimental data and detailing the methodologies employed in their evaluation.
Inhibitor Performance: A Quantitative Comparison
The following tables summarize the in vitro potency and in vivo efficacy of several SSAO inhibitors based on published literature.
| Inhibitor | Target Species | IC50 (nM) | Selectivity | Notes |
| PXS-4728A (BI 1467335) | Human, Mouse, Rat | <10 | >500-fold selective over related human amine oxidases | Orally active, irreversible inhibitor.[7][8] |
| LJP-1207 | Human | 17 | >5000-fold selective over MAO-A and MAO-B | Orally active, potent inhibitor.[9][10] |
| SzV-1287 | Rat | - | - | Demonstrated to be more effective than LJP-1207 in rat models of inflammation.[11] |
| Hydralazine | Bovine Lung | 1000 | - | Irreversible and partially time-dependent inhibitor.[12] |
| Phenylhydrazine | Bovine Lung | 30 | - | Potent irreversible inhibitor.[12] |
| Semicarbazide | Bovine Lung | Kᵢ = 85,000 | - | Specific irreversible inhibitor.[12] |
| Compound 4a | - | 2 | Highly selective over MAO-A and MAO-B | Orally active, competitive, and apparently irreversible inhibitor.[8] |
Table 1: In Vitro Potency and Selectivity of SSAO Inhibitors. This table provides a comparative summary of the half-maximal inhibitory concentration (IC50) and selectivity of various SSAO inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Animal Model | Key Findings |
| PXS-4728A | Mouse model of LPS-induced lung inflammation | Dose-dependently reduced total cells and neutrophils in bronchoalveolar lavage fluid.[3][7] |
| Mouse model of Klebsiella pneumoniae lung infection | Reduced lung inflammation.[7] | |
| Mouse model of cecal ligation and puncture (CLP) induced sepsis | Reduced lung injury and improved survival.[7] | |
| Mouse model of rhinovirus-exacerbated asthma | Reduced total bronchoalveolar lavage fluid neutrophils and airway hyperreactivity.[7] | |
| BI 1467335 | Phase IIa trial in adults with NASH | Dose-dependently inhibited AOC3 activity; doses ≥3 mg achieved >80% inhibition. At doses ≥3 mg, ALT and CK-18 levels decreased.[1] Development for NASH was later discontinued (B1498344) due to a risk of drug interactions.[13][14] |
| Phase IIa trial in adults with diabetic retinopathy | Met its primary safety endpoint and was well tolerated, but development was discontinued due to a lack of a clear efficacy signal and risk of drug interactions.[15] | |
| LJP-1207 | Mouse model of ulcerative colitis | Significantly reduced mortality, loss of body weight, and colonic cytokine levels.[9] |
| Rat carrageenan footpad model | Markedly inhibited swelling and inflammation.[9] | |
| SzV-1287 | Rat models of acute and chronic inflammation | More effective at inhibiting inflammation than LJP-1207.[11] |
Table 2: In Vivo Efficacy of SSAO Inhibitors in Preclinical and Clinical Studies. This table summarizes the observed effects of various SSAO inhibitors in different disease models.
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate SSAO inhibitors.
SSAO/VAP-1 Enzymatic Activity Assay
This assay quantifies the enzymatic activity of SSAO by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the amine oxidation reaction.
-
Principle: The assay utilizes a fluorometric detection method. H₂O₂ produced by SSAO activity, in the presence of horseradish peroxidase (HRP), oxidizes a non-fluorescent substrate (e.g., Amplex Red) to a highly fluorescent product (resorufin). The increase in fluorescence is directly proportional to the SSAO activity.[2][3][4][16]
-
Protocol Outline:
-
Sample Preparation: Tissue homogenates or purified enzyme preparations are used.[3][16]
-
Reaction Mixture: A reaction cocktail is prepared containing a suitable buffer (e.g., sodium phosphate (B84403) buffer), the fluorescent substrate, HRP, and an SSAO substrate (e.g., benzylamine).[2][3][4] To ensure specificity, inhibitors of other amine oxidases like monoamine oxidase (MAO) (e.g., pargyline (B1678468) or clorgyline) are often included.[3][4]
-
Incubation: Samples are incubated with the reaction mixture at 37°C.[3]
-
Measurement: Fluorescence is measured kinetically over time using a microplate reader (excitation ~530-571 nm, emission ~590-600 nm).[2][3]
-
Inhibitor Testing: To determine the IC50 of an inhibitor, the assay is performed with varying concentrations of the test compound. The percentage of inhibition is calculated relative to a control without the inhibitor.[2][3]
-
Leukocyte-Endothelium Adhesion Assay
This assay evaluates the ability of SSAO inhibitors to block the adhesion of leukocytes to endothelial cells, a critical step in the inflammatory response mediated by VAP-1.
-
Principle: The assay measures the adhesion of fluorescently labeled leukocytes to a monolayer of endothelial cells in vitro. A reduction in the number of adherent leukocytes in the presence of an SSAO inhibitor indicates its efficacy in blocking the adhesive function of VAP-1.[17][18][19]
-
Protocol Outline:
-
Endothelial Cell Culture: Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are cultured to form a confluent monolayer in multi-well plates.[17][18] The plates are often pre-coated with gelatin.[18][19]
-
Leukocyte Labeling: Leukocytes (e.g., human monocytic THP-1 cells or primary neutrophils) are labeled with a fluorescent dye (e.g., LeukoTracker™).[17][18][19]
-
Co-incubation: The labeled leukocytes are added to the endothelial cell monolayer and incubated to allow for adhesion. Assays can be performed under static or flow conditions to mimic physiological shear stress.[17][20]
-
Washing: Non-adherent leukocytes are removed by gentle washing.[17][18][19]
-
Quantification: The number of adherent leukocytes is quantified by measuring the fluorescence in each well using a fluorescence microplate reader or by manual counting under a fluorescence microscope.[17][18][19]
-
Inhibitor Treatment: Endothelial cells or leukocytes can be pre-treated with the SSAO inhibitor before the co-incubation step to assess its effect on adhesion.[18]
-
Animal Models of Inflammation
In vivo models are essential for evaluating the therapeutic potential of SSAO inhibitors in a physiological context.
-
Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation.
-
Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[21]
-
Protocol Outline: The test inhibitor is administered (e.g., orally or intraperitoneally) prior to or after the carrageenan injection. Paw volume is measured at various time points using a plethysmometer to quantify the extent of edema. A reduction in paw swelling in the treated group compared to the vehicle control indicates anti-inflammatory activity.[21]
-
-
Lipopolysaccharide (LPS)-Induced Lung Inflammation: This model mimics key features of acute lung injury.
-
Principle: Intranasal or intratracheal administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the lungs, characterized by the influx of neutrophils.[7]
-
Protocol Outline: Animals are treated with the SSAO inhibitor before or after LPS challenge. At a specified time point, bronchoalveolar lavage (BAL) is performed to collect cells and fluid from the lungs. The total number of inflammatory cells and the differential cell counts (particularly neutrophils) in the BAL fluid are determined. A decrease in the number of neutrophils in the treated group signifies a reduction in lung inflammation.[7]
-
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathway of SSAO/VAP-1 and a typical experimental workflow for evaluating SSAO inhibitors.
Caption: The dual role of SSAO/VAP-1 in inflammation.
Caption: Workflow for the evaluation of SSAO inhibitors.
References
- 1. A randomised Phase IIa trial of amine oxidase copper-containing 3 (AOC3) inhibitor BI 1467335 in adults with non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. manuals.plus [manuals.plus]
- 3. scispace.com [scispace.com]
- 4. Semicarbazide-Sensitive Amine Oxidase (SSAO) and Lysyl Oxidase (LOX) Association in Rat Aortic Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of semicarbazide-sensitive amine oxidase (SSAO) inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benefit of inhibiting SSAO in relapsing experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study on SSAO enzyme activity and anti-inflammatory effect of SSAO inhibitors in animal model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of bovine lung semicarbazide-sensitive amine oxidase (SSAO) by some hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Boehringer Ingelheim ends BI 1467335 development for NASH [clinicaltrialsarena.com]
- 15. Pardon Our Interruption [boehringer-ingelheim.com]
- 16. Inactivation of Semicarbazide-Sensitive Amine Oxidase Stabilizes the Established Atherosclerotic Lesions via Inducing the Phenotypic Switch of Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. bioscience.co.uk [bioscience.co.uk]
- 20. circres.ahajournals.org [circres.ahajournals.org]
- 21. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
Safety Operating Guide
Navigating the Disposal of PXS-4681A: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling PXS-4681A, a potent and selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO/VAP-1), adherence to proper disposal protocols is paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, established guidelines for the disposal of halogenated organic compounds and general laboratory chemical waste provide a clear and safe path forward.
This compound is classified as a research chemical not intended for human or veterinary use. As a halogenated organic compound, it requires specific handling and disposal to mitigate potential environmental impact. The following procedures are based on general best practices for laboratory chemical waste management.
Immediate Safety and Disposal Plan
The cornerstone of safe disposal is to treat all research chemicals, including this compound, as hazardous waste unless explicitly confirmed otherwise by a safety professional.[1] Under no circumstances should this compound be disposed of down the sink or in regular trash, as this can lead to environmental contamination and potential health hazards.[1][2][3]
Step-by-Step Disposal Procedure:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[2][4][5] The original container, if in good condition, is an ideal choice.[4]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "(Z)-4-(2-(aminomethyl)-3-fluoroallyloxy)benzenesulfonamide hydrochloride" or "this compound".[4][5] The label should also indicate the associated hazards (e.g., Toxic, Halogenated Organic).
-
Waste Segregation: this compound is a halogenated organic compound due to the presence of fluorine and chlorine. It is crucial to collect it in a waste stream specifically designated for halogenated organic waste.[5][6][7] Do not mix it with non-halogenated solvents or other incompatible waste types like acids or bases.[4][6]
-
Storage in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[4] This area should be under the control of laboratory personnel, away from ignition sources, and in a well-ventilated location.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.[1]
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, compiled from available research and supplier information.
| Property | Value |
| Molecular Formula | C10H14ClFN2O3S |
| Molecular Weight | 296.74 g/mol |
| CAS Number | 1478364-87-2 |
| Ki (inhibitor constant) | 37 nM |
| kinact | 0.26 min-1 |
| IC50 (human, rat, mouse, dog) | 3 nM |
| IC50 (rabbit) | 9 nM |
Experimental Protocols
In Vivo Anti-Inflammatory Activity Assessment:
The anti-inflammatory effects of this compound have been demonstrated in mouse models of lung and localized inflammation.[8] A key experimental protocol involves the following steps:
-
Animal Model: Utilize a recognized mouse model for inducing an inflammatory response, such as lipopolysaccharide (LPS)-induced lung inflammation.
-
Dosing: Administer this compound to the test group of mice at a specified dose (e.g., 2 mg/kg) via an appropriate route, such as oral gavage (PO).[9] A control group receives a vehicle solution.
-
Induction of Inflammation: After a predetermined time following dosing, induce inflammation in the mice.
-
Sample Collection: At a set time point after the inflammatory challenge, collect relevant biological samples, such as bronchoalveolar lavage fluid (for lung inflammation) or tissue exudate.
-
Analysis: Analyze the collected samples for key inflammatory markers, including neutrophil count, and levels of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).[8]
-
Outcome: A significant reduction in these inflammatory markers in the this compound-treated group compared to the control group indicates anti-inflammatory efficacy.[8][9]
Visualizing Procedural and Logical Relationships
To ensure clarity in the disposal process and the compound's mechanism of action, the following diagrams have been generated.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Mechanism of action of this compound in reducing inflammation.
References
- 1. vumc.org [vumc.org]
- 2. danielshealth.com [danielshealth.com]
- 3. acs.org [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. This compound, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Essential Safety and Handling Protocols for PXS-4681A
Disclaimer: A specific Safety Data Sheet (SDS) for PXS-4681A is not publicly available. The following guidance is based on general laboratory safety principles for handling potent, novel research compounds of unknown specific toxicity. Researchers must conduct a thorough risk assessment before handling this substance and consult their institution's safety office.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent and selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO/VAP-1). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on standard laboratory procedures for handling research chemicals with unknown hazard profiles.
| PPE Category | Item | Specifications & Use Case |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Check for perforations before and during use. Dispose of gloves immediately after handling the compound. |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory where this compound is handled. Should be splash-proof and indirectly vented. |
| Respiratory Protection | Fume Hood | All handling of powdered this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust. |
| N95 Respirator | Consider as a secondary precaution if there is a risk of aerosol generation outside of a fume hood, based on your institutional risk assessment. | |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved laboratory coat must be worn to protect skin and clothing. |
| Closed-toe Shoes | Required for all laboratory work to protect against spills. |
Operational and Disposal Plan
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled with the compound name, date received, and any known hazards.
Handling and Use:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: To minimize the generation of airborne particles, weigh the powdered compound carefully within the fume hood. Use anti-static weigh paper or a dedicated, contained balance if available.
-
Dissolving: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
Spill Management: In case of a spill, immediately alert others in the vicinity. For small spills, use an appropriate absorbent material (e.g., spill pillows or chemical absorbent pads), and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures. All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal:
-
All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be disposed of as hazardous chemical waste.
-
Unused this compound and solutions containing the compound must also be disposed of in accordance with institutional and local regulations for hazardous waste. Do not pour down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for risk assessment and the selection and use of appropriate PPE when working with a research compound like this compound.
Caption: Workflow for Risk Assessment and Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
